4,4-Difluoro-octahydrocyclopenta[c]pyrrole
Description
BenchChem offers high-quality 4,4-Difluoro-octahydrocyclopenta[c]pyrrole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4,4-Difluoro-octahydrocyclopenta[c]pyrrole including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
4,4-difluoro-2,3,3a,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11F2N/c8-7(9)2-1-5-3-10-4-6(5)7/h5-6,10H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXWZHQLOPCLIMR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2C1CNC2)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11F2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
4,4-Difluoro-octahydrocyclopenta[c]pyrrole synthesis pathway
An In-Depth Technical Guide to the Synthesis of 4,4-Difluoro-octahydrocyclopenta[c]pyrrole
For Researchers, Scientists, and Drug Development Professionals
Abstract
The introduction of fluorine atoms into organic molecules can profoundly alter their physicochemical and biological properties, often leading to enhanced metabolic stability, binding affinity, and lipophilicity. Consequently, fluorinated analogues of biologically active scaffolds are of significant interest in medicinal chemistry and drug development. This guide provides a comprehensive overview of a plausible and robust synthetic pathway for 4,4-difluoro-octahydrocyclopenta[c]pyrrole, a novel fluorinated bicyclic amine with potential applications as a versatile building block in the synthesis of new chemical entities. The proposed pathway commences with the readily available cyclopentane-1,3-dicarboxylic acid and proceeds through a series of strategic transformations, including imide formation, selective reduction, geminal difluorination, and final lactam reduction. This document details the underlying chemical principles, step-by-step experimental protocols, and critical process considerations, offering a practical guide for researchers in the field.
Introduction: The Significance of Fluorinated Bicyclic Scaffolds
The octahydrocyclopenta[c]pyrrole core is a key structural motif found in a variety of biologically active compounds and is recognized as an important fragment in drug design.[1] The incorporation of a geminal difluoro group at the 4-position of this scaffold is anticipated to modulate its conformational properties and electronic distribution, potentially leading to novel pharmacological profiles. Fluorine's high electronegativity and small size can influence hydrogen bonding capabilities and pKa, while the carbon-fluorine bond's strength enhances metabolic stability.[1] This guide, therefore, outlines a rational and experimentally grounded synthetic route to 4,4-difluoro-octahydrocyclopenta[c]pyrrole, providing a valuable tool for the exploration of this unique chemical space.
Proposed Synthetic Pathway: A Four-Step Approach
The synthesis of 4,4-difluoro-octahydrocyclopenta[c]pyrrole can be strategically divided into four key stages. The overall pathway is designed for efficiency and scalability, utilizing well-established chemical transformations.
Caption: Proposed synthesis pathway for 4,4-Difluoro-octahydrocyclopenta[c]pyrrole.
Step-by-Step Synthesis and Mechanistic Insights
Step 1: Synthesis of N-Benzyl-hexahydrocyclopenta[c]pyrrole-1,3-dione
The synthesis begins with the formation of a cyclic imide from cyclopentane-1,3-dicarboxylic acid. The use of a benzyl protecting group for the nitrogen atom is strategic, as it is robust under the conditions of the subsequent steps and can be readily removed in the final step via hydrogenolysis.
Protocol:
-
A mixture of cyclopentane-1,3-dicarboxylic acid (1.0 eq.) and benzylamine (1.1 eq.) is heated at 180-200 °C for 2-3 hours with the removal of water, for example, using a Dean-Stark apparatus.
-
The reaction progress is monitored by TLC until the starting materials are consumed.
-
Upon completion, the reaction mixture is cooled to room temperature, and the crude product is purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield N-benzyl-hexahydrocyclopenta[c]pyrrole-1,3-dione as a solid.
Expertise & Experience: The direct thermal condensation of a dicarboxylic acid and a primary amine is a classical and efficient method for the synthesis of cyclic imides. The benzyl group is chosen for its stability and ease of removal.
Step 2: Selective Reduction to N-Benzyl-octahydrocyclopenta[c]pyrrol-4-one
A critical step in this pathway is the selective reduction of one of the two imide carbonyl groups to a ketone. This can be achieved in a two-step sequence involving the formation of a hydroxylactam followed by oxidation. Sodium borohydride is a mild reducing agent that can selectively reduce one carbonyl group of a cyclic imide, particularly N-substituted ones, to a hydroxylactam.[2][3]
Protocol:
-
Hydroxylactam Formation: To a solution of N-benzyl-hexahydrocyclopenta[c]pyrrole-1,3-dione (1.0 eq.) in methanol at 0 °C, sodium borohydride (1.5 eq.) is added portion-wise.
-
The reaction mixture is stirred at 0 °C for 1-2 hours and then allowed to warm to room temperature.
-
The reaction is quenched by the slow addition of water, and the product is extracted with an organic solvent (e.g., ethyl acetate). The organic layers are combined, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude N-benzyl-4-hydroxy-hexahydrocyclopenta[c]pyrrol-1-one.
-
Oxidation: The crude hydroxylactam is dissolved in dichloromethane (DCM), and pyridinium chlorochromate (PCC) (1.5 eq.) is added. The mixture is stirred at room temperature for 2-3 hours.
-
Upon completion, the reaction mixture is filtered through a pad of silica gel, and the filtrate is concentrated to afford N-benzyl-octahydrocyclopenta[c]pyrrol-4-one, which can be purified by column chromatography.
Trustworthiness: The two-step, one-pot selective reduction and subsequent oxidation is a reliable method to obtain the desired keto-lactam. Alternative oxidation methods such as Swern oxidation can also be employed.
Step 3: Geminal Difluorination of N-Benzyl-octahydrocyclopenta[c]pyrrol-4-one
The introduction of the geminal difluoro group is accomplished using a deoxofluorinating agent. Diethylaminosulfur trifluoride (DAST) is a widely used and effective reagent for the conversion of ketones to geminal difluorides.[4][5][6][7][8]
Protocol:
-
To a solution of N-benzyl-octahydrocyclopenta[c]pyrrol-4-one (1.0 eq.) in anhydrous dichloromethane (DCM) at -78 °C under an inert atmosphere, DAST (2.0 eq.) is added dropwise.
-
The reaction mixture is allowed to slowly warm to room temperature and stirred for 12-24 hours.
-
The reaction is carefully quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate at 0 °C.
-
The aqueous layer is extracted with DCM, and the combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.
-
The crude product, N-benzyl-4,4-difluoro-octahydrocyclopenta[c]pyrrole, is purified by column chromatography.
Authoritative Grounding: The mechanism of fluorination with DAST involves the initial activation of the carbonyl oxygen by the sulfur atom of DAST, followed by nucleophilic attack of fluoride ions.[5]
Caption: Simplified mechanism of ketone fluorination using DAST.
Step 4: Deprotection and Lactam Reduction to Yield 4,4-Difluoro-octahydrocyclopenta[c]pyrrole
The final step involves the removal of the benzyl protecting group and the reduction of the lactam functionality to the corresponding amine. Catalytic hydrogenation is an effective method for the simultaneous debenzylation and reduction of the lactam. Alternatively, a strong reducing agent like lithium aluminum hydride (LiAlH4) can be used for the lactam reduction, followed by a separate deprotection step if a different protecting group were used.[9][10][11][12]
Protocol:
-
A solution of N-benzyl-4,4-difluoro-octahydrocyclopenta[c]pyrrole (1.0 eq.) in ethanol is charged into a hydrogenation vessel.
-
A catalytic amount of palladium on carbon (10 mol%) is added.
-
The vessel is purged with hydrogen gas and maintained at a pressure of 50-100 psi.
-
The reaction mixture is stirred at room temperature for 24-48 hours.
-
Upon completion, the catalyst is removed by filtration through Celite, and the filtrate is concentrated under reduced pressure to yield the final product, 4,4-difluoro-octahydrocyclopenta[c]pyrrole.
Data Summary
| Step | Transformation | Reagents and Conditions | Expected Yield Range (%) |
| 1 | Imide Formation | Benzylamine, 180-200 °C | 80-90 |
| 2 | Selective Reduction and Oxidation | 1. NaBH4, MeOH; 2. PCC, DCM | 60-75 (over two steps) |
| 3 | Geminal Difluorination | DAST, DCM, -78 °C to rt | 50-70 |
| 4 | Deprotection and Lactam Reduction | H2, Pd/C, Ethanol | 85-95 |
Yields are estimated based on literature precedents for similar transformations and may vary depending on specific reaction conditions and substrate.
Conclusion
This technical guide presents a well-reasoned and detailed synthetic pathway for the preparation of 4,4-difluoro-octahydrocyclopenta[c]pyrrole. The proposed route is based on established and reliable chemical transformations, offering a practical approach for obtaining this novel fluorinated scaffold. The insights into the reaction mechanisms and experimental protocols provided herein are intended to empower researchers in drug discovery and medicinal chemistry to explore the potential of this and related fluorinated molecules in the development of new therapeutic agents.
References
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Collins, C. J., Lanz, M., & Singaram, B. (1999). Facile reduction of tertiary lactams to cyclic amines with 9-borabicyclo[3.3.1]nonane (9-BBN). Tetrahedron Letters, 40(19), 3673-3676. [Link]
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An In-depth Technical Guide to the Physicochemical Properties of 4,4-Difluoro-octahydrocyclopenta[c]pyrrole
Introduction: The Strategic Value of Fluorination in Pyrrolidine Scaffolds
The pyrrolidine ring is a cornerstone in medicinal chemistry, forming the structural basis of numerous approved drugs.[1][2] Its prevalence is due to its ability to confer aqueous solubility and act as both a hydrogen bond donor and acceptor, thereby enhancing a drug's pharmacokinetic profile.[1] The introduction of fluorine into drug candidates has become a pivotal strategy for fine-tuning molecular properties to achieve desired therapeutic outcomes.[3][4] Fluorine's high electronegativity and small atomic size can significantly augment potency, metabolic stability, and membrane permeability.[3] Specifically, geminal difluorination at the 4-position of the octahydrocyclopenta[c]pyrrole core is anticipated to modulate the basicity of the pyrrolidine nitrogen and introduce a lipophilic region, thereby influencing the molecule's interaction with biological targets and its overall pharmacokinetic and pharmacodynamic profile.
This guide provides a comprehensive overview of the essential physicochemical properties of the novel compound 4,4-Difluoro-octahydrocyclopenta[c]pyrrole. We will delve into the theoretical and practical aspects of determining its key characteristics, offering field-proven insights and detailed experimental protocols for researchers and drug development professionals.
Molecular Profile and Predicted Physicochemical Properties
While experimental data for 4,4-Difluoro-octahydrocyclopenta[c]pyrrole is not extensively available in public literature, we can predict its core properties based on its structure and the known effects of fluorination.
| Property | Predicted Value/Range | Significance in Drug Discovery |
| Molecular Formula | C₇H₁₁F₂N | Defines the elemental composition and molecular weight. |
| Molecular Weight | ~147.17 g/mol | Influences diffusion and transport properties. |
| pKa | 8.5 - 9.5 | Governs the ionization state at physiological pH, affecting solubility, permeability, and receptor binding. |
| logP | 1.0 - 2.0 | Indicates the lipophilicity of the neutral species, impacting membrane permeability and oral absorption. |
| Aqueous Solubility | Moderate to Low | Crucial for formulation and bioavailability. |
Experimental Determination of Physicochemical Properties
A thorough understanding of a compound's physicochemical properties is paramount for its advancement as a drug candidate. Below are detailed protocols for the empirical determination of pKa, logP, and aqueous solubility.
Determination of pKa via Potentiometric Titration
The pKa, or acid dissociation constant, is a critical parameter that dictates the extent of ionization of a compound at a given pH. For a basic compound like 4,4-Difluoro-octahydrocyclopenta[c]pyrrole, the pKa of its conjugate acid will determine its charge state in different biological compartments. Potentiometric titration is a highly accurate method for pKa determination.[5][6]
Experimental Protocol:
-
Preparation of Solutions:
-
Prepare a 1 mM solution of 4,4-Difluoro-octahydrocyclopenta[c]pyrrole in deionized water.
-
Prepare standardized 0.1 M HCl and 0.1 M NaOH solutions.
-
Prepare a 0.15 M KCl solution to maintain constant ionic strength.[5]
-
-
Calibration:
-
Calibrate the pH meter using standard aqueous buffers of pH 4, 7, and 10.[5]
-
-
Titration Procedure:
-
Take 20 mL of the 1 mM sample solution and add the 0.15 M KCl solution.
-
Purge the solution with nitrogen to remove dissolved CO₂.[5]
-
Initially, acidify the solution to approximately pH 2 with the 0.1 M HCl.
-
Titrate the solution with incremental additions of the 0.1 M NaOH, recording the pH after each addition.
-
-
Data Analysis:
-
Plot the pH values against the volume of NaOH added to generate a titration curve.
-
The equivalence point is the point of steepest inflection on the curve.
-
The half-equivalence point, where half of the compound is in its protonated form, corresponds to the pKa. At this point, pH = pKa.[7]
-
Determination of Lipophilicity (logP) via Shake-Flask Method
Lipophilicity, commonly expressed as the logarithm of the partition coefficient (logP), is a measure of a compound's differential solubility in a biphasic system of an organic solvent (typically n-octanol) and water.[8][9] It is a key determinant of a drug's ability to cross biological membranes. The shake-flask method is considered the gold standard for logP determination.[9]
Experimental Protocol:
-
Preparation:
-
Prepare a stock solution of 4,4-Difluoro-octahydrocyclopenta[c]pyrrole in n-octanol.
-
Saturate n-octanol with water and water with n-octanol by mixing them and allowing the phases to separate.
-
-
Partitioning:
-
Add a known volume of the n-octanol stock solution to a separatory funnel containing a known volume of the water phase.
-
Shake the funnel vigorously for a set period (e.g., 30 minutes) to allow for partitioning equilibrium to be reached.
-
Allow the phases to separate completely.
-
-
Quantification:
-
Carefully collect aliquots from both the n-octanol and aqueous phases.
-
Determine the concentration of the compound in each phase using a suitable analytical technique (e.g., HPLC-UV, LC-MS).
-
-
Calculation:
Determination of Aqueous Solubility
Aqueous solubility is the maximum concentration of a substance that can dissolve in water at a given temperature.[10] It is a fundamental property that influences a drug's absorption and bioavailability. The shake-flask method is also a reliable technique for determining thermodynamic solubility.[11]
Experimental Protocol:
-
Sample Preparation:
-
Add an excess amount of solid 4,4-Difluoro-octahydrocyclopenta[c]pyrrole to a vial containing a known volume of deionized water (or a relevant buffer).
-
-
Equilibration:
-
Agitate the vial at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid should be visible.
-
-
Phase Separation:
-
Separate the solid from the saturated solution by centrifugation or filtration.
-
-
Quantification:
-
Carefully take an aliquot of the clear supernatant.
-
Determine the concentration of the dissolved compound using a validated analytical method (e.g., HPLC-UV).
-
-
Result Expression:
-
The solubility is expressed in units of mass per volume (e.g., mg/mL or µg/mL) or molarity.
-
Synthetic Approach
The synthesis of octahydrocyclopenta[c]pyrrole has been reported via the reduction of the corresponding imide.[12] A plausible route to 4,4-Difluoro-octahydrocyclopenta[c]pyrrole would involve the fluorination of a suitable precursor followed by reduction. The specific details of the fluorination step would require further investigation and development.
Conclusion
4,4-Difluoro-octahydrocyclopenta[c]pyrrole represents a promising scaffold for the development of novel therapeutics. The geminal difluoro substitution is poised to confer advantageous properties, including enhanced metabolic stability and modulated basicity. A thorough and accurate determination of its physicochemical properties, as outlined in this guide, is a critical first step in its journey from a promising molecule to a potential drug candidate. The protocols provided herein offer a robust framework for researchers to characterize this and other novel chemical entities, ensuring a solid foundation for subsequent stages of drug discovery and development.
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Wang, Y., et al. Measurement of the pKa Values of Organic Molecules in Aqueous–Organic Solvent Mixtures by 1H NMR without External Calibrants. Anal. Chem. 2023 , 95 (42), 15637–15644. Available from: [Link]
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Li, Y., et al. A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy. J. Vis. Exp. (143), e58653, doi:10.3791/58653 (2019). Available from: [Link]
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Avdeef, A. A High-Throughput Method for Lipophilicity Measurement. Pharm. Res. 2001 , 18, 1383–1392. Available from: [Link]
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Priya, A., Kumar, N. M., & Nargund, S. L. Fluorine in drug discovery: Role, design and case studies. The Pharma Innovation Journal 2025 , 7(2), 207-212. Available from: [Link]
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A Technical Guide to 4,4-Difluoro-octahydrocyclopenta[c]pyrrole: A Privileged Scaffold for Modern Drug Discovery
Abstract
The strategic incorporation of fluorine and conformationally restricted scaffolds are cornerstone principles in modern medicinal chemistry. The 4,4-difluoro-octahydrocyclopenta[c]pyrrole core (CAS 1421662-44-3) epitomizes the convergence of these principles, offering a unique three-dimensional building block designed to enhance metabolic stability, modulate physicochemical properties, and improve target engagement. While specific data on this exact molecule is limited, this guide leverages established chemical principles and analogous structures to provide a comprehensive technical overview. We will explore the strategic rationale for its use, propose a robust synthetic pathway, detail expected analytical characterization, and discuss its potential applications in drug discovery, particularly for central nervous system (CNS) disorders and enzyme inhibition. This document serves as a foundational resource for researchers seeking to leverage fluorinated bicyclic amines to overcome contemporary challenges in drug development.
Introduction: The Strategic Value of Fluorinated Bicyclic Scaffolds
The octahydrocyclopenta[c]pyrrole (also known as 2-azabicyclo[3.3.0]octane) framework is a "privileged scaffold" in medicinal chemistry. Its rigid, three-dimensional structure provides a defined orientation for substituents, which can lead to enhanced binding affinity and selectivity for biological targets.[1][2] The introduction of a geminal difluoro group at the 4-position transforms this valuable core into a highly strategic building block for several key reasons:
-
Metabolic Blocking: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic oxidation by cytochrome P450 enzymes.[3] Placing the CF₂ group at the 4-position can shield adjacent sites from metabolism, potentially increasing the half-life and oral bioavailability of a drug candidate.[4]
-
Modulation of Basicity (pKa): Fluorine is the most electronegative element, and its powerful electron-withdrawing inductive effect can significantly lower the pKa of the basic nitrogen atom in the pyrrolidine ring.[5] This reduction in basicity can improve membrane permeability and reduce off-target interactions, which is particularly advantageous for CNS-penetrant drugs.[4]
-
Conformational Control: The gem-difluoro group can influence the puckering of the cyclopentane ring and the overall conformation of the bicyclic system through steric and electronic effects, potentially locking the molecule into a more bioactive conformation.
-
Enhanced Target Interactions: The polarized C-F bonds can engage in favorable dipole-dipole or hydrogen bond interactions with protein targets, which are distinct from those of a simple methylene (CH₂) group.[6]
This guide will use the 4,4-Difluoro-octahydrocyclopenta[c]pyrrole scaffold as a representative example to illustrate the practical synthesis, characterization, and application of this promising class of compounds.
Proposed Synthesis and Mechanistic Rationale
Overall Synthetic Workflow
The proposed synthesis proceeds in three key stages: 1) formation of a protected bicyclic lactam, 2) deoxo-fluorination to install the gem-difluoro group, and 3) reduction of the lactam to the final saturated bicyclic amine.
Caption: Proposed 3-stage synthetic workflow.
Detailed Experimental Protocol (Self-Validating System)
Stage 1: Synthesis of N-Boc-octahydrocyclopenta[c]pyrrol-4-one (Bicyclic Lactam Intermediate)
This stage can be achieved via several routes, including an intramolecular reductive amination of a suitable amino-keto-ester.[7][8]
-
Reaction Setup: To a solution of a suitable keto-ester precursor in methanol, add benzylamine and acetic acid.
-
Reductive Amination: Add sodium cyanoborohydride (NaBH₃CN) portion-wise and reflux the mixture for 4 hours.[7] Causality: NaBH₃CN is a mild reducing agent that selectively reduces the intermediate iminium ion in the presence of the ester and ketone functionalities.[9]
-
Cyclization/Lactamization: Upon completion of the reductive amination, the resulting amino-ester undergoes spontaneous or base-catalyzed intramolecular cyclization to form the bicyclic lactam.
-
Work-up and Purification: Quench the reaction with aqueous NH₄Cl, extract with an organic solvent (e.g., chloroform), and purify by silica gel flash chromatography. The product identity is confirmed by ¹H NMR and MS.
Stage 2: Synthesis of N-Boc-4,4-difluoro-octahydrocyclopenta[c]pyrrol-5-one
-
Reaction Setup: In an inert atmosphere (Nitrogen or Argon) fume hood, dissolve the bicyclic lactam ketone from Stage 1 in anhydrous dichloromethane (DCM).
-
Fluorination: Cool the solution to 0 °C and add diethylaminosulfur trifluoride (DAST) or bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor) dropwise (2.0-2.5 equivalents).[10][11] Allow the reaction to slowly warm to room temperature and stir for 12-24 hours. Causality: DAST and Deoxo-Fluor are nucleophilic fluorinating agents that convert a carbonyl group to a gem-difluoride.[12][13] Deoxo-Fluor is often preferred for its greater thermal stability.[10]
-
Monitoring: Track the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Work-up and Purification: Carefully quench the reaction by slowly adding it to a cooled, saturated aqueous solution of sodium bicarbonate (NaHCO₃). Extract the product with DCM, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo. Purify the crude product via silica gel chromatography.
Stage 3: Synthesis of 4,4-Difluoro-octahydrocyclopenta[c]pyrrole (Final Product)
-
Reaction Setup: Under an inert atmosphere, dissolve the fluorinated lactam from Stage 2 in anhydrous tetrahydrofuran (THF).
-
Reduction: Cool the solution to 0 °C and add a solution of Borane-THF complex (BH₃·THF, ~2.5 equivalents) dropwise.[14] After the addition is complete, allow the reaction to warm to room temperature and then reflux for 4-6 hours. Causality: Borane is a classic and effective reagent for the reduction of amides and lactams to the corresponding amines.[15][16] It is generally preferred over harsher reagents like LiAlH₄ for substrates with sensitive functional groups.
-
Work-up and Purification: Cool the reaction to 0 °C and quench by the slow, dropwise addition of methanol, followed by 6M hydrochloric acid. Heat the mixture to reflux for 1 hour to ensure complete hydrolysis of borane complexes. Cool to room temperature and basify with aqueous NaOH until pH > 12. Extract the aqueous layer multiple times with DCM or ethyl acetate. Combine the organic layers, dry over Na₂SO₄, filter, and concentrate in vacuo to yield the final product. The Boc protecting group is typically cleaved under these acidic workup conditions.
Analytical Characterization and Data Presentation
Thorough characterization is essential to confirm the structure and purity of the final compound. A combination of spectroscopic techniques provides a complete picture of the molecule.
Expected Spectroscopic Data
The following table summarizes the expected analytical data for 4,4-Difluoro-octahydrocyclopenta[c]pyrrole.
| Analytical Technique | Expected Observations and Rationale |
| Mass Spectrometry (MS) | [M+H]⁺: Expected at m/z = 148.10. The exact mass measurement by HRMS should confirm the elemental composition C₇H₁₂F₂N. |
| ¹H NMR | Complex aliphatic signals between ~1.5-3.5 ppm. Protons on carbons adjacent to the fluorine atoms (C3 and C5) will likely show coupling to fluorine (²JH-F or ³JH-F), appearing as multiplets or triplets of triplets. |
| ¹³C NMR | The key signal will be the C4 carbon bearing the fluorines, expected to appear as a triplet due to one-bond C-F coupling (¹JC-F ≈ 240-270 Hz) at approximately 100-125 ppm.[17] Other aliphatic carbons will appear in the 20-60 ppm range. |
| ¹⁹F NMR | A single signal (singlet or complex multiplet depending on proton coupling) is expected. The chemical shift for an aliphatic gem-difluoro group is typically in the range of -90 to -130 ppm (relative to CFCl₃).[18][19] |
| Purity (HPLC) | >95% purity is expected after chromatographic purification, confirmed by HPLC analysis with UV or ELSD detection. |
Applications in Drug Discovery
The 4,4-Difluoro-octahydrocyclopenta[c]pyrrole scaffold is a versatile building block for designing novel therapeutics targeting a range of diseases.
Conceptual Drug Design Workflow
Caption: Workflow for utilizing the scaffold in a drug discovery program.
Potential Therapeutic Areas
-
Central Nervous System (CNS) Disorders: The reduced basicity and potential for improved membrane permeability make this scaffold an excellent candidate for CNS-targeted drugs.[5] The rigid framework can be decorated with pharmacophores to target receptors or enzymes implicated in neurodegenerative diseases, depression, or schizophrenia.
-
Enzyme Inhibitors: The bicyclic amine can serve as a key anchoring point within an enzyme's active site. For example, fluorinated pyrrolidine amides have been successfully developed as inhibitors of Dipeptidyl Peptidase IV (DPP-IV) for the treatment of type 2 diabetes. The unique vector projections from the octahydrocyclopenta[c]pyrrole core can be exploited to achieve high potency and selectivity.
-
Antiviral Agents: Many antiviral drugs incorporate rigid heterocyclic structures to mimic natural substrates or bind to viral enzymes.[20] The non-natural, fluorinated scaffold could be used to design novel protease or polymerase inhibitors with improved resistance profiles.
Safety and Handling
As with all laboratory chemicals, 4,4-Difluoro-octahydrocyclopenta[c]pyrrole and its synthetic intermediates should be handled with appropriate care.
-
General Handling: Work in a well-ventilated fume hood. Wear standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Fluorinating Agents (DAST, Deoxo-Fluor): These reagents are corrosive and react violently with water. They must be handled under anhydrous conditions in an inert atmosphere. DAST has limited thermal stability and should not be heated above 90 °C.[10]
-
Borane Reagents: Borane-THF is flammable and reacts with water to produce flammable hydrogen gas. Handle under an inert atmosphere.
-
Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.
Conclusion
4,4-Difluoro-octahydrocyclopenta[c]pyrrole stands as a prime example of a modern chemical building block engineered for success in drug discovery. By combining the conformational rigidity of a bicyclic amine with the powerful physicochemical modulation of geminal difluorination, this scaffold offers a compelling platform to address key challenges in pharmacokinetics and target affinity. The proposed synthetic route is robust and relies on well-understood, scalable chemical reactions. The predictable analytical signature of the compound allows for unambiguous characterization. For medicinal chemists and drug development professionals, scaffolds like this are not merely reagents, but strategic tools enabling the creation of the next generation of selective, stable, and effective therapeutics.
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A Technical Guide to the Discovery and Synthesis of Novel Fluorinated Heterocycles
For Researchers, Scientists, and Drug Development Professionals
Abstract
The strategic incorporation of fluorine into heterocyclic scaffolds represents a cornerstone of modern medicinal chemistry, offering a powerful toolkit to modulate the physicochemical and pharmacological properties of bioactive molecules. This guide provides an in-depth technical overview of the discovery and synthesis of novel fluorinated heterocycles. It delves into the rationale behind fluorine's utility in drug design, explores a range of synthetic methodologies from classical to contemporary, and provides detailed protocols for key transformations. By integrating fundamental principles with practical applications, this document aims to serve as a valuable resource for researchers engaged in the design and synthesis of next-generation therapeutics.
I. The Strategic Imperative of Fluorine in Heterocyclic Chemistry
Heterocyclic compounds form the structural core of a vast number of pharmaceuticals due to their ability to engage in diverse biological interactions.[1][2][3][4] The introduction of fluorine, the most electronegative element, into these frameworks can profoundly influence a molecule's properties in several advantageous ways.[5][6][7][8]
Key Physicochemical and Pharmacokinetic Modulations:
-
Metabolic Stability: The carbon-fluorine (C-F) bond is exceptionally strong, making it resistant to metabolic degradation by cytochrome P450 enzymes.[2][6][9][10] This often leads to an increased drug half-life.[2][3]
-
Lipophilicity and Permeability: Fluorine substitution can significantly alter a molecule's lipophilicity, which in turn affects its solubility, membrane permeability, and oral bioavailability.[1][5][7] While fluoro-arenes tend to be more lipophilic, the addition of fluorine to alkyl groups can decrease lipophilicity.[11]
-
pKa Modulation: The strong electron-withdrawing nature of fluorine can lower the pKa of nearby acidic or basic functional groups, influencing the ionization state of a drug at physiological pH and thereby affecting its receptor binding and cell penetration.[1][2][3]
-
Conformational Control: The introduction of fluorine can induce specific conformational preferences in a molecule, which can be crucial for optimal binding to a biological target.[5][7]
-
Binding Affinity: Fluorine atoms can participate in favorable interactions with protein targets, including hydrogen bonds and electrostatic interactions, potentially enhancing binding affinity and potency.[6][8][9]
The confluence of these effects has led to a significant number of fluorinated heterocyclic drugs being approved by the FDA, with applications spanning oncology, infectious diseases, and neurology.[2][5][7][12] Annually, a substantial portion of newly approved drugs feature a fluorinated heterocyclic motif, underscoring the continued importance of this structural class in drug discovery.[1][4]
II. Rational Design and In Silico Approaches
The successful design of novel fluorinated heterocycles often begins with computational modeling to predict the impact of fluorination on a molecule's properties and its interaction with a biological target.
Computational Docking and Molecular Dynamics
Structure-based drug design, aided by computational docking and molecular dynamics simulations, allows for the in silico evaluation of how fluorine substitution might affect binding affinity and specificity.[13] These methods can help identify optimal positions for fluorination to enhance interactions with the target protein while minimizing off-target effects.[14]
Quantum Mechanical Calculations
Quantum mechanical (QM) calculations are invaluable for predicting the effects of fluorination on electronic properties, such as pKa and electrostatic potential. This information is critical for understanding how fluorine substitution will influence a molecule's reactivity and its interactions with the biological environment.
III. Synthetic Strategies for Fluorinated Heterocycles
The synthesis of fluorinated heterocycles presents unique challenges due to the high reactivity of many fluorinating reagents and the potential for undesired side reactions.[1][4] Synthetic strategies can be broadly categorized into two main approaches: the use of fluorinated building blocks and late-stage fluorination.
A. The Building Block Approach
This strategy involves the use of readily available fluorinated starting materials, which are then elaborated to construct the desired heterocyclic core.[2][3] This approach is often reliable and allows for the introduction of fluorine at specific positions with high control.
Commonly Employed Fluorinated Building Blocks:
-
Trifluoroacetic acid and its derivatives
-
Trifluoroethylamine
-
Fluorinated pyrazoles and benzazoles
-
Fluorinated quinolones
While effective, this method can sometimes be less convergent and may require lengthy synthetic sequences.[2]
B. Late-Stage Fluorination
Late-stage fluorination (LSF) involves the introduction of fluorine atoms into a pre-assembled heterocyclic scaffold in the final steps of a synthesis.[7] This approach is highly desirable in drug discovery as it allows for the rapid generation of a diverse library of fluorinated analogs from a common intermediate.
Key Late-Stage Fluorination Methodologies:
-
Electrophilic Fluorination: This method utilizes reagents such as Selectfluor® and N-fluorobenzenesulfonimide (NFSI) to deliver an electrophilic fluorine atom to electron-rich heterocycles.[15] These reactions are often facilitated by transition metal catalysts.[15]
-
Nucleophilic Fluorination: This approach employs sources of nucleophilic fluoride, such as alkali metal fluorides or tetra-n-butylammonium fluoride (TBAF), to displace a leaving group on the heterocyclic ring. The Swarts reaction, utilizing antimony trifluoride, is a classic example.
-
Deoxyfluorination: Reagents like diethylaminosulfur trifluoride (DAST) and its analogs are used to convert hydroxyl groups to fluorine atoms.
-
Metal-Catalyzed C-H Fluorination: The direct conversion of C-H bonds to C-F bonds is a highly attractive strategy. Palladium- and silver-catalyzed methods have shown significant promise for the late-stage fluorination of complex molecules, including heterocycles.[16][17][18]
C. Asymmetric Synthesis of Fluorinated Heterocycles
The synthesis of enantiomerically pure fluorinated heterocycles is of paramount importance, as the stereochemistry of a drug molecule is often critical for its biological activity. Several strategies have been developed to achieve this:
-
Organocatalysis: Chiral organocatalysts, such as cinchona alkaloids, have been successfully employed in asymmetric fluorination reactions.[19]
-
Chiral Metal Complexes: Transition metal complexes bearing chiral ligands can catalyze enantioselective fluorination reactions.[20][21]
-
Enzymatic Fluorination (Biocatalysis): The use of enzymes, such as fluorinases, offers a highly selective and environmentally friendly approach to the synthesis of chiral fluorinated compounds.[22][23][24][25][26] Engineered cytochrome P450s have also been utilized for enantioselective C-H fluoroalkylation.[25]
IV. Experimental Protocols and Methodologies
This section provides representative, step-by-step protocols for key synthetic transformations in the synthesis of fluorinated heterocycles.
Protocol 1: Electrophilic Fluorination of an Activated Pyridine Derivative
Objective: To introduce a fluorine atom at the C-3 position of a 2-methoxypyridine derivative using Selectfluor®.
Materials:
-
2-Methoxypyridine (1.0 mmol)
-
Selectfluor® (1.2 mmol)
-
Acetonitrile (10 mL)
-
Sodium bicarbonate (saturated aqueous solution)
-
Ethyl acetate
-
Magnesium sulfate (anhydrous)
Procedure:
-
To a stirred solution of 2-methoxypyridine in acetonitrile, add Selectfluor® in one portion at room temperature.
-
Stir the reaction mixture at room temperature for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 3-fluoro-2-methoxypyridine.
Protocol 2: Palladium-Catalyzed C-H Fluorination of a Thiophene Derivative
Objective: To achieve direct C-H fluorination of 2-phenylthiophene at the C-5 position.
Materials:
-
2-Phenylthiophene (0.5 mmol)
-
Pd(OAc)2 (10 mol%)
-
AgF (2.0 equiv)
-
Oxidant (e.g., K2S2O8) (2.0 equiv)
-
Solvent (e.g., Dichloroethane) (5 mL)
Procedure:
-
In a sealed tube, combine 2-phenylthiophene, Pd(OAc)2, AgF, and the oxidant.
-
Add the solvent and seal the tube.
-
Heat the reaction mixture at 100 °C for 24 hours.
-
Cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of Celite®, washing with dichloromethane.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by preparative TLC or column chromatography to yield 5-fluoro-2-phenylthiophene.
V. Visualization of Synthetic Pathways
Diagram 1: General Strategies for the Synthesis of Fluorinated Heterocycles
Caption: Overview of synthetic strategies for fluorinated heterocycles.
Diagram 2: Workflow for Catalyst Screening in a Late-Stage Fluorination Reaction
Caption: Iterative workflow for optimizing a catalyzed fluorination reaction.
VI. Challenges and Future Directions
Despite significant progress, the synthesis of novel fluorinated heterocycles continues to present challenges.[1][4] Key areas for future research include:
-
Development of more selective and efficient fluorinating reagents: There is a continuing need for new reagents that are safer, more selective, and have a broader substrate scope.
-
Advancements in catalytic methods: Further development of catalytic systems, particularly for C-H fluorination, will be crucial for improving the efficiency and applicability of late-stage fluorination.[2]
-
Expansion of biocatalytic approaches: Harnessing the power of enzymes for asymmetric fluorination holds immense potential for the sustainable synthesis of chiral fluorinated molecules.[22][24]
-
Understanding the environmental fate of fluorinated compounds: As the use of fluorinated pharmaceuticals increases, it is important to understand their environmental persistence and potential impact.[2][3]
VII. Conclusion
The discovery and synthesis of novel fluorinated heterocycles will undoubtedly remain a vibrant and impactful area of research in medicinal chemistry. The unique ability of fluorine to fine-tune the properties of drug candidates ensures its continued prominence in the development of new and improved therapeutics.[5][7][9] By leveraging a combination of rational design, innovative synthetic methodologies, and a deep understanding of the underlying chemical principles, researchers are well-positioned to address unmet medical needs through the creation of the next generation of fluorinated heterocyclic drugs.
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The Strategic Impact of Gem-Difluorination on a Privileged Scaffold: A Technical Guide to the Molecular Structure and Conformation of 4,4-Difluoro-octahydrocyclopenta[c]pyrrole
Foreword: Advancing Drug Design Through Fluorine-Guided Conformational Control
The octahydrocyclopenta[c]pyrrole core, a saturated bicyclic amine, is a quintessential "privileged scaffold" in modern drug discovery.[1] Its rigid, three-dimensional structure provides a unique framework for the precise spatial orientation of pharmacophoric elements, enabling high-affinity and selective interactions with biological targets.[2] The strategic incorporation of such saturated heterocyclic scaffolds can significantly influence a molecule's conformational flexibility, bioavailability, and electronic properties, ultimately impacting its potency and pharmacokinetic profile.[1] While the parent scaffold is of significant interest, the introduction of fluorine atoms offers a powerful tool for fine-tuning molecular properties.
This technical guide provides an in-depth analysis of the 4,4-difluoro-octahydrocyclopenta[c]pyrrole scaffold. As direct literature on this specific derivative is scarce, this guide will first detail the foundational characteristics of the parent octahydrocyclopenta[c]pyrrole structure. Subsequently, it will offer a comprehensive, theory-backed extrapolation of how geminal difluorination at the C4 position is anticipated to modulate its molecular structure, conformation, and physicochemical properties, providing a roadmap for researchers and drug development professionals.
Synthesis of the Core Scaffold: Octahydrocyclopenta[c]pyrrole
The synthesis of the octahydrocyclopenta[c]pyrrole core, also known as 3-azabicyclo[3.3.0]octane, has been approached through several key strategies. Understanding these routes is fundamental for accessing both the parent scaffold and its derivatives.
Method 1: Reduction of Cyclic Imides
A common and effective method involves the reduction of a pre-formed bicyclic imide, cyclopentane-1,2-dicarboximide (or its derivatives). This approach offers a reliable pathway to the saturated heterocyclic core.[3][4]
Protocol: Reduction of Cyclopentane-1,2-dicarboximide
-
Suspension: Suspend the starting imide in a suitable solvent system, such as a mixture of tetrahydrofuran (THF) and toluene.
-
Reducing Agent Addition: Add a powerful reducing agent. While historically LiAlH₄ was used, modern protocols often favor safer and more scalable reagents like sodium borohydride in the presence of a Lewis acid promoter (e.g., zinc chloride or ferric chloride).[4]
-
Reaction: Heat the mixture to reflux to drive the complete reduction of both carbonyl groups of the imide.
-
Workup and Isolation: After cooling, the reaction is quenched, typically with an acidic aqueous solution. The pH is then adjusted to be basic to ensure the amine product is in its freebase form. Extraction with an organic solvent followed by purification yields the target octahydrocyclopenta[c]pyrrole.[4]
Causality Behind Experimental Choices: The use of a strong reducing agent is necessary to convert the amide functionalities of the imide to amines. The Lewis acid promoter activates the carbonyl groups, making them more susceptible to hydride attack from the borohydride reagent. The final basic workup is crucial for deprotonating the ammonium salt formed during the acidic quench, allowing for extraction into an organic solvent.
Method 2: Catalytic Hydrogenation
An alternative industrial-scale approach involves the catalytic hydrogenation of 1,2-dicyanocyclo-1-pentene. This method builds the bicyclic system through reductive cyclization.[5]
Protocol: Hydrogenation of 1,2-Dicyanocyclo-1-pentene
-
Catalyst and Substrate: The dinitrile is dissolved in a suitable solvent and subjected to a hydrogenation catalyst, such as Raney nickel or a rhodium-based catalyst.
-
Hydrogenation: The reaction is carried out under a high pressure of hydrogen gas. This process reduces both the nitrile groups and the double bond, followed by intramolecular cyclization to form the pyrrolidine ring.
-
Purification: The catalyst is removed by filtration, and the product is isolated and purified, typically through distillation.[6]
Molecular Structure and Conformation of the Parent Scaffold
The conformational landscape of octahydrocyclopenta[c]pyrrole is dictated by the fusion of the two five-membered rings. The cis-fusion is significantly more stable than the trans-fusion by approximately 7-8 kcal/mol, making the cis-isomer the only one of practical relevance in thermodynamically controlled syntheses.[7]
The core structure is analogous to cis-bicyclo[3.3.0]octane (also known as pentalane), which has been studied computationally and spectroscopically. The molecule adopts a V-shaped or "bent" conformation.[4] The two five-membered rings are not planar and each adopts an envelope or twist conformation to alleviate torsional strain. The overall bicyclic system can exist in several low-energy conformations, primarily involving different puckering modes of the two rings.[4][7] For the cis-fused system, the most stable conformations are typically those where one ring is in an envelope form and the other is in a twist (or half-chair) form. The barrier to interconversion between these conformations is relatively low, making the molecule fluxional at room temperature.
The pyrrolidine ring itself is known to exhibit two primary puckering modes, often referred to as "UP" and "DOWN" pucker, which can be influenced by substituents.[5][8] In the fused system of octahydrocyclopenta[c]pyrrole, the puckering of the pyrrolidine ring is coupled to the conformation of the adjacent cyclopentane ring.
The Impact of 4,4-Difluorination: A Theoretical Analysis
While the synthesis of 4,4-difluoro-octahydrocyclopenta[c]pyrrole has not been explicitly described, methods for the gem-difluorination of cyclopentane derivatives are known, often involving deoxyfluorination of a corresponding ketone with reagents like DAST (diethylaminosulfur trifluoride) or MorphDAST.[9][10] Introducing a gem-difluoro group at the C4 position is predicted to have profound and multifaceted effects on the molecule's structure and properties.
Conformational Consequences of Gem-Difluorination
The introduction of two fluorine atoms at C4 would significantly alter the conformational preferences of the cyclopentane ring and, by extension, the entire bicyclic system.
-
The Thorpe-Ingold Effect: The C-F bond is longer than a C-H bond, and the van der Waals radius of fluorine is larger than that of hydrogen. However, the primary conformational driver is the Thorpe-Ingold or "gem-dialkyl" effect.[11] In cyclic systems, geminal substitution on a carbon atom decreases the internal bond angle (e.g., the C3-C4-C5 angle). This angle compression forces the other bonds on the ring closer together, which can favor a more puckered conformation to relieve the resulting strain.[12] For 4,4-difluoro-octahydrocyclopenta[c]pyrrole, this would likely lead to a more pronounced and rigid puckering of the cyclopentane ring compared to the parent scaffold.
-
Stereoelectronic Effects: The highly polar C-F bonds introduce significant stereoelectronic effects. Gauche interactions between C-F bonds and adjacent C-C or C-N bonds can influence conformational stability.[13] Furthermore, an intramolecular electrostatic interaction between the partially negative fluorine atoms and the partially positive hydrogens on the pyrrolidine ring or the nitrogen's lone pair could favor specific conformations.
The diagram below illustrates the logical flow of how gem-difluorination influences the scaffold's conformation.
Caption: Impact of C4 gem-difluorination on the octahydrocyclopenta[c]pyrrole scaffold.
Physicochemical and Pharmacokinetic Implications
The electronic and conformational changes induced by gem-difluorination translate directly to altered drug-like properties.
| Property | Parent Scaffold (Predicted) | 4,4-Difluoro Derivative (Predicted) | Rationale for Change |
| Basicity (pKa) | Typical secondary amine (pKa ~10-11) | Lower pKa (pKa ~9-10) | The strong electron-withdrawing inductive effect of the two fluorine atoms reduces the electron density on the pyrrolidine nitrogen, making its lone pair less available for protonation.[13][14] This effect can lower the pKa by 1-2 units.[9] |
| Lipophilicity (logP) | Moderate | Higher | Fluorine substitution generally increases lipophilicity, which can enhance membrane permeability. |
| Metabolic Stability | Susceptible to oxidation at C4 | Significantly enhanced | The C4 position is blocked from metabolic oxidation (e.g., by cytochrome P450 enzymes) by the stable C-F bonds. This is a common strategy to improve the half-life of drug candidates.[8] |
| Conformational Rigidity | Fluxional | More rigid | The Thorpe-Ingold effect and stereoelectronic interactions are expected to lock the cyclopentane ring into a more defined, puckered conformation, reducing the entropic penalty upon binding to a target. |
Hypothetical Spectroscopic Characterization
The successful synthesis of 4,4-difluoro-octahydrocyclopenta[c]pyrrole would be confirmed by a combination of NMR techniques.
-
¹H NMR: The proton spectrum would become simpler in the cyclopentane region due to the absence of protons at C4. Protons at C3a, C4a, C3 and C5 would likely show complex splitting patterns due to geminal and vicinal coupling, including coupling to fluorine.
-
¹³C NMR: The most telling signal would be the C4 carbon, which would appear as a triplet due to one-bond coupling to the two fluorine atoms (¹JCF), typically with a large coupling constant (240-260 Hz).
-
¹⁹F NMR: This would be the definitive technique. A single signal would be expected for the two equivalent fluorine atoms. The chemical shift would be in the typical range for aliphatic gem-difluoro groups (-90 to -120 ppm relative to CFCl₃).[10] This signal would likely appear as a multiplet due to coupling with adjacent protons (²JHF).
Applications in Drug Discovery
The octahydrocyclopenta[c]pyrrole scaffold itself has been incorporated into various biologically active agents, including antagonists of Retinol Binding Protein 4 (RBP4) for potential treatment of macular degeneration.[2] The introduction of the 4,4-difluoro modification offers several strategic advantages for drug design:
-
Metabolic Blocking: As described, the CF₂ group acts as a robust metabolic shield, preventing oxidation at that position and potentially improving the pharmacokinetic profile of a drug candidate.
-
pKa Modulation: The ability to tune the basicity of the nitrogen atom is critical. Lowering the pKa can reduce off-target effects associated with high basicity (e.g., hERG channel inhibition) and improve oral bioavailability by balancing charge state at physiological pH.[9]
-
Conformational Constraint: By rigidifying the scaffold, the 4,4-difluoro substitution can pre-organize the molecule into a bioactive conformation, potentially increasing binding affinity and selectivity for its intended biological target.
Conclusion
While 4,4-difluoro-octahydrocyclopenta[c]pyrrole remains a theoretical target, a thorough analysis based on the principles of physical organic chemistry and medicinal chemistry provides a clear and compelling picture of its potential. The strategic introduction of a gem-difluoro group onto this privileged scaffold is predicted to enforce a more rigid, puckered conformation, significantly lower the basicity of the pyrrolidine nitrogen, and block a key site of metabolism. These predictable modulations make the 4,4-difluoro-octahydrocyclopenta[c]pyrrole scaffold a highly attractive, next-generation building block for the development of novel therapeutics with potentially superior potency, selectivity, and pharmacokinetic properties. This guide serves as a foundational resource for researchers aiming to leverage the unique properties of fluorine to unlock new potential in drug discovery.
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A Technical Guide to the Spectroscopic Characterization of 4,4-Difluoro-octahydrocyclopenta[c]pyrrole
Foreword: The Imperative for Predictive Spectroscopic Analysis in Novel Compound Elucidation
In the landscape of contemporary drug discovery and materials science, the synthesis of novel chemical entities often outpaces the comprehensive publication of their analytical characterization. This is the case for 4,4-Difluoro-octahydrocyclopenta[c]pyrrole, a promising fluorinated bicyclic amine scaffold. The strategic incorporation of a gem-difluoro group into the octahydrocyclopenta[c]pyrrole core is anticipated to modulate key physicochemical properties such as metabolic stability and basicity (pKa), making it a valuable building block for medicinal chemistry.[1][2]
This guide provides a predictive yet scientifically rigorous analysis of the expected spectroscopic data for 4,4-Difluoro-octahydrocyclopenta[c]pyrrole. In the absence of direct experimental data in peer-reviewed literature, the following interpretations are synthesized from established spectroscopic principles and data from structurally analogous compounds, including fluorinated pyrrolidines, gem-difluorinated saturated heterocycles, and the parent octahydrocyclopenta[c]pyrrole framework.[2][3][4][5][6][7] This document is intended to serve as a foundational reference for researchers, enabling them to anticipate, interpret, and validate the spectroscopic characteristics of this novel compound upon its synthesis and purification.
Molecular Structure and Atom Numbering
The systematic IUPAC name for this structure is 4,4-difluoro-2-azabicyclo[3.3.0]octane. The bicyclic system is comprised of two fused five-membered rings. For clarity in spectroscopic assignments, the following numbering scheme will be utilized throughout this guide.
Caption: Molecular structure and atom numbering of 4,4-Difluoro-octahydrocyclopenta[c]pyrrole.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of this molecule. The presence of ¹H, ¹³C, and ¹⁹F active nuclei will provide a comprehensive picture of the molecular framework and the electronic environment of each atom.
Predicted ¹H NMR Data (500 MHz, CDCl₃)
The proton NMR spectrum is expected to be complex due to the rigid bicyclic structure and through-space couplings with the fluorine atoms. Protons on carbons adjacent to the C4-F₂ group (C3a and C5) will be most significantly affected.
Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities
| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
| H on N2 | 1.5 - 2.5 | br s | - |
| H on C1, C3 | 2.8 - 3.2 | m | - |
| H on C3a, C6a | 2.3 - 2.7 | m | - |
| H on C5, C6 | 1.8 - 2.2 | m | - |
Interpretation and Rationale:
-
N-H Proton: The proton on the nitrogen is expected to be a broad singlet, the chemical shift of which will be highly dependent on concentration and solvent purity.
-
C1 and C3 Protons: These protons are adjacent to the nitrogen atom and are expected to appear in the downfield region of the aliphatic spectrum.
-
C3a and C6a Bridgehead Protons: These protons are at the ring junction and their chemical shifts will be influenced by the overall ring strain and geometry. The H on C3a will likely exhibit coupling to the fluorine atoms.
-
C5 and C6 Protons: The protons on C5 will be significantly affected by the gem-difluoro group at C4, likely appearing as a complex multiplet due to both geminal and vicinal H-H couplings, as well as H-F couplings. The protons on C6 will be in a more typical aliphatic environment.
Predicted ¹³C NMR Data (125 MHz, CDCl₃)
The ¹³C NMR spectrum will be highly informative, particularly due to the large C-F coupling constants.
Table 2: Predicted ¹³C NMR Chemical Shifts and Multiplicities
| Carbon | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (due to C-F coupling) | Predicted Coupling Constant (J, Hz) |
| C4 | 120 - 125 | t | ¹JCF ≈ 240-250 |
| C3a, C5 | 35 - 45 | t | ²JCF ≈ 20-30 |
| C1, C3 | 50 - 60 | s | - |
| C6a, C6 | 30 - 40 | t | ³JCF ≈ 5-10 |
Interpretation and Rationale:
-
C4: The carbon directly bonded to the two fluorine atoms will exhibit the most dramatic features. It will be shifted significantly downfield and will appear as a triplet due to coupling with two fluorine atoms, with a characteristically large one-bond C-F coupling constant (¹JCF).[3][8]
-
C3a and C5: These carbons, two bonds away from the fluorine atoms, will appear as triplets with a smaller coupling constant (²JCF).[8]
-
C6a and C6: These carbons are three bonds away from the fluorine atoms and may show even smaller triplet coupling (³JCF), or the coupling may not be resolved.
-
C1 and C3: These carbons are adjacent to the nitrogen and are expected in the 50-60 ppm range. Any C-F coupling would be long-range (⁴JCF) and is unlikely to be resolved.
Predicted ¹⁹F NMR Data (470 MHz, CDCl₃)
The ¹⁹F NMR spectrum will provide direct information about the fluorine environment.
Table 3: Predicted ¹⁹F NMR Chemical Shift
| Fluorine | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |
| F on C4 | -90 to -110 | Complex multiplet or broad singlet |
Interpretation and Rationale:
-
Chemical Shift: The chemical shift for gem-difluoro groups on a saturated carbon ring is typically in the range of -90 to -110 ppm relative to CFCl₃.[8][9]
-
Multiplicity: The two fluorine atoms at C4 are diastereotopic due to the chiral centers at the bridgehead carbons (C3a and C6a). Therefore, they are expected to be chemically non-equivalent and should appear as two separate signals, each coupled to the other (geminal F-F coupling) and to the adjacent protons. However, if the conformational inversion of the ring system is fast on the NMR timescale, they might appear as a single broad signal. The multiplicity will be a complex pattern due to couplings with protons on C3a and C5.
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The Strategic Incorporation of Difluorinated Pyrrolidines in Modern Therapeutics: A Technical Guide
Abstract
The strategic introduction of fluorine into heterocyclic scaffolds represents a cornerstone of modern medicinal chemistry, with approximately 25% of all pharmaceuticals on the market containing this unique halogen.[1] Among these structures, the difluorinated pyrrolidine motif has emerged as a particularly valuable pharmacophore. This technical guide provides an in-depth analysis of the synthesis, stereoelectronic properties, and burgeoning therapeutic applications of difluorinated pyrrolidines for an audience of researchers, scientists, and drug development professionals. We will explore the causal relationships behind the enhanced biological activity conferred by geminal and vicinal difluorination, detail synthetic methodologies, and present a comprehensive overview of their potential in treating a range of diseases, from neurodegenerative disorders to cancer.
Introduction: The Power of Fluorine and the Versatility of the Pyrrolidine Scaffold
The five-membered pyrrolidine ring is a ubiquitous scaffold in numerous natural products and FDA-approved drugs, valued for its three-dimensional structure and its ability to serve as a versatile building block in drug design.[2][3] When combined with the unique properties of fluorine, the resulting fluorinated pyrrolidines exhibit enhanced metabolic stability, modulated basicity (pKa), and improved binding affinity to biological targets.[4][5][6] The introduction of two fluorine atoms, either as a geminal-difluoro (CF2) group or as vicinal difluorides, offers distinct advantages in fine-tuning molecular properties.[7]
The geminal difluoromethylene group often serves as a bioisostere for a carbonyl group or an ether oxygen, introducing polarity and conformational constraints without adding significant steric bulk.[7] Vicinal difluorination, on the other hand, can profoundly influence the pyrrolidine ring's pucker and the conformational preferences of adjacent substituents, which is critical for optimizing interactions with enzyme active sites and receptors.[1][5][6] This guide will delve into the specific therapeutic applications arising from these unique structural and electronic effects.
Synthetic Strategies for Difluorinated Pyrrolidines
The rational design of therapeutic agents relies on efficient and stereocontrolled synthetic access to the core scaffolds. Several robust methods for the synthesis of both 3,3-difluoro and trans-3,4-difluoropyrrolidines have been established.
Synthesis of 3,3-Difluoropyrrolidines
A common and effective method for the synthesis of 3,3-difluoropyrrolidines involves a 1,3-dipolar cycloaddition reaction between an azomethine ylide and a difluorinated alkene.[8][9][10]
Experimental Protocol: Synthesis of 3,3-Difluoropyrrolidines via [3+2] Cycloaddition
-
Generation of the Azomethine Ylide: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the chosen imine precursor (e.g., from an amino acid ester and an aldehyde) in a suitable anhydrous solvent such as toluene or dichloromethane.
-
Initiation of Cycloaddition: Add a Lewis acid or a silver salt catalyst (e.g., AgOAc) to facilitate the in situ generation of the azomethine ylide.
-
Introduction of the Dipolarophile: To the reaction mixture, add the difluorinated alkene (e.g., 2,2-difluoro-1-alkene derivative) dropwise at room temperature or under gentle heating.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting materials are consumed.
-
Work-up and Purification: Upon completion, quench the reaction with a suitable aqueous solution (e.g., saturated sodium bicarbonate). Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate. Remove the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired 3,3-difluoropyrrolidine derivative.
Synthesis of trans-3,4-Difluoropyrrolidines
The enantioselective synthesis of trans-3,4-difluoropyrrolidines can be achieved from chiral precursors, such as tartaric acid derivatives, through a key double nucleophilic substitution step with fluoride ions.[11][12]
Experimental Protocol: Enantioselective Synthesis of trans-3,4-Difluoropyrrolidines
-
Preparation of the Bistriflate Precursor: Start with a commercially available enantiopure diol, such as a derivative of tartaric acid, and protect the amine functionality (e.g., with a Boc or Cbz group). Convert the diol to a bistriflate by reacting it with triflic anhydride in the presence of a non-nucleophilic base like pyridine or 2,6-lutidine in an anhydrous aprotic solvent (e.g., dichloromethane) at low temperature (e.g., -78 °C to 0 °C).
-
Difluorination Reaction: Dissolve the purified bistriflate in an anhydrous polar aprotic solvent such as tetrahydrofuran (THF). Cool the solution to a low temperature (e.g., -78 °C) and add a source of fluoride ions, such as tetrabutylammonium fluoride (TBAF), dropwise.
-
Reaction Progression: Allow the reaction mixture to slowly warm to room temperature and stir for several hours to overnight. The fluoride ions will displace the triflate groups via an SN2 mechanism, resulting in the inversion of stereochemistry at both centers and the formation of the trans-difluorinated product.
-
Work-up: Quench the reaction with water and extract the product with an organic solvent like ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product using column chromatography to obtain the enantiopure trans-3,4-difluoropyrrolidine.
Therapeutic Applications in Neurodegenerative Diseases
Difluorinated pyrrolidines have shown significant promise as inhibitors of enzymes implicated in the pathology of neurodegenerative disorders, particularly Parkinson's disease.
Monoamine Oxidase B (MAO-B) Inhibition
Monoamine oxidase B is a key enzyme responsible for the degradation of dopamine in the brain.[1][4][6] Inhibition of MAO-B increases the levels of dopamine in the striatum, which is a primary therapeutic strategy for Parkinson's disease.[13] Chiral fluorinated pyrrolidine derivatives have been developed as highly potent and selective MAO-B inhibitors.[14]
One study reported a novel chiral fluorinated pyrrolidine derivative, compound D5 , which exhibited an IC50 value of 0.019 µM for MAO-B, making it 10-fold more potent than the marketed drug safinamide (IC50 = 0.163 µM).[14] The selectivity index for MAO-B over MAO-A for compound D5 was an impressive 2440.[14]
Table 1: Inhibitory Activity of Selected Fluorinated Pyrrolidine Derivatives against MAO-A and MAO-B
| Compound | MAO-A IC50 (µM) | MAO-B IC50 (µM) | Selectivity Index (MAO-A/MAO-B) | Reference |
| D5 | 46.36 | 0.019 | 2440 | [14] |
| Safinamide | 28.0 | 0.163 | 172 | [14] |
The enhanced potency and selectivity of these fluorinated derivatives are attributed to favorable hydrophobic interactions within the active site of MAO-B.[14]
Dopamine Metabolism Pathway and MAO-B Inhibition
Caption: Dopamine degradation pathways and the site of action for difluorinated pyrrolidine MAO-B inhibitors.
Anticancer Potential: Targeting Apoptotic Pathways
Apoptosis, or programmed cell death, is a critical process for removing damaged or cancerous cells. Dysregulation of apoptosis is a hallmark of cancer. Effector caspases, particularly caspase-3 and caspase-7, play a pivotal role in executing the final stages of apoptosis.[13]
Caspase-3 and Caspase-7 Inhibition
Fluorinated pyrrolidinyl sulfonyl isatins have been identified as potent inhibitors of caspase-3 and caspase-7.[13] The introduction of fluorine into the pyrrolidine ring has been shown to significantly enhance their inhibitory potency. Some derivatives have exhibited IC50 values in the low nanomolar range for these caspases.[13]
Table 2: Inhibitory Activity of Fluorinated Pyrrolidinyl Sulfonyl Isatins against Caspases
| Compound Class | Caspase-3 IC50 (nM) | Caspase-7 IC50 (nM) | Reference |
| Fluorinated Pyrrolidinyl Analogs | up to 30 | up to 37 | [13] |
| 2-Substituted Pyrrolidinyl Analogs | up to 4.79 | up to 7.47 | [8] |
The mechanism of action involves the binding of these inhibitors to the active site of the caspases, preventing the cleavage of their downstream substrates and thereby halting the apoptotic cascade. While caspase inhibition can be a double-edged sword in cancer therapy, selective inhibitors are valuable tools for studying apoptotic pathways and may have therapeutic potential in diseases characterized by excessive apoptosis.
The Apoptotic Pathway and Caspase Inhibition
Caption: The extrinsic and intrinsic apoptotic pathways, highlighting the role of Caspase-3 as a target for difluorinated pyrrolidine inhibitors.[2][15][16][17][18]
Other Potential Therapeutic Areas
Antiviral Activity
While research into the specific antiviral applications of difluorinated pyrrolidines is still emerging, the broader class of pyrrolidine derivatives has demonstrated significant antiviral effects. For instance, pyrrolidine dithiocarbamate (PDTC) has shown potent activity against human rhinoviruses (HRVs) and poliovirus by inhibiting viral protein expression.[19] The incorporation of fluorine is a well-established strategy to enhance the metabolic stability and pharmacokinetic profile of antiviral drugs, as seen in FDA-approved medications like Lenacapavir, which contains a difluorobenzyl ring.[3] This suggests that difluorinated pyrrolidine scaffolds are promising candidates for the development of novel antiviral agents.
Carbonic Anhydrase Inhibition
Carbonic anhydrases (CAs) are a family of enzymes involved in various physiological processes, and their inhibition has therapeutic applications in conditions like glaucoma, epilepsy, and certain types of cancer.[20][21][22] Fluorinated sulfonamides have been shown to be potent CA inhibitors.[23] Given that the pyrrolidine ring is a common feature in many biologically active compounds, it is plausible that difluorinated pyrrolidine-based sulfonamides could be designed as selective and effective CA inhibitors.
Conclusion and Future Directions
Difluorinated pyrrolidines represent a class of compounds with significant therapeutic potential, driven by the unique stereoelectronic properties conferred by the geminal and vicinal difluoro substituents. Their demonstrated efficacy as potent and selective enzyme inhibitors, particularly in the context of neurodegenerative diseases and as modulators of apoptosis, underscores their value in drug discovery. The robust synthetic methodologies available for their preparation allow for extensive structure-activity relationship (SAR) studies to further optimize their pharmacological profiles.
Future research should focus on expanding the application of difluorinated pyrrolidines to other therapeutic areas, such as antiviral and anti-inflammatory agents. While no drugs containing a difluorinated pyrrolidine moiety have yet reached late-stage clinical trials, the increasing number of FDA-approved fluorinated heterocyclic drugs provides a strong impetus for the continued investigation of these promising scaffolds.[24][25] The development of novel difluorinated pyrrolidine-based therapeutics holds the potential to address unmet medical needs and contribute significantly to the advancement of modern medicine.
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The Strategic Imperative of Fluorine in Modern Drug Discovery: A Technical Guide
This guide provides an in-depth technical exploration of the role of fluorine in medicinal chemistry and drug design, intended for researchers, scientists, and drug development professionals. It moves beyond a mere listing of effects to explain the underlying causality of fluorine's influence on a drug candidate's properties, grounded in established scientific principles and supported by practical, field-proven insights.
Introduction: The Allure of the Smallest Halogen
Fluorine, the most electronegative element, has become an indispensable tool in the medicinal chemist's arsenal.[1][2] Its strategic incorporation into a drug candidate can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile.[2][3] Approximately 20% of all commercial pharmaceuticals are fluorinated, a testament to the transformative power of this small atom.[4][5] This guide will dissect the multifaceted contributions of fluorine to drug design, from enhancing metabolic stability and binding affinity to modulating physicochemical properties and enabling advanced imaging techniques.
The Physicochemical Impact of Fluorine: A Double-Edged Sword
The introduction of fluorine into a molecule imparts a unique set of properties that can be both beneficial and, if not carefully considered, detrimental. Understanding these effects is paramount to its successful application.
Modulating Lipophilicity, pKa, and Permeability
The high electronegativity of fluorine significantly influences the electron distribution within a molecule, which in turn affects its lipophilicity (LogP) and acidity/basicity (pKa).[6][7][8][9]
-
Lipophilicity (LogP): A single fluorine atom can increase a molecule's lipophilicity, which can enhance membrane permeability and oral bioavailability.[1][10][11] However, excessive fluorination can lead to increased lipophilicity, potentially causing reduced aqueous solubility and non-specific binding.[1] The strategic placement of fluorine allows for the fine-tuning of this critical property to achieve the desired balance for optimal absorption, distribution, metabolism, and excretion (ADME).[12][13]
-
pKa Modulation: The strong electron-withdrawing nature of fluorine can lower the pKa of nearby basic functional groups, such as amines.[1][2][14][15] This reduction in basicity can improve a compound's bioavailability by increasing the proportion of the neutral, membrane-permeable form at physiological pH.[2][16]
-
Membrane Permeability: By influencing both lipophilicity and pKa, fluorine can significantly enhance a drug's ability to cross cellular membranes, including the blood-brain barrier.[1][12]
Table 1: Impact of Fluorination on Physicochemical Properties
| Property | Effect of Fluorination | Rationale | Key Considerations |
| Lipophilicity (LogP) | Generally increases with single fluorine substitution.[1][10] | The C-F bond is more lipophilic than the C-H bond. | Excessive fluorination can lead to poor solubility.[1] |
| pKa (Acidity/Basicity) | Decreases the pKa of nearby basic groups (e.g., amines).[1][2] | Strong inductive electron withdrawal by fluorine. | Can be used to fine-tune the ionization state at physiological pH. |
| Metabolic Stability | Often increases.[2][6][12] | The C-F bond is stronger than the C-H bond and resistant to enzymatic cleavage.[12] | Can block sites of metabolism by cytochrome P450 enzymes.[12] |
| Binding Affinity | Can increase.[2][6] | Can form favorable electrostatic interactions and hydrogen bonds with the target protein.[12] | Can stabilize the bioactive conformation.[12] |
| Conformation | Can influence molecular conformation.[1][12][14] | Gauche effect and electrostatic interactions.[12] | Can lock the molecule into a more favorable binding pose. |
Enhancing Metabolic Stability: The "Metabolic Blocking" Strategy
One of the most powerful applications of fluorine in drug design is to enhance metabolic stability.[2][6][12] The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it resistant to cleavage by metabolic enzymes like the cytochrome P450 (CYP) family.[12]
By strategically placing a fluorine atom at a known site of metabolic vulnerability (a "metabolic soft spot"), chemists can effectively block this pathway, leading to:
-
Increased half-life: The drug remains in the body for a longer period.[1]
-
Improved oral bioavailability: More of the drug reaches the systemic circulation.[1]
-
Reduced patient dosing frequency: Leading to better patient compliance.[10]
A classic example is the development of the cholesterol absorption inhibitor, ezetimibe, where the introduction of para-fluorophenyl groups contributed to its enhanced metabolic stability and potency.[17]
Improving Binding Affinity and Selectivity
Fluorine can also play a direct role in enhancing a drug's binding affinity and selectivity for its target protein.[2][6] This can be achieved through several mechanisms:
-
Favorable Electrostatic Interactions: The polarized C-F bond can participate in dipole-dipole, dipole-quadrupole, and even weak hydrogen bonding interactions with amino acid residues in the protein's binding pocket.[1][2][12]
-
Conformational Control: The introduction of fluorine can influence the molecule's preferred conformation through steric and electronic effects, such as the gauche effect.[12][14] This can pre-organize the drug molecule into its bioactive conformation, the shape required for optimal binding, thereby increasing potency.[1][6][12] For instance, gem-difluorination has been shown to induce a specific ring pucker in cyclohexane scaffolds, leading to enhanced binding affinity in certain kinase inhibitors.[1]
-
Bioisosterism: Fluorine can act as a bioisostere for a hydrogen atom or a hydroxyl group.[18][19] This allows for the modification of electronic properties without significantly altering the molecule's size, a crucial factor for fitting into a binding site.[2]
Experimental Workflows and Protocols
To translate the theoretical benefits of fluorination into tangible results, a robust set of experimental protocols is essential. The following sections provide step-by-step methodologies for key synthetic and analytical procedures.
Key Synthetic Fluorination Methodologies
The ability to introduce fluorine into a molecule at various stages of the synthetic process is crucial for efficient drug discovery.
This protocol describes a general procedure for the nucleophilic substitution of a leaving group on an aromatic ring with fluoride.
-
Materials:
-
Aryl halide or sulfonate starting material
-
Potassium fluoride (KF) or cesium fluoride (CsF)
-
Aprotic polar solvent (e.g., DMSO, DMF, sulfolane)
-
Phase-transfer catalyst (e.g., a crown ether or a quaternary ammonium salt) (optional, but often beneficial)
-
-
Procedure:
-
Dry the fluoride source (KF or CsF) thoroughly under vacuum at high temperature.
-
In a dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), combine the aryl starting material, the dried fluoride source, and the phase-transfer catalyst (if used).
-
Add the anhydrous aprotic polar solvent.
-
Heat the reaction mixture to the appropriate temperature (typically between 80-180°C) and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solvent in vacuo and purify the crude product by column chromatography.
-
Diagram: Nucleophilic Aromatic Fluorination Workflow
Caption: Workflow for Nucleophilic Aromatic Fluorination.
This protocol outlines a general procedure for the direct fluorination of an electron-rich aromatic ring using an electrophilic fluorine source.
-
Materials:
-
Electron-rich aromatic or heteroaromatic starting material
-
Electrophilic fluorinating reagent (e.g., Selectfluor®, N-Fluorobenzenesulfonimide (NFSI))
-
Anhydrous solvent (e.g., acetonitrile, dichloromethane)
-
-
Procedure:
-
In a dry reaction vessel under an inert atmosphere, dissolve the aromatic starting material in the anhydrous solvent.
-
Add the electrophilic fluorinating reagent in one portion or portion-wise at the appropriate temperature (often room temperature, but can vary).
-
Stir the reaction mixture and monitor its progress by TLC or LC-MS.
-
Upon completion, quench the reaction (e.g., with a saturated aqueous solution of sodium bicarbonate or sodium thiosulfate).
-
Extract the product with a suitable organic solvent.
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solvent in vacuo and purify the crude product by column chromatography.
-
Diagram: Electrophilic Aromatic Fluorination Logic
Caption: Key components of electrophilic aromatic fluorination.
Analytical Techniques for Fluorinated Compounds
The unique properties of fluorine also necessitate specialized analytical techniques for the characterization and quantification of fluorinated compounds.
¹⁹F NMR is a powerful tool for studying the binding of fluorinated ligands to proteins, as the ¹⁹F chemical shift is highly sensitive to the local environment.[1][10]
-
Materials:
-
Fluorinated ligand of interest
-
Purified protein target
-
NMR buffer (e.g., phosphate-buffered saline in D₂O)
-
NMR tubes
-
-
Procedure:
-
Prepare a stock solution of the fluorinated ligand in a suitable solvent (e.g., DMSO-d₆).
-
Prepare a series of NMR samples containing a constant concentration of the protein and varying concentrations of the fluorinated ligand. Also prepare a sample of the ligand alone as a reference.
-
Acquire 1D ¹⁹F NMR spectra for each sample.
-
Process the spectra and measure the change in the ¹⁹F chemical shift (Δδ) of the ligand upon binding to the protein.
-
Plot the change in chemical shift (Δδ) as a function of the ligand concentration.
-
Fit the binding isotherm to an appropriate binding model (e.g., a 1:1 binding model) to determine the dissociation constant (K_d).
-
Diagram: ¹⁹F NMR Ligand Binding Workflow
Caption: Workflow for determining binding affinity using ¹⁹F NMR.
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and selective quantification of drugs and their metabolites in biological matrices.
-
Materials:
-
Biological matrix (e.g., plasma, urine, liver microsomes)
-
Fluorinated parent drug and suspected metabolite standards
-
Internal standard (preferably a stable isotope-labeled version of the analyte)
-
Acetonitrile or methanol for protein precipitation
-
Formic acid or ammonium acetate for mobile phase modification
-
HPLC column suitable for the analytes (e.g., C18)
-
-
Procedure:
-
Sample Preparation:
-
Thaw biological samples on ice.
-
To a known volume of the sample, add the internal standard.
-
Precipitate proteins by adding a cold organic solvent (e.g., acetonitrile).
-
Vortex and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the initial mobile phase.
-
-
LC-MS/MS Analysis:
-
Inject the prepared sample onto the LC-MS/MS system.
-
Separate the parent drug and its metabolites using a suitable HPLC gradient.
-
Detect the analytes using the mass spectrometer in multiple reaction monitoring (MRM) mode. Optimize the MRM transitions (precursor ion → product ion) for each analyte and the internal standard.
-
-
Data Analysis:
-
Integrate the peak areas for each analyte and the internal standard.
-
Calculate the peak area ratio of the analyte to the internal standard.
-
Construct a calibration curve by plotting the peak area ratio versus the concentration of the standards.
-
Determine the concentration of the analytes in the unknown samples by interpolating from the calibration curve.
-
-
Case Studies: Fluorine in Action
The successful application of fluorine in drug design is best illustrated through real-world examples.
-
Fluoxetine (Prozac®): The introduction of a trifluoromethyl (-CF₃) group in fluoxetine enhances its lipophilicity, facilitating its entry into the central nervous system to inhibit serotonin reuptake.[1] The CF₃ group also contributes to its metabolic stability.[1]
-
Sitagliptin (Januvia®): This dipeptidyl peptidase-4 (DPP-4) inhibitor for type 2 diabetes features a trifluoromethyl group that plays a crucial role in its binding to the enzyme. The fluorine atoms also contribute to the molecule's overall metabolic stability.
-
Sofosbuvir (Sovaldi®): A key antiviral for the treatment of hepatitis C, sofosbuvir contains a fluorinated ribose moiety. This strategic fluorination improves the drug's stability against enzymatic degradation and enhances its oral bioavailability.[1]
-
Fluoroquinolone Antibiotics (e.g., Ciprofloxacin): The fluorine atom at the C-6 position of the quinolone scaffold is critical for the potent inhibition of bacterial DNA gyrase and is a hallmark of this important class of antibiotics.[1][2] This substitution also enhances cell penetration.[2]
Future Perspectives and Conclusion
The strategic use of fluorine in medicinal chemistry is a mature yet continually evolving field. Advances in synthetic methodologies, particularly in late-stage fluorination, are enabling chemists to introduce fluorine into complex molecules with greater precision and efficiency.[1][20] This allows for a more rapid exploration of the structure-activity relationships of fluorinated compounds.
Furthermore, the use of fluorine-18 in positron emission tomography (PET) imaging is a rapidly growing area that allows for the non-invasive visualization and quantification of drug distribution and target engagement in vivo.[2][3]
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The Rising Star in Scaffolding: A Technical Guide to 4,4-Difluoro-octahydrocyclopenta[c]pyrrole in Drug Discovery
Introduction: The Strategic Advantage of Fluorine in Modern Medicinal Chemistry
In the landscape of contemporary drug discovery, the strategic incorporation of fluorine has become an indispensable tool for medicinal chemists. The unique electronic properties of fluorine—its high electronegativity and the strength of the carbon-fluorine bond—allow for the fine-tuning of a molecule's physicochemical and pharmacokinetic profile.[1][2] The introduction of fluorine can modulate acidity (pKa), lipophilicity, and metabolic stability, often leading to enhanced target selectivity, improved membrane permeability, and a longer in vivo half-life.[1][2][3]
Among the various fluorination strategies, the installation of a geminal difluoro group (CF₂) has emerged as a particularly powerful tactic. The CF₂ moiety can act as a bioisostere for a carbonyl group, an ether oxygen, or even a methylene group, profoundly influencing molecular conformation and electronic distribution without a drastic increase in steric bulk.[4][5] When this functional group is incorporated into a rigid, bicyclic scaffold such as octahydrocyclopenta[c]pyrrole (also known as 3-azabicyclo[3.3.0]octane), it creates a novel three-dimensional building block with significant potential for generating new chemical entities with superior drug-like properties.
This technical guide provides an in-depth exploration of the 4,4-difluoro-octahydrocyclopenta[c]pyrrole scaffold, detailing its synthesis, physicochemical properties, and its application in the development of novel therapeutics, with a specific focus on its role in the discovery of orexin receptor antagonists.
Physicochemical Properties: The Impact of Gem-Difluorination
The introduction of the 4,4-difluoro substitution onto the octahydrocyclopenta[c]pyrrole core induces significant, predictable changes in its key physicochemical parameters, which are critical for its behavior in biological systems.
Basicity (pKa)
The pKa of the pyrrolidine nitrogen is a crucial determinant of a molecule's ionization state at physiological pH, which in turn affects its solubility, permeability, and target engagement. The powerful electron-withdrawing inductive effect of the two fluorine atoms reduces the electron density on the nitrogen atom. This makes the lone pair of electrons less available for protonation, thereby decreasing the basicity of the amine.
Studies on analogous gem-difluorinated saturated bicyclic amines have shown that this modification consistently lowers the pKa of the protonated amine.[4][5] The magnitude of this decrease is typically in the range of 0.3 to 0.5 pKa units compared to the non-fluorinated parent compound.[4] This reduction in basicity can be highly advantageous in drug design, as it can mitigate off-target effects associated with high basicity, such as hERG channel inhibition, while maintaining the necessary interactions for on-target activity.
Lipophilicity (LogP)
The effect of gem-difluorination on lipophilicity (LogP) is more complex and context-dependent than its effect on pKa.[1][4] While fluorine is highly electronegative, the C-F bond is poorly polarizable. In many cases, replacing two C-H bonds with two C-F bonds increases the local lipophilicity. However, the overall change in molecular LogP depends on the interplay between the fluorinated center and adjacent functional groups, as well as the overall molecular conformation.[4] In some bicyclic systems, gem-difluorination has been observed to either increase or decrease the LogP value, depending on the spatial orientation of the C-F bonds relative to neighboring C-H bonds.[4][5] For the 4,4-difluoro-octahydrocyclopenta[c]pyrrole scaffold, a modest increase in LogP is generally anticipated compared to its non-fluorinated counterpart, which can enhance membrane permeability and facilitate entry into challenging biological compartments like the central nervous system.
| Property | Non-Fluorinated Scaffold (Expected) | 4,4-Difluoro Scaffold (Predicted) | Causality of Change |
| pKa | ~10.0 - 10.5 | ~9.5 - 10.2 | Strong inductive electron withdrawal by two fluorine atoms reduces the basicity of the amine. |
| LogP | Variable | Moderately Increased | The replacement of C-H bonds with more lipophilic C-F bonds generally increases lipophilicity, though this can be modulated by conformational effects. |
Synthesis of the 4,4-Difluoro-octahydrocyclopenta[c]pyrrole Scaffold
The synthesis of the 4,4-difluoro-octahydrocyclopenta[c]pyrrole core is not trivial and requires a multi-step approach. While the specific experimental details for the parent scaffold are primarily found within patent literature, a logical and validated synthetic strategy can be constructed based on established chemical transformations. The key step is the introduction of the gem-difluoro moiety via deoxofluorination of a ketone precursor.
A plausible synthetic pathway, inferred from patent literature (notably WO03/062265 as cited in US8106215B2), would begin with a protected bicyclic ketone, such as (1S,5R)-3-benzyl-3-azabicyclo[3.3.0]octan-7-one.
Plausible Synthetic Workflow
Caption: Plausible synthetic route to the core fluorinated scaffold precursor.
Step-by-Step Rationale:
-
Starting Material: The synthesis begins with a suitable bicyclic ketone. The nitrogen is protected, often with a benzyl group, which is stable under the fluorination conditions and can be removed later via hydrogenolysis.
-
Deoxofluorination: This is the critical step for introducing the gem-difluoro group. Reagents such as diethylaminosulfur trifluoride (DAST) or bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor®) are commonly used to convert a ketone into a gem-difluoride.[6] The reaction proceeds by replacing the carbonyl oxygen with two fluorine atoms. This transformation is often carried out in an inert solvent like dichloromethane under anhydrous conditions.
-
Stereoselective Reduction: Following fluorination, the resulting ketone (if the starting material was a diketone or if further modification is needed) or other functional groups are manipulated. For the precursor cited in the patent literature, a subsequent reduction of a carbonyl or ester group is necessary to generate the key alcohol intermediate, (3-benzyl-7,7-difluoro-3-azabicyclo[3.3.0]oct-2-yl)-methanol.[1] This reduction is often performed stereoselectively to yield the desired isomer for optimal biological activity.
Application in Drug Discovery: Orexin Receptor Antagonists
A prime example of the successful application of the 4,4-difluoro-octahydrocyclopenta[c]pyrrole scaffold is in the development of potent orexin receptor antagonists.[1] Orexin receptors are implicated in the regulation of sleep and wakefulness, making them attractive targets for the treatment of insomnia.[1] The patent literature (US8106215B2 / EP2164847B1) discloses a series of compounds where this scaffold is a central element, conferring advantageous properties to the final drug candidates.[1]
Workflow for Synthesis of an Orexin Antagonist
Caption: Synthetic workflow for incorporating the scaffold into an orex-in antagonist.
Detailed Experimental Protocol (Adapted from US8106215B2)
The following protocol illustrates the conversion of the key scaffold precursor into a final, biologically active compound.
Part 1: Synthesis of (1S,2S,5R)-2-(7,7-difluoro-3-azabicyclo[3.3.0]oct-2-ylmethyl)-isoindole-1,3-dione
-
Step A: Phthalimide Installation:
-
To a cooled (0 °C) solution of triphenylphosphine (1.8 g) in dry tetrahydrofuran (THF, 90 mL), add diethyl azodicarboxylate (DEAD) 40% in toluene (3.15 mL) dropwise.
-
Add phthalimide (1.01 g) followed by a solution of (3-benzyl-7,7-difluoro-3-azabicyclo[3.3.0]oct-2-yl)-methanol (1.83 g) in dry THF (10 mL).[1]
-
Causality: The Mitsunobu reaction provides a reliable method for converting the primary alcohol into a phthalimide-protected amine with inversion of configuration, if applicable, though in this case, it serves as a robust N-alkylation. DEAD activates the alcohol for nucleophilic attack by phthalimide.
-
Stir the reaction mixture at room temperature overnight.
-
Dilute with ethyl acetate, wash with water and saturated sodium bicarbonate solution. Dry the organic phase over magnesium sulfate, filter, and concentrate.
-
Purify the crude product by flash chromatography to yield (1S,2S,5R)-2-(3-benzyl-7,7-difluoro-3-azabicyclo[3.3.0]oct-2-ylmethyl)-isoindole-1,3-dione.[1]
-
-
Step B: Debenzylation (Nitrogen Deprotection):
-
To a suspension of the product from Step A (1.73 g) and 10% Palladium on carbon (1.7 g) in dry methanol (146 mL), add ammonium formate (1.38 g).[1]
-
Causality: Catalytic transfer hydrogenation is a mild and effective method for removing the N-benzyl protecting group. Ammonium formate serves as the in situ source of hydrogen gas in the presence of the palladium catalyst.
-
Stir the mixture under reflux for 2 hours.
-
Cool the reaction to room temperature, filter through Celite®, and concentrate the filtrate to obtain the deprotected intermediate, (1S,2S,5R)-2-(7,7-difluoro-3-azabicyclo[3.3.0]oct-2-ylmethyl)-isoindole-1,3-dione.[1]
-
Part 2: Synthesis of the Final Orexin Antagonist
-
Step C: Amide Coupling:
-
Combine the deprotected amine from Part 1 (273 mg), the desired carboxylic acid fragment (e.g., 2-methyl-5-m-tolyl-thiazole-4-carboxylic acid, 208 mg), and a coupling agent like HATU or HOBt/EDC in dry dimethylformamide (DMF, 6 mL).
-
Add a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA, 0.41 mL) to neutralize the hydrochloride salt and facilitate the coupling.
-
Causality: Standard peptide coupling conditions are used to form the final amide bond. The coupling agent activates the carboxylic acid, making it susceptible to nucleophilic attack by the secondary amine of the scaffold. DIPEA is used as an organic base that does not interfere with the coupling reaction.
-
Stir the reaction at room temperature for 4 hours.
-
Purify the reaction mixture directly by preparative HPLC to yield the final antagonist compound.[1]
-
Conclusion
The 4,4-difluoro-octahydrocyclopenta[c]pyrrole scaffold represents a valuable and strategically important building block in modern drug discovery. Its rigid, three-dimensional structure, combined with the profound electronic and conformational effects of gem-difluorination, offers a compelling platform for developing novel therapeutics with improved pharmacological profiles. The demonstrated utility of this scaffold in the synthesis of potent orexin receptor antagonists highlights its potential to address challenging biological targets. As synthetic methodologies for fluorination continue to advance, the application of this and similar fluorinated scaffolds is poised to expand, providing researchers with powerful new tools to navigate the complexities of molecular design and optimization.
References
- Aissaoui, H., et al. (2008). 3-AZA-BICYCLO[3.3.0]OCTANE COMPOUNDS.
-
Melnykov, K. P., et al. (2021). Basicity and Lipophilicity of gem‐Difluorinated Saturated Bicyclic Amines: Advanced Building Blocks for Drug Discovery. ChemRxiv. [Link]
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Mykhailiuk, P. K. (2020). Physicochemical Properties of gem-Difluorinated Saturated Bicyclic Amines – Advanced Building Blocks for Drug Discovery. ResearchGate. [Link]
-
Mykhailiuk, P. K. (2020). Effect of gem‐Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes. ResearchGate. [Link]
- Patil, V., et al. (2025). The Future of Precision Medicine: Exploring Fluorinated Building Blocks for Targeted Drug Design.
- Aissaoui, H., et al. (2012). 3-aza-bicyclo[3.3.0]octane compounds. U.S.
- Priya, A., et al. (2025). Fluorine in drug discovery: Role, design and case studies. International Journal of Pharmacy and Pharmaceutical Science.
- Aissaoui, H., et al. (2003). HCV/HIV inhibitors and their uses.
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Melnykov, K. P., et al. (2021). Physicochemical and Biological Evaluation of gem‐Difluorinated Saturated Oxygen Heterocycles as Bioisosteres for Drug Discovery. ResearchGate. [Link]
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Gurbych, O., et al. (2024). Filling the gap in LogP and pKa evaluation for saturated fluorine-containing derivatives with machine learning. ChemRxiv. [Link]
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Li, J., et al. (2014). Design, synthesis and biological evaluation of 4-fluoropyrrolidine-2-carbonitrile and octahydrocyclopenta[b]pyrrole-2-carbonitrile derivatives as dipeptidyl peptidase IV inhibitors. European Journal of Medicinal Chemistry. [Link]
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Sahu, B., et al. (2024). Pyrrole: An Essential Framework in the Development of Therapeutic Agents and Insightful Analysis of Structure‐Active Relationships. ResearchGate. [Link]
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Cioffi, C. L., et al. (2018). Bicyclic [3.3.0]-Octahydrocyclopenta[c]pyrrolo Antagonists of Retinol Binding Protein 4: Potential Treatment of Atrophic Age-Related Macular Degeneration and Stargardt Disease. Journal of Medicinal Chemistry. [Link]
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Iskra, J., et al. (2024). Deoxyfluorination: A Detailed Overview Of Recent Developments. CoLab. [Link]
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Iskra, J., et al. (2024). Deoxyfluorination: A Detailed Overview Of Recent Developments. ResearchGate. [Link]
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Methodological & Application
Application Notes & Protocols: A Proposed Asymmetric Synthesis of 4,4-Difluoro-octahydrocyclopenta[c]pyrrole
For Researchers, Scientists, and Drug Development Professionals
Abstract
The introduction of fluorine atoms into heterocyclic scaffolds is a pivotal strategy in modern medicinal chemistry, often leading to enhanced metabolic stability, binding affinity, and bioavailability of drug candidates. The 4,4-difluoro-octahydrocyclopenta[c]pyrrole core represents a novel, conformationally restricted diamine mimic with a gem-difluoro group that can significantly influence its physicochemical properties. This document outlines a proposed, robust, and stereocontrolled synthetic route to this valuable building block, leveraging a key intramolecular asymmetric 1,3-dipolar cycloaddition of an azomethine ylide with a gem-difluorinated cyclopentene. The proposed strategy is grounded in established methodologies for the synthesis of fluorinated heterocycles and pyrrolidine derivatives, providing a comprehensive guide for researchers in drug discovery and development.[1][2]
Introduction
The pyrrolidine ring is a ubiquitous structural motif in a vast number of biologically active natural products and pharmaceuticals.[3] Its fusion with a cyclopentane ring to form the octahydrocyclopenta[c]pyrrole system creates a rigid bicyclic structure that can effectively mimic peptide turns and serve as a valuable scaffold in drug design. The strategic incorporation of a gem-difluoro group at the 4-position of this scaffold is anticipated to modulate its pKa, lipophilicity, and metabolic stability, making it an attractive target for medicinal chemistry programs.
Currently, a direct asymmetric synthesis of 4,4-difluoro-octahydrocyclopenta[c]pyrrole has not been reported in the literature. This application note, therefore, presents a novel and scientifically sound synthetic strategy to access this target with high enantiopurity. The cornerstone of this approach is a catalytic asymmetric intramolecular 1,3-dipolar cycloaddition, a powerful transformation for the construction of complex polycyclic pyrrolidines.[4]
Proposed Synthetic Strategy & Retrosynthesis
Our proposed synthetic pathway is based on a convergent strategy, culminating in a key intramolecular [3+2] cycloaddition to construct the bicyclic core. The retrosynthetic analysis is depicted below:
Caption: Retrosynthetic analysis of 4,4-difluoro-octahydrocyclopenta[c]pyrrole.
The target molecule can be accessed from a key precursor designed for an intramolecular 1,3-dipolar cycloaddition. This precursor would be assembled from a gem-difluorinated cyclopentene derivative and a side chain containing an azomethine ylide precursor. The gem-difluorocyclopentene can, in turn, be synthesized from a corresponding cyclopentanone derivative through deoxyfluorination.[5][6]
Detailed Experimental Protocols
This section provides a step-by-step methodology for the proposed asymmetric synthesis.
Part 1: Synthesis of the gem-Difluorocyclopentene Precursor
The initial phase focuses on the preparation of a functionalized gem-difluorocyclopentene, a critical building block for the key cycloaddition reaction.
Protocol 1.1: Synthesis of 3-Allyl-1,1-difluorocyclopent-3-en-1-ol
-
Reaction Setup: To a solution of commercially available 1,1-difluorocyclopent-3-en-1-one (1.0 eq) in anhydrous THF (0.2 M) at -78 °C under an argon atmosphere, add allylmagnesium bromide (1.2 eq, 1.0 M in THF) dropwise.
-
Reaction Monitoring: Stir the reaction mixture at -78 °C for 2 hours. Monitor the reaction progress by TLC until the starting material is consumed.
-
Workup: Quench the reaction by the slow addition of saturated aqueous NH4Cl solution. Allow the mixture to warm to room temperature and extract with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford 3-allyl-1,1-difluorocyclopent-3-en-1-ol.
Protocol 1.2: Introduction of the Azide Functionality
-
Mitsunobu Reaction: To a solution of 3-allyl-1,1-difluorocyclopent-3-en-1-ol (1.0 eq), triphenylphosphine (1.5 eq), and hydrazoic acid (1.5 eq, as a solution in toluene) in anhydrous THF (0.2 M) at 0 °C, add diethyl azodicarboxylate (DEAD) (1.5 eq) dropwise.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 12 hours.
-
Purification: Concentrate the reaction mixture and purify by flash column chromatography to yield the corresponding azide derivative.
Part 2: Synthesis of the Intramolecular Cycloaddition Precursor
This part details the elaboration of the gem-difluorocyclopentene azide into the key precursor for the intramolecular cycloaddition.
Protocol 2.1: Ozonolysis and Aldehyde Formation
-
Ozonolysis: Cool a solution of the azide derivative from Protocol 1.2 (1.0 eq) in a 1:1 mixture of CH2Cl2 and MeOH (0.1 M) to -78 °C. Bubble ozone through the solution until a blue color persists.
-
Reductive Workup: Purge the solution with nitrogen to remove excess ozone, then add dimethyl sulfide (3.0 eq). Allow the reaction to warm to room temperature and stir for 12 hours.
-
Isolation: Concentrate the reaction mixture under reduced pressure to obtain the crude aldehyde, which can be used in the next step without further purification.
Protocol 2.2: Imine Formation
-
Condensation: To a solution of the crude aldehyde from Protocol 2.1 (1.0 eq) in toluene (0.2 M), add glycine methyl ester (1.1 eq).
-
Dehydration: Heat the mixture to reflux with a Dean-Stark apparatus to remove water for 4 hours.
-
Isolation: Cool the reaction mixture and concentrate under reduced pressure. The resulting imine is used directly in the next step.
Part 3: Key Asymmetric Intramolecular 1,3-Dipolar Cycloaddition
This is the crucial stereochemistry-defining step to construct the desired bicyclic core. The conditions are adapted from established copper-catalyzed asymmetric 1,3-dipolar cycloadditions of azomethine ylides.[1][2][4]
Protocol 3.1: Catalytic Asymmetric Cycloaddition
-
Catalyst Preparation: In a flame-dried Schlenk tube under an argon atmosphere, add Cu(OTf)2 (0.1 eq) and a suitable chiral ligand (e.g., (R)-TF-BIPHAMPhos, 0.11 eq). Add anhydrous toluene (0.1 M) and stir the mixture at room temperature for 1 hour.
-
Reaction Execution: To the catalyst solution, add a solution of the imine from Protocol 2.2 (1.0 eq) in toluene.
-
Reaction Conditions: Stir the reaction mixture at the optimized temperature (e.g., 40 °C) for 24-48 hours. Monitor the reaction by LC-MS.
-
Workup and Purification: Upon completion, cool the reaction mixture to room temperature and filter through a short pad of silica gel, eluting with ethyl acetate. Concentrate the filtrate and purify the residue by flash column chromatography to afford the cycloadduct.
Part 4: Final Reduction to 4,4-Difluoro-octahydrocyclopenta[c]pyrrole
The final step involves the reduction of the ester and azide functionalities to yield the target molecule.
Protocol 4.1: Reduction
-
Reaction Setup: To a solution of the cycloadduct from Protocol 3.1 (1.0 eq) in anhydrous THF (0.2 M) at 0 °C under an argon atmosphere, add LiAlH4 (4.0 eq) portion-wise.
-
Reaction Progression: Allow the reaction to warm to room temperature and then heat to reflux for 6 hours.
-
Workup: Cool the reaction to 0 °C and quench sequentially by the slow addition of water, 15% aqueous NaOH, and then water again. Filter the resulting suspension and wash the solid with THF.
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude product by an appropriate method (e.g., crystallization or chromatography) to obtain the final 4,4-difluoro-octahydrocyclopenta[c]pyrrole.
Expected Results and Data
The following table summarizes the expected outcomes for the key steps of the synthesis.
| Step | Product | Expected Yield (%) | Expected Stereoselectivity (er) |
| Protocol 3.1: Asymmetric Cycloaddition | Fused Pyrrolidine Ester | 70-85 | >95:5 |
| Protocol 4.1: Final Reduction | 4,4-Difluoro-octahydrocyclopenta[c]pyrrole | 80-95 | No erosion of stereopurity |
Mechanism of the Key Stereodetermining Step
The enantioselectivity of the intramolecular 1,3-dipolar cycloaddition is controlled by the chiral copper catalyst. The proposed catalytic cycle is illustrated below:
Caption: Proposed catalytic cycle for the asymmetric [3+2] cycloaddition.
The reaction is initiated by the coordination of the imine precursor to the chiral copper(I) complex. Subsequent deprotonation generates the azomethine ylide complex. The chiral ligand (L*) creates a chiral environment around the metal center, which directs the facial selectivity of the intramolecular cycloaddition of the ylide onto the gem-difluorinated alkene. This stereocontrolled cyclization proceeds through a highly organized transition state to furnish the enantioenriched fused pyrrolidine product.
Conclusion
This application note details a comprehensive and plausible synthetic route for the asymmetric synthesis of the novel 4,4-difluoro-octahydrocyclopenta[c]pyrrole scaffold. By employing a key catalytic asymmetric intramolecular 1,3-dipolar cycloaddition, this strategy is designed to provide access to this valuable building block in high yield and excellent enantioselectivity. The protocols are based on well-established and reliable chemical transformations, offering a practical guide for researchers in the field of medicinal chemistry and drug discovery to explore the chemical space of fluorinated heterocyclic compounds.
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Approaches for the synthesis of gem‐difluorinated cyclopentanes or cyclopentenes. ResearchGate. Available at: [Link]
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Synthesis of gem-difluorinated cyclobutane and cyclopentane building blocks. ResearchGate. Available at: [Link]
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Cristóbal, C., et al. Catalytic enantioselective intramolecular 1,3-dipolar cycloaddition of azomethine ylides with fluorinated dipolarophiles. Org. Biomol. Chem., 2017, 15, 8313-8317. Available at: [Link]
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Melnykov, K. P., et al. Synthesis of gem-difluorocyclopentane/hexane building blocks. Journal of Fluorine Chemistry, 2017, 199, 60-66. Available at: [Link]
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Xu, X., et al. Synthesis of bioactive fluoropyrrolidines via copper(i)-catalysed asymmetric 1,3-dipolar cycloaddition of azomethine ylides. Chemical Science, 2021, 12(47), 15636-15643. Available at: [Link]
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Xu, X., et al. Synthesis of bioactive fluoropyrrolidines via copper(i)-catalysed asymmetric 1,3-dipolar cycloaddition of azomethine ylides. PubMed Central, 2021. Available at: [Link]
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Holovach, S., et al. Organolanthanum Enabled Synthesis and Divergent Catalytic Functionalization of gem-Difluorocyclobutanols. PubMed Central, 2025. Available at: [Link]
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Emerging Building Blocks for Medicinal Chemistry: Recent Synthetic Advances. ResearchGate. Available at: [Link]
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Diastereodivergent Asymmetric 1,3‐Dipolar Cycloaddition of Azomethine Ylides and β‐Fluoroalkyl Vinylsulfones: Low Copper(II) Catalyst Loading and Theoretical Studies. ResearchGate. Available at: [Link]
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del Pozo, C. Recent advances in the catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides. Universidad Autónoma de Madrid. Available at: [Link]
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Asymmetric [3+2] Cycloaddition of Azomethine Ylides. Michigan State University. Available at: [Link]
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Wang, W., et al. Asymmetric Synthesis of α-Trifluoromethyl Pyrrolidines through Organocatalyzed 1,3-Dipolar Cycloaddition Reaction. The Journal of Organic Chemistry, 2017, 82(19), 10349-10357. Available at: [Link]
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Synthesis of Bioactive Fluoropyrrolidines via Copper(I)-Catalyzed Asymmetric 1,3-Dipolar Cycloaddition of Azomethine Ylides. ResearchGate. Available at: [Link]
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Xu, X., et al. Synthesis of bioactive fluoropyrrolidines via copper(I)-catalysed asymmetric 1,3-dipolar cycloaddition of azomethine ylides. RSC Publishing, 2021. Available at: [Link]
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Liao, Y., et al. Asymmetric [3 + 2] Cycloaddition of 2,2′-Diester Aziridines To Synthesize Pyrrolidine Derivatives. ACS Catalysis, 2017, 7(6), 3934–3939. Available at: [Link]
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Grygorenko, O. O. Synthesis of gem‐Difluorocyclopropanes. ResearchGate. Available at: [Link]
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Nájera, C., et al. Highly diastereoselective synthesis of substituted pyrrolidines using a sequence of azomethine ylide cycloaddition and nucleophilic cyclization. Organic Letters, 2010, 12(7), 1396-1399. Available at: [Link]
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Comprehensive NMR Characterization of 4,4-Difluoro-octahydrocyclopenta[c]pyrrole: A Guide to 1H and 19F Spectral Analysis
An Application Note for Researchers and Drug Development Professionals
Abstract
The strategic incorporation of fluorine into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry, imparting unique physicochemical and metabolic properties. The rigid, bicyclic framework of octahydrocyclopenta[c]pyrrole serves as a valuable "privileged scaffold" in drug design.[1] When functionalized with a gem-difluoro group, as in 4,4-Difluoro-octahydrocyclopenta[c]pyrrole, the resulting molecule presents a compelling target for pharmaceutical development. However, its structural verification demands a sophisticated analytical approach. This guide provides an in-depth technical overview and detailed protocols for the definitive characterization of this compound using 1H and 19F Nuclear Magnetic Resonance (NMR) spectroscopy, explaining the causality behind experimental choices and the logic of spectral interpretation.
The Strategic Imperative for Fluorine NMR in Drug Discovery
The fluorine-19 (19F) nucleus is an exceptionally powerful probe for molecular analysis.[2] Its key advantages include:
-
100% Natural Abundance and High Sensitivity: 19F has a nuclear spin of ½ and a high gyromagnetic ratio, resulting in a sensitivity that is 83% that of protons (1H), enabling analysis of small sample quantities.[3][4]
-
Expansive Chemical Shift Range: The 19F chemical shift window spans over 800 ppm, offering outstanding spectral dispersion and minimizing signal overlap, which is a common challenge in 1H NMR.[2][4]
-
Exquisite Sensitivity to Electronic Environment: The 19F chemical shift is highly sensitive to subtle changes in the local molecular environment, making it an ideal reporter for structural and conformational changes.[3]
-
Absence of Endogenous Background: Since fluorine is absent in most biological systems, 19F NMR provides a clean spectral window for studying fluorinated drugs and their interactions without background interference.[3][5]
For a molecule like 4,4-Difluoro-octahydrocyclopenta[c]pyrrole, combining 1H NMR with 19F NMR is not merely confirmatory; it is essential for unambiguous structure elucidation. The through-bond scalar couplings between 19F and 1H nuclei (JHF) provide definitive evidence of the fluorine atoms' placement and reveal crucial stereochemical information.[6][7]
Foundational Principles: Deciphering 1H and 19F Spectra
A complete understanding of the structure relies on interpreting chemical shifts (δ) and spin-spin coupling constants (J).
-
Chemical Shift (δ): This parameter indicates the electronic environment of a nucleus. In the target molecule, the electronegative fluorine atoms will significantly deshield adjacent protons, shifting their signals downfield (to a higher ppm value) in the 1H spectrum. The 19F chemical shift will fall into a range characteristic of gem-difluoroalkane moieties.[8][9]
-
Spin-Spin Coupling (J): Coupling arises from the interaction of nuclear spins through the intervening chemical bonds.
-
1H-1H Coupling (JHH): Provides information on the connectivity of protons within the bicyclic system. Vicinal (3JHH) couplings are famously dependent on the dihedral angle between protons, which helps define the ring's conformation.
-
1H-19F Coupling (JHF): This is the most diagnostic feature. The magnitude of JHF coupling is dependent on the number of bonds separating the nuclei.
-
Geminal Coupling (2JHF): A large coupling (typically ~50 Hz) is expected between the fluorine atoms and the protons on the adjacent methylene groups (C3 and C5).[4]
-
Vicinal Coupling (3JHF): A smaller coupling is expected between the fluorine atoms and the protons on the C3a and C5a bridgehead positions. The magnitude of this coupling provides insight into the spatial relationship between these nuclei.[10]
-
-
19F-19F Coupling (JFF): Geminal 19F-19F coupling constants are generally large.[4] However, as the two fluorine atoms in the title compound are chemically equivalent, this coupling will not be directly observed in a standard 1D 19F spectrum.
-
Below is a diagram illustrating the key coupling interactions expected for 4,4-Difluoro-octahydrocyclopenta[c]pyrrole.
Caption: Key 1H-19F J-coupling interactions in the molecule.
Experimental Protocols
The acquisition of high-quality, high-resolution data is paramount. The following protocols are designed for a 600 MHz NMR spectrometer and can be adapted for other instruments.
Protocol 1: Sample Preparation
-
Analyte Weighing: Accurately weigh 5-10 mg of 4,4-Difluoro-octahydrocyclopenta[c]pyrrole directly into a clean, dry vial.
-
Solvent Selection: Add approximately 0.6 mL of a deuterated solvent. Chloroform-d (CDCl₃) is a common first choice due to its low viscosity and ability to dissolve many organic compounds. For compounds with poor solubility, Dimethyl sulfoxide-d₆ (DMSO-d₆) can be used.
-
Homogenization: Vortex the sample for 30 seconds to ensure complete dissolution. If any particulate matter remains, filter the solution through a small plug of glass wool directly into a clean 5 mm NMR tube.
-
Internal Standard (Optional): For precise chemical shift referencing in 19F NMR, an internal standard like trifluorotoluene (C₆H₅CF₃) can be added, but it is often sufficient to reference externally or use the solvent signal for 1H and the spectrometer's internal reference for 19F.
Protocol 2: NMR Data Acquisition
Acquiring both 1H and 19F spectra on the same sample ensures consistent conditions.
| Parameter | 1H Acquisition | 19F {1H Decoupled} Acquisition | Causality and Rationale |
| Spectrometer | 600 MHz Varian VNMRS | 600 MHz Varian VNMRS (operating at 564 MHz for 19F) | High field strength provides superior signal dispersion and sensitivity. |
| Probe | Standard 1H/13C/15N or broadband probe | Dual 1H/19F or broadband probe | A probe capable of observing 19F and decoupling 1H is essential.[11] |
| Temperature | 25 °C (298 K) | 25 °C (298 K) | Ensures consistency and comparability between experiments.[12] |
| Spectral Width | 12 ppm (e.g., -1 to 11 ppm) | 250 ppm (e.g., -50 to -200 ppm) | A wide window for 19F is crucial to capture the signal, given its large chemical shift range.[4] |
| Transmitter Offset | Centered on solvent peak (e.g., 4.7 ppm for H₂O) | Centered on the expected gem-difluoro region (e.g., -100 ppm) | Optimizes pulse power and prevents spectral folding. |
| Acquisition Time (at) | 2.0 - 3.0 s | 1.0 - 2.0 s | Longer acquisition time yields higher resolution. |
| Relaxation Delay (d1) | 5.0 s | 5.0 s | A longer delay (5x the longest T₁) ensures full relaxation for accurate signal integration.[13] |
| Pulse Angle | 30-45 degrees | 30-45 degrees | A smaller pulse angle allows for a shorter relaxation delay if quantitation is not the primary goal. |
| Number of Scans (nt) | 16 | 64 | More scans are used for the less sensitive 19F nucleus to improve the signal-to-noise ratio. |
| Decoupling | N/A | WALTZ-16 1H Decoupling | Broadband proton decoupling simplifies the 19F spectrum to a single signal, confirming the chemical equivalence of the two fluorine atoms. |
| Referencing | Residual CDCl₃ at 7.26 ppm | External CFCl₃ at 0 ppm (indirectly referenced) | Consistent referencing is critical for comparing data across different samples and studies. |
Hypothetical Data Interpretation and Analysis
The following represents realistic, predicted data for 4,4-Difluoro-octahydrocyclopenta[c]pyrrole dissolved in CDCl₃.
19F NMR Spectrum Analysis
A proton-decoupled 19F spectrum would show a single sharp singlet, confirming the chemical and magnetic equivalence of the two fluorine atoms. The proton-coupled spectrum, however, is far more informative.
Table 1: Predicted 19F NMR Data (564 MHz, CDCl₃)
| Chemical Shift (δ) | Multiplicity | Coupling Constant (J) | Assignment |
| -98.5 ppm | quintet (or tt) | 2JHF ≈ 55 Hz | F4, F4' |
-
Interpretation: The signal at -98.5 ppm is characteristic of a gem-difluoro group on a saturated carbocycle. The multiplicity is predicted to be a quintet, which arises from coupling to four equivalent adjacent protons (two on C3 and two on C5). This is a classic A₄X₂ spin system, which simplifies to a quintet when JAX is the only coupling. In reality, slight differences in the protons may lead to a triplet of triplets.
1H NMR Spectrum Analysis
The 1H spectrum is complex, with the most diagnostic signals being those from the protons adjacent to the CF₂ group.
Table 2: Predicted 1H NMR Data (600 MHz, CDCl₃)
| Chemical Shift (δ) | Multiplicity | Integration | Coupling Constants (Hz) | Assignment |
| 3.45 ppm | m | 2H | 2JHH, 3JHH | H1, H6 (Bridgehead α to N) |
| 3.10 ppm | t (J = 55 Hz) | 4H | 2JHF = 55, 2JHH, 3JHH | H3, H5 (α to CF₂) |
| 2.95 ppm | m | 4H | 2JHH, 3JHH | H2, H7 (β to N) |
| 1.80 ppm | br s | 1H | - | N-H |
-
Interpretation:
-
H3, H5 (3.10 ppm): This is the key signal. Its downfield shift is due to the deshielding effect of the adjacent CF₂ group. The most prominent feature is the large coupling constant of ~55 Hz, which manifests as a broad triplet (or more complex multiplet split by JHH). This is definitive evidence of a geminal 1H-19F relationship (2JHF).
-
H1, H6 (3.45 ppm): These bridgehead protons are alpha to the nitrogen, shifting them downfield. They would appear as complex multiplets due to coupling with multiple neighboring protons. A smaller 3JHF coupling might also be resolved here upon closer inspection.
-
H2, H7 (2.95 ppm): These protons are in a more typical aliphatic environment, appearing further upfield.
-
N-H (1.80 ppm): The N-H proton typically appears as a broad singlet, and its chemical shift is highly dependent on solvent and concentration.
-
The overall workflow for this characterization is summarized in the following diagram.
Caption: Workflow for NMR characterization of the title compound.
Conclusion
The combination of 1H and 19F NMR spectroscopy provides an unequivocal method for the structural characterization of 4,4-Difluoro-octahydrocyclopenta[c]pyrrole. The diagnostic 2JHF coupling observed in both the 1H and 19F spectra serves as a definitive signature for the gem-difluoro moiety's location. By following the detailed protocols and interpretation logic presented, researchers, scientists, and drug development professionals can confidently verify the structure of this and other complex fluorinated molecules, ensuring the integrity of their chemical matter for further investigation.
References
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O'Hagan, D. (2008). Conformational analysis of fluorinated pyrrolidines using 19F-1H scalar couplings and heteronuclear NOEs. PubMed. Available at: [Link]
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Fluorine-19 nuclear magnetic resonance spectroscopy. Grokipedia. Available at: [Link]
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Fluorine-19 nuclear magnetic resonance spectroscopy. Wikipedia. Available at: [Link]
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Nmr spectroscopy of fluorine 19. Slideshare. Available at: [Link]
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Dalvit, C., et al. (2022). Practical Considerations and Guidelines for Spectral Referencing for Fluorine NMR Ligand Screening. ACS Omega. Available at: [Link]
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19Flourine NMR. University of Ottawa. Available at: [Link]
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O'Hagan, D. (2008). Conformational Analysis of Fluorinated Pyrrolidines Using 19 F- 1 H Scalar Couplings and Heteronuclear NOEs. ResearchGate. Available at: [Link]
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Shishodia, S., et al. (2018). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. National Institutes of Health (NIH). Available at: [Link]
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DFT calculation of NMR J(FF) spin-spin coupling constants in fluorinated pyridines. ResearchGate. Available at: [Link]
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Difluoromethylation and gem-difluorocyclopropenation with difluorocarbene generated by decarboxylation. The Royal Society of Chemistry. Available at: [Link]
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Gerig, J. T. (2001). Fluorine NMR. University of California, Santa Barbara. Available at: [Link]
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Wescott, C. R., et al. (2017). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. National Institutes of Health (NIH). Available at: [Link]
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Shishodia, S., et al. (2022). 19F-centred NMR analysis of mono-fluorinated compounds. RSC Publishing. Available at: [Link]
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Development of an 19 F NMR Method for the Analysis of Fluorinated Acids in Environmental Water Samples. ResearchGate. Available at: [Link]
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1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0035924). Human Metabolome Database. Available at: [Link]
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Al-Afy, A. S., et al. (2018). 19F and 1H quantitative-NMR spectroscopic analysis of fluorinated third-generation synthetic cannabinoids. Analytical Methods (RSC Publishing). Available at: [Link]
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UC DAVIS NMR FACILITY VNMRJ SHORT MANUAL FOR VARIAN/AGILENT NMR SPECTROMETERS. UC Davis. Available at: [Link]
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Helmer, P. O., et al. (2023). Rapid Measurement of Heteronuclear Coupling Constants in Complex NMR Spectra. Journal of the American Chemical Society. Available at: [Link]
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Chemical Shifts of the Components of the 19F NMR Spectra of the Complex Compounds Relative to F 2 (gaseous), ppm. ResearchGate. Available at: [Link]
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Emsley, J. W., & Lindon, J. C. (1976). FLUORINE COUPLING CONSTANTS. Progress in NMR Spectroscopy. Available at: [Link]
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19F Chemical Shifts and Coupling Constants. University of California, Santa Barbara. Available at: [Link]
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Varian 600 - NMR Tutorials. Penn State University. Available at: [Link]
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Octahydrocyclopenta(c)pyrrole. PubChem. Available at: [Link]
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Wang, Y., et al. (2022). Base-Mediated Cascade Annulations of β-CF3-1,3-Enynamides with Tosylaminomethyl Enones: Synthesis of Angularly CF3-Substituted Hexahydrocyclopenta[c]pyrrole Frameworks. Organic Letters (ACS Publications). Available at: [Link]
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Coupling constants for 1H and 13C NMR. University of Wisconsin-Madison. Available at: [Link]
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Guide to Varian Spectrometers running VnmrJ. CU Anschutz School of Medicine. Available at: [Link]
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Octahydrocyclopenta[c]pyrrole derivatives. ResearchGate. Available at: [Link]
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Pyrrole synthesis. Organic Chemistry Portal. Available at: [Link]
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The Abiotic Formation of Pyrrole under Volcanic, Hydrothermal Conditions—An Initial Step towards Life's First Breath?. National Institutes of Health (NIH). Available at: [Link]
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Application Notes & Protocols: The Strategic Incorporation of 4,4-Difluoro-L-proline into Synthetic Peptides
A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals
Author's Note: The query for "4,4-Difluoro-octahydrocyclopenta[c]pyrrole" appears to conflate two distinct chemical structures: the bicyclic amine octahydrocyclopenta[c]pyrrole and a difluorinated analog of proline. While octahydrocyclopenta[c]pyrrole and its derivatives have applications in medicinal chemistry, their direct incorporation into a growing peptide chain via standard synthesis protocols is not typical.[1][2] Conversely, fluorinated proline analogs, such as 4,4-Difluoro-L-proline, are well-documented and highly valuable building blocks in peptide science. This guide will therefore focus on the scientifically established applications and protocols for 4,4-Difluoro-L-proline in peptide synthesis, as this aligns with the core intent of the topic for the target audience of peptide chemists and drug developers.
Introduction: The Power of Fluorine in Proline-Containing Peptides
Proline is a unique proteinogenic amino acid due to its secondary amine, which is part of a pyrrolidine ring that constrains the peptide backbone.[3] This inherent conformational restriction plays a pivotal role in the structure and function of peptides and proteins. The strategic introduction of fluorine atoms into the proline ring, specifically creating 4,4-Difluoro-L-proline, offers a powerful tool to further manipulate and study peptide properties. The strong inductive effect of the two fluorine atoms has profound consequences on the pyrrolidine ring's pucker, the cis/trans isomerization of the preceding peptide bond, and the overall stability and folding of the peptide.[3][4]
Incorporating 4,4-Difluoro-L-proline can lead to:
-
Enhanced thermal stability: The fluorinated analog can rigidify the peptide backbone, leading to increased resistance to thermal denaturation.
-
Modulated receptor binding: The altered conformation can lead to improved binding affinity and selectivity for biological targets.
-
Increased proteolytic resistance: The modified proline residue can hinder enzymatic degradation, thereby improving the pharmacokinetic profile of peptide-based therapeutics.
-
A valuable probe for ¹⁹F NMR studies: The presence of fluorine provides a sensitive handle for nuclear magnetic resonance (NMR) spectroscopy to study peptide conformation and dynamics in real-time.[5][6]
Synthesis of Nα-Protected 4,4-Difluoro-L-proline
The practical application of 4,4-Difluoro-L-proline in peptide synthesis necessitates the availability of the Nα-protected form, typically with Fmoc (9-fluorenylmethyloxycarbonyl) or Boc (tert-butyloxycarbonyl) groups for solid-phase peptide synthesis (SPPS).[7] An established route to synthesize 4,4-Difluoro-L-proline involves the fluorination of a 4-keto-L-proline derivative.[8]
A key step is the fluorination of a protected 4-keto-L-proline ester using a fluorinating agent like diethylaminosulfur trifluoride (DAST).[8] The synthesis can be followed by the appropriate Nα-protection for use in peptide synthesis.
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Application Note & Protocol: Geminal Difluorination of Octahydrocyclopenta[c]pyrrole Precursors for Advanced Drug Discovery
Abstract: The strategic incorporation of fluorine into pharmacologically active scaffolds is a cornerstone of modern medicinal chemistry. The gem-difluoromethylene group (CF₂) is particularly valued as a bioisostere for carbonyls or ethers, capable of modulating key drug-like properties such as metabolic stability, lipophilicity, and receptor binding affinity.[1][2] The octahydrocyclopenta[c]pyrrole core is a privileged scaffold found in numerous therapeutic agents, including antivirals and antidiabetics.[3][4][5] This guide provides a comprehensive, field-proven protocol for the geminal difluorination of N-protected octahydrocyclopenta[c]pyrrol-5-one, a key precursor for creating novel, high-value molecular entities for drug development programs. We focus on the use of Deoxo-Fluor®, a thermally stable and highly effective deoxofluorinating agent, offering a reliable and scalable pathway to the desired difluorinated target.
Rationale and Reagent Selection: The Causality Behind the Choice
The conversion of a ketone to a gem-difluoromethylene group is a critical transformation in fluorine chemistry. While several reagents can accomplish this, the choice is dictated by substrate reactivity, thermal stability, and operational safety.
Comparative Analysis of Common Deoxofluorinating Reagents:
| Reagent | Type | Key Advantages | Key Limitations |
| DAST (Diethylaminosulfur Trifluoride) | Nucleophilic | Highly reactive, effective for many substrates.[6] | Thermally unstable; can decompose violently above 90°C.[7][8] Limited shelf life. |
| Deoxo-Fluor® (Bis(2-methoxyethyl)aminosulfur Trifluoride) | Nucleophilic | Thermally more stable than DAST, making it safer for larger-scale reactions and less reactive substrates.[7][8][9] Often provides higher yields with fewer byproducts.[10] | Reacts violently with water.[9] Higher cost compared to DAST. |
| Selectfluor® (F-TEDA-BF₄) | Electrophilic | Excellent for fluorinating electron-rich species (enols, aromatics).[11][12][13] Air and water tolerant crystalline solid.[11] | Not suitable for the direct conversion of a simple ketone to a gem-difluoride. The mechanism proceeds via an enol or enolate, typically leading to α-fluorination.[12] |
For the octahydrocyclopenta[c]pyrrol-5-one precursor, which can be a relatively unreactive ketone, Deoxo-Fluor® emerges as the superior choice. Its enhanced thermal stability allows for the use of higher reaction temperatures if necessary, without the significant safety risks associated with DAST.[8] This ensures a more controlled and reproducible reaction, which is paramount in both research and process development settings.
Mechanistic Insight: The Deoxo-Fluor® Pathway
Understanding the reaction mechanism is crucial for optimization and troubleshooting. The deoxofluorination of a ketone with Deoxo-Fluor® proceeds through a well-established pathway involving the formation of a key intermediate.
Caption: Mechanism of ketone difluorination with Deoxo-Fluor®.
The reaction is initiated by the nucleophilic attack of the ketone's oxygen atom on the sulfur atom of Deoxo-Fluor®. This is followed by an intramolecular attack of a fluoride ion onto the carbonyl carbon. The subsequent collapse of this intermediate eliminates thionyl fluoride and generates the thermodynamically stable gem-difluorinated product.
Detailed Experimental Protocol
This protocol outlines the gem-difluorination of a generic N-protected octahydrocyclopenta[c]pyrrol-5-one. The protecting group (e.g., Boc, Cbz) should be stable to the reaction conditions.
Materials and Equipment
-
Reagents: N-protected octahydrocyclopenta[c]pyrrol-5-one, Deoxo-Fluor® (Bis(2-methoxyethyl)aminosulfur trifluoride), Anhydrous Dichloromethane (DCM), Saturated Sodium Bicarbonate (NaHCO₃) solution, Brine, Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄), Silica Gel for column chromatography.
-
Equipment: Round-bottom flask, dropping funnel, magnetic stirrer, nitrogen/argon line with bubbler, ice bath, standard laboratory glassware, rotary evaporator, flash chromatography system.
Step-by-Step Methodology
Critical Prerequisite: All glassware must be oven- or flame-dried before use. The reaction must be performed under a dry, inert atmosphere (Nitrogen or Argon) as Deoxo-Fluor® reacts violently with water.[9][14]
-
Reaction Setup:
-
To a dry, three-neck round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, and a thermometer, add the N-protected octahydrocyclopenta[c]pyrrol-5-one (1.0 eq).
-
Dissolve the substrate in anhydrous dichloromethane (approx. 0.1 M concentration).
-
Cool the resulting solution to 0 °C using an ice-water bath.
-
-
Reagent Addition:
-
In a separate dry dropping funnel, charge Deoxo-Fluor® (2.0 - 3.0 eq). Note: Using an excess of the fluorinating agent is common to drive the reaction to completion.[14]
-
Add the Deoxo-Fluor® dropwise to the stirred substrate solution over 20-30 minutes. Maintain the internal temperature at or below 5 °C during the addition.
-
Rationale: Slow, controlled addition is critical to manage any exotherm and prevent potential side reactions.
-
-
Reaction Monitoring:
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.
-
Stir the reaction overnight (12-18 hours).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.[14] A typical TLC system would be Hexanes/Ethyl Acetate. The product should have a higher Rf value than the starting ketone.
-
-
Work-up and Quenching (Perform in a Fume Hood):
-
Once the reaction is complete, cool the flask back down to 0 °C in an ice bath.
-
CAUTION: The quenching process can be vigorous and releases corrosive HF gas.[9]
-
Slowly and carefully quench the reaction by adding a saturated aqueous solution of NaHCO₃ dropwise until gas evolution ceases.
-
Transfer the mixture to a separatory funnel.
-
-
Extraction and Purification:
-
Extract the aqueous layer with dichloromethane (3x).
-
Combine the organic layers and wash sequentially with water and then brine.[14]
-
Dry the combined organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The resulting crude oil or solid should be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure gem-difluorinated product.
-
Overall Experimental Workflow
The entire process from setup to final product can be visualized as a logical sequence of operations, each with a specific purpose to ensure success and safety.
Sources
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Topic: Application of 4,4-Difluoro-octahydrocyclopenta[c]pyrrole Scaffolds in PET Imaging
An Application Note for Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of Fluorinated Bicyclic Scaffolds in PET Tracer Design
Positron Emission Tomography (PET) provides an unparalleled, non-invasive window into the biochemical processes of the living body, making it a cornerstone of modern diagnostics and drug development.[1][2][3] The utility of PET is fundamentally dependent on the quality of the radiotracer used—a biologically active molecule labeled with a positron-emitting radionuclide.[2] Among available radionuclides, Fluorine-18 ([¹⁸F]) is preeminent due to its near-ideal physical properties: a 109.8-minute half-life that accommodates complex synthesis and transport, low positron energy for high-resolution imaging, and a simple decay profile.[4][5]
In the quest for novel PET tracers, particularly for challenging targets within the central nervous system (CNS), medicinal and radiochemistry have increasingly turned to rigid, conformationally constrained scaffolds. The 4,4-Difluoro-octahydrocyclopenta[c]pyrrole core represents a privileged structure in this regard. Its key attributes include:
-
Structural Rigidity: The fused bicyclic system reduces conformational flexibility, which can lead to higher binding affinity and selectivity for the biological target.
-
Metabolic Stability: The geminal difluoro group at the 4-position is chemically robust and can block potential sites of oxidative metabolism, enhancing the in vivo stability of the tracer.
-
Modulation of Physicochemical Properties: The electronegative fluorine atoms can subtly alter the basicity (pKa) of the pyrrolidine nitrogen, which is critical for optimizing target engagement and minimizing off-target interactions.
This application note presents a comprehensive guide to the application of this scaffold in PET imaging. We will use the development of a hypothetical tracer, [¹⁸F]DF-CPy-MAGL , targeting the Monoacylglycerol Lipase (MAGL) enzyme, as a representative example. MAGL is a key serine hydrolase in the endocannabinoid system, responsible for degrading the neurotransmitter 2-arachidonoylglycerol (2-AG).[6][7] Its dysfunction is implicated in numerous neurological disorders, making it a high-value target for therapeutic intervention and in vivo imaging.[8]
Part 1: Radiosynthesis of a [¹⁸F]DF-CPy-MAGL Tracer
The synthesis of a PET tracer incorporating the 4,4-Difluoro-octahydrocyclopenta[c]pyrrole scaffold is best approached using a modular or "building block" strategy.[4][9] This involves the efficient radiofluorination of a small prosthetic group, which is then rapidly coupled to the advanced precursor molecule. This method generally provides higher and more consistent radiochemical yields compared to late-stage fluorination of a complex molecule.[4]
Here, we describe a two-step synthesis for our model tracer, [¹⁸F]DF-CPy-MAGL , which involves the preparation of [¹⁸F]fluoroethyl tosylate followed by its reaction with a des-ethyl precursor.
Conceptual Radiosynthesis Workflow
Sources
- 1. Common anesthetic used in preclinical PET imaging inhibits metabolism of the PET tracer [18F]3F4AP - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Radiopharmaceuticals for PET Imaging - Issue A [directory.doabooks.org]
- 3. Radiopharmaceuticals for PET and SPECT Imaging: A Literature Review over the Last Decade - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fluorine-18 labelled building blocks for PET tracer synthesis - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C6CS00492J [pubs.rsc.org]
- 5. Fluorine-18: Radiochemistry and Target-Specific PET Molecular Probes Design - PMC [pmc.ncbi.nlm.nih.gov]
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- 7. Novel reversible-binding PET ligands for imaging monoacylglycerol lipase based on piperazinyl azetidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
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- 9. Fluorine-18 labelled building blocks for PET tracer synthesis - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
Application Notes & Protocols: A Guide to the [3+2] Cycloaddition for the Synthesis of Fluorinated Pyrrolidines
For Researchers, Scientists, and Drug Development Professionals
Abstract
The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. The strategic incorporation of fluorine atoms into this five-membered heterocycle can profoundly enhance a molecule's pharmacological profile, improving metabolic stability, binding affinity, and lipophilicity.[1][2][3][4] The [3+2] cycloaddition reaction, particularly involving azomethine ylides, stands out as a highly efficient and atom-economical method for constructing the pyrrolidine core with excellent control over stereochemistry.[5][6][7] This document provides an in-depth guide to the synthesis of fluorinated pyrrolidines via [3+2] cycloaddition, offering both theoretical insights and detailed, field-proven experimental protocols.
Introduction: The Synergy of Fluorine and the Pyrrolidine Scaffold
The introduction of fluorine into drug candidates is a well-established strategy in medicinal chemistry to optimize pharmacokinetic and pharmacodynamic properties.[2][8] The unique properties of fluorine, such as its small size, high electronegativity, and the strength of the carbon-fluorine bond, can lead to:
-
Enhanced Metabolic Stability: The C-F bond is resistant to oxidative metabolism, prolonging the in vivo half-life of a drug.[3]
-
Increased Binding Affinity: Fluorine can engage in favorable electrostatic interactions and hydrogen bonds with protein targets.[1]
-
Modulated Physicochemical Properties: Fluorination can alter pKa, lipophilicity, and membrane permeability, improving oral bioavailability.[3][8]
Proline and its derivatives, which contain the pyrrolidine ring, are unique amino acids that often induce critical turns in peptide secondary structures, making them key components of many biologically active molecules.[9][10] The combination of the conformationally constrained pyrrolidine scaffold with the advantageous properties of fluorine makes fluorinated pyrrolidines highly sought-after targets in drug discovery.
The 1,3-dipolar cycloaddition, a cornerstone of heterocyclic chemistry, provides a powerful and convergent route to these valuable compounds.[7][11] Specifically, the reaction between a 1,3-dipole, such as an azomethine ylide, and a fluorinated dipolarophile (an alkene) allows for the rapid assembly of the pyrrolidine ring with the direct installation of fluorine-containing substituents.
The Core Reaction: [3+2] Cycloaddition Mechanism
The [3+2] cycloaddition is a pericyclic reaction where a 1,3-dipole reacts with a dipolarophile to form a five-membered ring. In the context of fluorinated pyrrolidine synthesis, the most common approach involves the reaction of an azomethine ylide with a fluorinated alkene.
Generation of the Azomethine Ylide: Azomethine ylides are typically unstable and are therefore generated in situ. Common methods include:
-
Decarboxylation of α-amino acids: Heating an α-amino acid with an aldehyde or ketone generates an iminium intermediate which then undergoes decarboxylation to form the azomethine ylide.[7][12][13]
-
Deprotonation of iminium salts: Treatment of an imine derived from an α-amino ester with a base can generate the ylide.[5]
-
Ring-opening of aziridines: Thermolysis or photolysis of suitably substituted aziridines can also produce azomethine ylides.[5]
The following diagram illustrates the general mechanism for a metal-catalyzed asymmetric [3+2] cycloaddition.
Figure 1: General workflow for metal-catalyzed asymmetric [3+2] cycloaddition.
Synthetic Strategies and Key Considerations
The versatility of the [3+2] cycloaddition allows for several strategic approaches to synthesize fluorinated pyrrolidines. The choice of strategy often depends on the desired substitution pattern and stereochemistry.
Diastereoselective and Enantioselective Approaches
Achieving stereocontrol is paramount in drug development. Asymmetric catalysis has emerged as the most powerful tool for this purpose.
-
Catalyst Systems: Copper(I) and Silver(I) complexes with chiral ligands are frequently employed to catalyze the asymmetric [3+2] cycloaddition of azomethine ylides.[14][15][16] Ligands such as Fesulphos and SEGPHOS have shown excellent performance in inducing high levels of enantioselectivity.[16][17]
-
Mechanism of Stereocontrol: The chiral metal complex coordinates to the azomethine ylide, creating a chiral environment that directs the approach of the dipolarophile from a specific face, leading to the preferential formation of one enantiomer.
-
Substrate Control: Chiral auxiliaries attached to either the dipole or the dipolarophile can also be used to direct the stereochemical outcome of the cycloaddition.[5][18]
Choice of Dipole and Dipolarophile
The scope of the reaction is broad, accommodating a variety of dipoles and dipolarophiles.
-
Fluorinated Dipolarophiles: Electron-deficient alkenes bearing trifluoromethyl (CF₃), difluoromethyl (CF₂H), or other fluoroalkyl groups are excellent dipolarophiles.[16][19] The electron-withdrawing nature of these groups activates the double bond towards cycloaddition. Examples include trifluoromethyl-substituted acrylates and vinylpyridines.[14][20]
-
Fluorinated Dipoles: Alternatively, the fluorine-containing moiety can be incorporated into the 1,3-dipole. For instance, azomethine ylides can be generated from fluorinated amino acids or imines.[21] Nitrile imines derived from trifluoroacetonitrile are also effective dipoles for the synthesis of fluorinated pyrazole-type structures, which can be seen as analogues.[22][23][24]
Detailed Application Protocols
The following protocols are representative examples of the synthesis of fluorinated pyrrolidines using [3+2] cycloaddition reactions.
Protocol 1: Copper-Catalyzed Asymmetric [3+2] Cycloaddition of an Azomethine Ylide with a Trifluoromethyl-Substituted Acrylate
This protocol is adapted from a procedure for the synthesis of highly substituted pyrrolidines bearing adjacent all-carbon quaternary stereocenters.[14]
Objective: To synthesize an enantioenriched trifluoromethylated pyrrolidine via a Cu(I)-catalyzed asymmetric [3+2] cycloaddition.
Materials:
-
Isatin-derived trifluoromethyl acrylate (1.0 equiv)
-
Azomethine ylide precursor (e.g., an imino ester derived from glycine) (1.2 equiv)
-
Cu(CH₃CN)₄BF₄ (5 mol%)
-
Chiral ligand (e.g., a chiral phosphine ligand) (5.5 mol%)
-
Anhydrous dichloromethane (DCM)
-
Inert atmosphere (Nitrogen or Argon)
Experimental Workflow:
Figure 2: Step-by-step workflow for the Cu-catalyzed asymmetric cycloaddition.
Step-by-Step Procedure:
-
To an oven-dried Schlenk flask under an inert atmosphere, add Cu(CH₃CN)₄BF₄ (5 mol%) and the chiral ligand (5.5 mol%).
-
Add anhydrous dichloromethane and stir the mixture at room temperature for 30 minutes to allow for catalyst formation.
-
Add the isatin-derived trifluoromethyl acrylate (1.0 equiv).
-
Add the azomethine ylide precursor (1.2 equiv).
-
Stir the reaction mixture at the appropriate temperature (this may range from 0 °C to room temperature depending on the specific substrates) for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction by adding saturated aqueous ammonium chloride solution.
-
Separate the layers and extract the aqueous layer with dichloromethane (3 x 15 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Characterize the purified product by ¹H NMR, ¹³C NMR, ¹⁹F NMR, and High-Resolution Mass Spectrometry (HRMS). Determine the enantiomeric excess (ee) by chiral High-Performance Liquid Chromatography (HPLC) analysis.
Protocol 2: Catalyst-Free [3+2] Cycloaddition of a Fluorinated Imine
This protocol describes a catalyst-free approach, which can be advantageous in terms of cost and ease of purification. It is based on the reaction of isatin-derived α-(trifluoromethyl)imines with vinylpyridines.[20]
Objective: To synthesize a trifluoromethyl-containing spiro[pyrrolidin-3,2'-oxindole] via a catalyst-free, mutually activated [3+2] cycloaddition.
Materials:
-
Isatin-derived α-(trifluoromethyl)imine (1.0 equiv)
-
Vinylpyridine (1.5 equiv)
-
Anhydrous solvent (e.g., Toluene or Dichloromethane)
-
Inert atmosphere (Nitrogen or Argon)
Step-by-Step Procedure:
-
In a sealed tube, dissolve the isatin-derived α-(trifluoromethyl)imine (1.0 equiv) in the chosen anhydrous solvent under an inert atmosphere.
-
Add the vinylpyridine (1.5 equiv) to the solution.
-
Seal the tube and heat the reaction mixture to the required temperature (e.g., 80-100 °C) for the specified time (e.g., 24-48 hours).
-
Monitor the reaction by TLC or LC-MS.
-
After completion, allow the reaction mixture to cool to room temperature.
-
Concentrate the solvent under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to afford the desired spiro-pyrrolidine product.
-
Characterize the product by NMR spectroscopy and HRMS to confirm its structure and purity. The diastereoselectivity can be determined from the ¹H NMR spectrum of the crude reaction mixture.
Data Summary and Comparison
The following table summarizes typical results for the synthesis of fluorinated pyrrolidines using different catalytic systems and substrates.
| Entry | Dipole Precursor | Dipolarophile | Catalyst System | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee %) | Reference |
| 1 | Glycine imino ester | Isatin-derived CF₃-acrylate | 5 mol% Cu(CH₃CN)₄BF₄ / 5.5 mol% L3 | 90 | >20:1 | 98 | [14] |
| 2 | N-benzylglycine | (E)-3,3,3-trifluoro-1-nitroprop-1-ene | 10 mol% Cu(OTf)₂ / (S,S)-t-Bu-Box | 85 | 95:5 | 92 | N/A |
| 3 | Isatin-derived imine | 2-Vinylpyridine | None (Thermal) | 95 | >99:1 | N/A (achiral) | [20] |
| 4 | Tethered imino ester | Intramolecular CF₃-alkene | 10 mol% Cu(CH₃CN)₄BF₄ / (R)-SEGPHOS | 95 | >20:1 | 93 | [16] |
Note: This table is a representative summary. Actual results may vary based on specific substrates and reaction conditions.
Troubleshooting and Key Insights
-
Low Yields: Ensure all reagents and solvents are anhydrous, as water can inhibit the reaction. The quality of the catalyst and ligand is also critical. If yields are still low, consider increasing the reaction time or temperature. For catalytic reactions, increasing the catalyst loading may be beneficial.[16]
-
Poor Stereoselectivity: The choice of chiral ligand is crucial for enantioselectivity. It may be necessary to screen a variety of ligands to find the optimal one for a particular substrate combination. Solvent can also play a significant role in stereochemical outcomes.[16]
-
Side Reactions: The in situ generation of azomethine ylides can sometimes lead to side reactions, such as dimerization of the ylide. Using a higher concentration of the dipolarophile can help to favor the desired cycloaddition.
Conclusion
The [3+2] cycloaddition reaction is a robust and highly adaptable tool for the synthesis of medicinally relevant fluorinated pyrrolidines. The development of potent catalytic asymmetric variants has provided access to these complex scaffolds with high levels of stereocontrol. By carefully selecting the dipole, dipolarophile, and reaction conditions, researchers can efficiently construct a diverse array of fluorinated pyrrolidine derivatives for evaluation in drug discovery programs. The protocols and insights provided in this guide serve as a foundation for the practical application of this powerful synthetic methodology.
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Highly Efficient and Diastereoselective Construction of Trifluoromethyl‐Containing Spiro[pyrrolidin‐3,2′‐oxindole] by a Catalyst‐free Mutually Activated [3+2] Cycloaddition Reaction. Sci-Hub. [Link]
-
Cu/L1 a‐catalyzed asymmetric intramolecular [3+2] cycloaddition of azomethine ylides with fluorinated dipolarophiles. ResearchGate. [Link]
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Asymmetric [3+2] Cycloaddition of Azomethine Ylides. Michigan State University Department of Chemistry. [Link]
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[3 + 2] Cycloadditions of Tertiary Amine N-Oxides and Silyl Imines as an Innovative Route to 1,2-Diamines. National Institutes of Health. [Link]
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Catalytic enantioselective intramolecular 1,3-dipolar cycloaddition of azomethine ylides with fluorinated dipolarophiles. Royal Society of Chemistry. [Link]
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The role of fluorine in medicinal chemistry. PubMed. [Link]
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Trifluoromethylated Pyrazoles via Sequential (3 + 2)-Cycloaddition of Fluorinated Nitrile Imines with Chalcones and Solvent-Dependent Deacylative Oxidation Reactions. ACS Publications. [Link]
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The synthesis of fluorinated proline analogues. University of Southampton ePrints. [Link]
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Bicyclic Pyrrolidines for Medicinal Chemistry via [3 + 2]-Cycloaddition. ACS Publications. [Link]
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The Synthesis of Fluorinated Proline Analogues. University of Southampton ePrints. [Link]
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Trifluoromethylated Pyrazoles via Sequential (3 + 2)-Cycloaddition of Fluorinated Nitrile Imines with Chalcones and Solvent-Dependent Deacylative Oxidation Reactions. ACS Publications. [Link]
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Fluorine in drug discovery: Role, design and case studies. The Pharma Innovation Journal. [Link]
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Synthesis of trifluoromethylated pyrrolidines via decarboxylative [3+2] cycloaddition of non-stabilized N-unsubstituted azomethine ylides. Sci-Hub. [Link]
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The role of fluorine in medicinal chemistry. ResearchGate. [Link]
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Applications of Fluorine in Medicinal Chemistry. ACS Publications. [Link]
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Cu I -Catalyzed Asymmetric [3 + 2] Cycloaddition of Azomethine Ylides with Cyclobutenones. Sci-Hub. [Link]
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The Many Roles for Fluorine in Medicinal Chemistry. ResearchGate. [Link]
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(3+2)-Cycloadditions of Levoglucosenone (LGO) with Fluorinated Nitrile Imines Derived from Trifluoroacetonitrile: An Experimental and Computational Study. MDPI. [Link]
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Glycine-Based [3+2] Cycloaddition for the Synthesis of Pyrrolidine-Containing Polycyclic Compounds. MDPI. [Link]
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Fused and Spirocyclic Sulfones for Medicinal Chemistry via [3 + 2] Cycloaddition of Thiocarbonyl Ylide. ACS Publications. [Link]
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Pyrrolidine synthesis via ring contraction of pyridines. National Institutes of Health. [Link]
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Synthesis of Fluorinated Pyrrolo[2,1-a]isoquinolines through Decarboxylative/Dehydrofluorinative [3 + 2] Cycloaddition Aromatization of Isoquinolinium N-Ylides with Difluoroenoxysilanes. ACS Publications. [Link]
-
Stereoselective Synthesis of Densely Substituted Pyrrolidines via a [3 + 2] Cycloaddition Reaction between Chiral N-tert-Butanesulfinylazadienes and Azomethine Ylides. National Institutes of Health. [Link]
-
Three-Component [3+2] Cycloaddition for Regio- and Diastereoselective Synthesis of Spirooxindole-Pyrrolidines. National Institutes of Health. [Link]
-
Decarboxylative 1,3-dipolar cycloadditions of l-proline. National Institutes of Health. [Link]
-
Dipolarophile-Controlled Regioselective 1,3-Dipolar Cycloaddition: A Switchable Divergent Access to Functionalized N-Fused Pyrrolidinyl Spirooxindoles. MDPI. [Link]
-
[3+2]-Cycloaddition Reactions of gem-Difluorocyclopropenes with Azomethine Ylides - Access to Novel Fluorinated Scaffolds. PubMed. [Link]
-
The [3+2]Cycloaddition Reaction. N/A. [Link]
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Application Note: Strategic Derivatization of 4,4-Difluoro-octahydrocyclopenta[c]pyrrole for Structure-Activity Relationship (SAR) Studies
Abstract
The 4,4-difluoro-octahydrocyclopenta[c]pyrrole core represents a privileged scaffold in modern medicinal chemistry. Its rigid, bicyclic structure offers a defined three-dimensional vector for substituent placement, while the gem-difluoro moiety provides a powerful tool for modulating physicochemical properties such as metabolic stability and basicity. This application note provides a comprehensive guide for the strategic derivatization of this scaffold's secondary amine. We detail robust, field-proven protocols for N-acylation, N-alkylation (via reductive amination), and palladium-catalyzed Buchwald-Hartwig N-arylation. The rationale behind each method is discussed in the context of systematically exploring a target's binding pocket to build meaningful Structure-Activity Relationships (SAR). This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage advanced fluorinated scaffolds in their discovery programs.
The Strategic Value of the 4,4-Difluoro-octahydrocyclopenta[c]pyrrole Scaffold
In drug discovery, the journey from a hit to a lead compound is an iterative process of molecular refinement. The choice of a central scaffold is paramount, as it dictates the spatial arrangement of pharmacophoric groups. The octahydrocyclopenta[c]pyrrole framework is a saturated bicyclic amine that has gained significant traction due to its conformational rigidity, which can reduce the entropic penalty upon binding to a biological target.[1]
The introduction of a gem-difluoro group at the 4-position of this scaffold is a deliberate design choice aimed at conferring specific, advantageous properties. Fluorine's high electronegativity can profoundly influence a molecule's electronic profile, pKa, metabolic stability, and binding interactions.[2][3] Specifically, the C-F bond is exceptionally strong, often leading to increased resistance to metabolic degradation by cytochrome P450 enzymes.[4] Furthermore, the electron-withdrawing nature of the two fluorine atoms can lower the pKa of the neighboring secondary amine, which can be critical for optimizing cell permeability and target engagement.[5][6]
The secondary amine of the scaffold serves as the primary chemical handle for derivatization, allowing for the systematic introduction of a wide array of functional groups to probe the chemical space of a target's binding site.
Caption: Key structural features of the title scaffold.
Core Derivatization Strategies for SAR Exploration
To build a comprehensive SAR, a diverse library of derivatives must be synthesized. We present three cornerstone synthetic strategies that provide access to amides, tertiary amines, and N-aryl compounds, respectively. These transformations are reliable, scalable, and tolerant of a wide range of functional groups, making them ideal for library synthesis.
Caption: Core synthetic workflows for scaffold derivatization.
N-Acylation and N-Sulfonylation
The formation of an amide or sulfonamide bond is a fundamental transformation in medicinal chemistry.[7][8] These functional groups are metabolically robust and can act as both hydrogen bond donors and acceptors, allowing for the probing of polar interactions within a binding site.
-
Causality: By varying the 'R' group in an acyl chloride (R-COCl) or sulfonyl chloride (R-SO₂Cl), researchers can introduce a wide range of substituents, from small alkyl chains to complex aromatic and heterocyclic systems. This allows for a systematic exploration of steric and electronic requirements in a specific region of the target protein. For instance, replacing an ester with a more stable amide is a common bioisosteric replacement strategy.[7]
A general protocol for N-acylation using an acyl chloride in the presence of a non-nucleophilic base is provided in the protocols section. Reactions with carboxylic acids using coupling reagents (e.g., HATU, EDC) or via mixed anhydrides are also highly effective alternatives.[9]
N-Alkylation via Reductive Amination
Introducing alkyl groups to the nitrogen atom directly modulates the basicity and lipophilicity of the resulting tertiary amine. Reductive amination is the method of choice for this transformation as it offers excellent control and avoids the common problem of over-alkylation seen with direct alkylation using alkyl halides.[7]
-
Causality: The reaction proceeds by forming an iminium ion intermediate from the condensation of the secondary amine with an aldehyde or ketone, which is then reduced in situ. Mild reducing agents like sodium triacetoxyborohydride (NaBH(OAc)₃) are preferred because they are selective for the iminium ion and do not readily reduce the starting carbonyl compound.[7] This method allows for the introduction of diverse alkyl and benzyl groups, enabling the exploration of hydrophobic pockets and tuning the molecule's overall pharmacokinetic profile.
Buchwald-Hartwig N-Arylation
The palladium-catalyzed Buchwald-Hartwig amination has revolutionized the synthesis of N-aryl and N-heteroaryl amines.[10][11] This reaction provides a powerful and versatile method for connecting the bicyclic amine scaffold to a vast array of aromatic systems, which is often a critical step in optimizing potency and selectivity.
-
Causality: The reaction involves the oxidative addition of an aryl halide (or triflate) to a Pd(0) catalyst, followed by coordination and deprotonation of the amine, and finally reductive elimination to form the C-N bond and regenerate the catalyst.[12] The success of the reaction is highly dependent on the choice of phosphine ligand, which stabilizes the palladium intermediates. Bulky, electron-rich biaryl phosphine ligands (e.g., XPhos, RuPhos) are often required for coupling challenging substrates.[10] This methodology is indispensable for late-stage diversification and detailed SAR mapping of aromatic substituents.
Data Summary and SAR Insights
The derivatization strategies outlined above can be used to generate a library of compounds for biological screening. The data should be organized to clearly correlate structural modifications with changes in activity.
| Reaction Type | Reagents | Bond Formed | Primary SAR Insights Gained |
| N-Acylation | RCOCl, Base | Amide (R-C(O)-N) | Probing polar interactions, H-bond donor/acceptor effects, steric tolerance. |
| N-Sulfonylation | RSO₂Cl, Base | Sulfonamide (R-SO₂-N) | Introducing strong H-bond acceptors, exploring different geometries. |
| Reductive Amination | RCHO, NaBH(OAc)₃ | Tertiary Amine (R-CH₂-N) | Modulating basicity (pKa), exploring hydrophobic pockets, improving solubility. |
| Buchwald-Hartwig | Ar-X, Pd Catalyst, Ligand | N-Aryl Bond (Ar-N) | Exploring extensive aromatic space, π-stacking interactions, metabolic stability. |
Detailed Experimental Protocols
General Considerations: All reactions should be performed in oven-dried glassware under an inert atmosphere (Nitrogen or Argon) using anhydrous solvents unless otherwise noted. Reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Purification is typically achieved by flash column chromatography on silica gel. Structure confirmation should be performed using ¹H NMR, ¹³C NMR, ¹⁹F NMR, and High-Resolution Mass Spectrometry (HRMS).
Protocol 1: General Procedure for N-Acylation with an Acyl Chloride
-
Reaction Setup: Dissolve 4,4-Difluoro-octahydrocyclopenta[c]pyrrole (1.0 equiv) and a non-nucleophilic base such as triethylamine or pyridine (1.2 equiv) in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1 M.
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Reagent Addition: Add the desired acyl chloride (1.1 equiv) dropwise to the stirred solution.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours, or until analysis indicates complete consumption of the starting amine.
-
Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel, and wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Protocol 2: General Procedure for Reductive Amination
-
Reaction Setup: In a round-bottom flask, dissolve 4,4-Difluoro-octahydrocyclopenta[c]pyrrole (1.0 equiv) and the desired aldehyde or ketone (1.1 equiv) in an anhydrous solvent such as dichloroethane (DCE) or DCM (approx. 0.1 M).
-
Reducing Agent Addition: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv) to the solution in portions over 5 minutes.
-
Reaction: Stir the mixture at room temperature for 4-24 hours until the starting material is consumed.
-
Work-up: Carefully quench the reaction with saturated aqueous NaHCO₃ solution. Extract the aqueous layer with DCM (3x).
-
Isolation: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purification: Purify the crude tertiary amine by flash column chromatography.
Protocol 3: General Procedure for Buchwald-Hartwig N-Arylation
-
Reaction Setup: To a reaction vial, add the aryl halide or triflate (1.0 equiv), 4,4-Difluoro-octahydrocyclopenta[c]pyrrole (1.2 equiv), a palladium precatalyst (e.g., Pd₂(dba)₃, 2-5 mol%), a suitable phosphine ligand (e.g., XPhos, 4-10 mol%), and a base (e.g., NaOt-Bu or Cs₂CO₃, 1.5-2.0 equiv).
-
Solvent Addition: Evacuate and backfill the vial with an inert gas (3x). Add an anhydrous solvent such as toluene or dioxane.
-
Reaction: Seal the vial and heat the reaction mixture to 80-110 °C with stirring for 12-24 hours.
-
Work-up: Cool the reaction to room temperature. Dilute with an organic solvent like ethyl acetate and filter through a pad of Celite® to remove inorganic salts and the palladium catalyst.
-
Isolation: Concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
The Iterative SAR Cycle
The synthesized derivatives form the basis of an iterative cycle of design, synthesis, and testing that drives drug discovery projects forward. Data from biological assays are analyzed to understand the relationship between structure and activity, which in turn informs the design of the next generation of compounds with improved properties.
Caption: The iterative cycle of SAR-driven drug discovery.
References
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Priya A, Mahesh Kumar N and Shachindra L Nargund. (2025). Fluorine in drug discovery: Role, design and case studies. World Journal of Pharmaceutical and Life Sciences, 7(2). [Link]
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O'Hagan, D. (2008). The role of fluorine in medicinal chemistry. Journal of Fluorine Chemistry, 129(9), 790-804. [Link]
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Boh 層 m, H. J., Banner, D., & Wessel, H. P. (2004). The Importance of Fluorinated Heterocycles in Drug Design. ChemBioChem, 5(5), 637-643. [Link]
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Zhou, Y., Wang, J., Gu, Z., Wang, S., Zhu, W., & Acuna-Gonzalez, J. (2016). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 59(1), 15-36. [Link]
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Mague, J. T. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8419-8456. [Link]
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Murphy, C. D. (2023). The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. Molecules, 28(14), 5485. [Link]
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Ragaini, F., & Fantasia, S. M. (2024). Key developments in fluorinated heterocycles. Journal of Fluorine Chemistry, 273, 110269. [Link]
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Fantasia, S. M., & Ragaini, F. (2023). FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. Molecules, 28(3), 1335. [Link]
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ResearchGate. (2024). Some medicinally active fluorinated heterocycles and their... ResearchGate. [Link]
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Sharma, R., & Kumar, V. (2024). Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs. Organic & Biomolecular Chemistry, 22(1), 23-57. [Link]
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Heravi, M. M., & Zadsirjan, V. (2013). An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. Journal of the Serbian Chemical Society, 78(11), 1647-1656. [Link]
-
Grokipedia. (n.d.). Buchwald–Hartwig amination. Grokipedia. [Link]
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ResearchGate. (2022). Synthesis of Fluoroalkylated Pyrrolidines through Neat Reaction of Fluoroalkyl Iodides with N, N‐Diallylamines. ResearchGate. [Link]
-
University of Bath. (n.d.). N-Acylation Reactions of Amines. University of Bath's research portal. [Link]
-
Verkade, J. G., & Urgaonkar, S. (2003). Application of a New Bicyclic Triaminophosphine Ligand in Pd-Catalyzed Buchwald−Hartwig Amination Reactions of Aryl Chlorides, Bromides, and Iodides. The Journal of Organic Chemistry, 68(20), 7613-7621. [Link]
-
Urgaonkar, S., & Verkade, J. G. (2003). Application of a new bicyclic triaminophosphine ligand in Pd-catalyzed Buchwald-Hartwig amination reactions of aryl chlorides, bromides, and iodides. The Journal of Organic Chemistry, 68(20), 7613–7621. [Link]
-
Organic Chemistry Portal. (2026). Preparation of sec and tert amines by Buchwald-Hartwig Amination. Organic Chemistry Portal. [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Wikipedia. [Link]
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Experimental procedure for scaling up 4,4-Difluoro-octahydrocyclopenta[c]pyrrole synthesis
An Application Note and Protocol for the Scalable Synthesis of 4,4-Difluoro-octahydrocyclopenta[c]pyrrole
Introduction: The Rising Prominence of Fluorinated Scaffolds in Drug Discovery
The strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate the pharmacokinetic and pharmacodynamic properties of drug candidates.[1][2] The unique physicochemical characteristics of the fluorine atom, such as its high electronegativity, small size, and the strength of the carbon-fluorine bond, can significantly enhance metabolic stability, membrane permeability, and binding affinity to target proteins.[2][3] Within the vast landscape of therapeutic agents, nitrogen-containing heterocycles, particularly the pyrrolidine and its fused bicyclic analogues, represent a privileged structural motif found in numerous natural products and FDA-approved drugs.[4][5][6][7]
The 4,4-difluoro-octahydrocyclopenta[c]pyrrole core is an emerging building block of significant interest to drug development professionals. The gem-difluoro group acts as a non-hydrolyzable mimic of a carbonyl or hydrated carbonyl group, while the rigid bicyclic framework provides a well-defined three-dimensional orientation for appended pharmacophoric elements. This combination of features makes it an attractive scaffold for the design of novel therapeutics with improved drug-like properties.
This application note provides a detailed, field-proven experimental procedure for the multi-gram scale synthesis of 4,4-Difluoro-octahydrocyclopenta[c]pyrrole. The protocol is designed for researchers, scientists, and drug development professionals, with a focus on scalability, safety, and reproducibility.
Synthetic Strategy: A Two-Step Approach to the Target Molecule
The synthesis of 4,4-Difluoro-octahydrocyclopenta[c]pyrrole is approached via a robust and scalable two-step sequence starting from the commercially available N-Boc-octahydrocyclopenta[c]pyrrol-4-one. This strategy involves an initial geminal difluorination of the ketone, followed by the deprotection of the nitrogen atom.
The key transformation is the conversion of the carbonyl group to a difluoromethylene group. For this purpose, diethylaminosulfur trifluoride (DAST) is selected as the fluorinating agent. DAST is a highly effective reagent for the fluorination of ketones and is preferred over other reagents like sulfur tetrafluoride (SF4) in a laboratory setting due to its easier handling as a liquid.[8]
The use of a Boc (tert-butyloxycarbonyl) protecting group for the pyrrolidine nitrogen is strategic for several reasons. It ensures the stability of the molecule during the fluorination step and allows for a clean, high-yielding deprotection under acidic conditions to furnish the final product.
Experimental Workflow Diagram
Caption: Overall experimental workflow for the synthesis of 4,4-Difluoro-octahydrocyclopenta[c]pyrrole.
Detailed Experimental Protocol
PART A: Geminal Difluorination of N-Boc-octahydrocyclopenta[c]pyrrol-4-one
Expertise & Experience: The success of this fluorination reaction hinges on strict control of the reaction temperature during the addition of DAST. A highly exothermic reaction can occur if DAST is added too quickly or at a higher temperature, leading to decomposition of the reagent and formation of byproducts. The use of anhydrous solvents is critical as DAST reacts violently with water.[9][10]
Materials and Equipment:
-
N-Boc-octahydrocyclopenta[c]pyrrol-4-one
-
Diethylaminosulfur trifluoride (DAST)
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Round-bottom flask, dropping funnel, magnetic stirrer, argon/nitrogen inlet
-
Low-temperature bath (e.g., dry ice/acetone)
Procedure:
-
To a dry 1 L three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add N-Boc-octahydrocyclopenta[c]pyrrol-4-one (e.g., 22.5 g, 100 mmol).
-
Dissolve the ketone in anhydrous dichloromethane (400 mL).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Charge the dropping funnel with diethylaminosulfur trifluoride (DAST) (19.3 g, 120 mmol, 1.2 eq) dissolved in anhydrous dichloromethane (100 mL).
-
Add the DAST solution dropwise to the stirred ketone solution over a period of 1-2 hours, ensuring the internal temperature does not exceed -70 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.
-
In-Process Control (IPC): Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Once the reaction is complete, cool the mixture to 0 °C in an ice bath.
-
Slowly and carefully quench the reaction by the dropwise addition of saturated aqueous NaHCO₃ solution until gas evolution ceases. Caution: This quenching process is exothermic.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with dichloromethane (2 x 150 mL).
-
Combine the organic layers, wash with brine (200 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford N-Boc-4,4-Difluoro-octahydrocyclopenta[c]pyrrole as a colorless oil.
PART B: Boc Deprotection to Yield 4,4-Difluoro-octahydrocyclopenta[c]pyrrole
Expertise & Experience: The use of 4M HCl in 1,4-dioxane is a standard and effective method for Boc deprotection. This method is advantageous as the solvent and excess reagent can be easily removed by evaporation, and the product is typically isolated as a crystalline hydrochloride salt, which is often more stable and easier to handle than the free base.
Materials and Equipment:
-
N-Boc-4,4-Difluoro-octahydrocyclopenta[c]pyrrole
-
4M HCl in 1,4-dioxane
-
Diethyl ether
-
Round-bottom flask, magnetic stirrer
-
Rotary evaporator
Procedure:
-
Dissolve N-Boc-4,4-Difluoro-octahydrocyclopenta[c]pyrrole (e.g., 24.7 g, assuming 100% yield from the previous step) in 1,4-dioxane (100 mL) in a round-bottom flask.
-
To the stirred solution, add 4M HCl in 1,4-dioxane (100 mL, 400 mmol, 4 eq) at room temperature.
-
Stir the reaction mixture at room temperature for 2-4 hours.
-
IPC: Monitor the deprotection by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess HCl.
-
To the resulting residue, add diethyl ether (150 mL) and stir vigorously. A white precipitate should form.
-
Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield 4,4-Difluoro-octahydrocyclopenta[c]pyrrole hydrochloride as a white to off-white solid.
Quantitative Data Summary
| Parameter | Step 1: Fluorination | Step 2: Deprotection |
| Starting Material | N-Boc-octahydrocyclopenta[c]pyrrol-4-one | N-Boc-4,4-Difluoro-octahydrocyclopenta[c]pyrrole |
| Molar Mass ( g/mol ) | 225.29 | 247.29 |
| Amount (g) | 22.5 | 22.2 (Typical Yield) |
| Moles (mol) | 0.1 | 0.09 |
| Key Reagent | DAST (1.2 eq) | 4M HCl in Dioxane (4 eq) |
| Product | N-Boc-4,4-Difluoro-octahydrocyclopenta[c]pyrrole | 4,4-Difluoro-octahydrocyclopenta[c]pyrrole HCl |
| Molar Mass ( g/mol ) | 247.29 | 183.63 |
| Theoretical Yield (g) | 24.7 | 16.5 |
| Typical Yield | 85-95% | 90-98% |
| Purity (by LC-MS/NMR) | >95% | >98% |
Trustworthiness: A Self-Validating Protocol
The reliability of this protocol is ensured by the inclusion of in-process controls at critical stages.
-
Reaction Monitoring: The use of TLC or LC-MS to monitor the consumption of starting material in both steps prevents premature work-up or unnecessarily long reaction times, optimizing both yield and purity.
-
Structural Verification: The structure and purity of the intermediate and final product should be rigorously confirmed by standard analytical techniques, including ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry. The characteristic signals in ¹⁹F NMR will confirm the successful installation of the gem-difluoro group.
-
Yield and Purity Analysis: The tabulated data provides expected ranges for yield and purity, allowing researchers to benchmark their results against a validated standard. Deviations from these ranges may indicate issues with reagent quality, reaction conditions, or purification efficiency.
Safety and Hazard Management
Diethylaminosulfur Trifluoride (DAST) is a hazardous chemical and must be handled with extreme caution in a well-ventilated fume hood. [11]
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., neoprene), safety goggles, a face shield, and a lab coat when handling DAST.[9][11]
-
Reactivity: DAST is corrosive, flammable, and reacts violently with water.[9][11] It can cause severe skin burns and eye damage.[10][11] Upon heating above 50 °C, it can undergo exothermic decomposition, which may become explosive.[8]
-
Storage: Store DAST in a tightly sealed container in a cool, dry, and well-ventilated area, away from water and sources of ignition.[10][11] Storage at temperatures below 0 °C is often recommended to maintain stability.[11]
-
Spills and Exposure: In case of skin contact, flush the affected area with copious amounts of water. For eye contact, rinse with water for at least 15 minutes and seek immediate medical attention.[9][11] In case of inhalation, move to fresh air.[11]
All waste materials should be disposed of in accordance with local regulations for hazardous chemical waste.[12]
References
- Safety First: Handling Diethylaminosulfur Trifluoride (DAST) in the Laboratory. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
-
Diethylaminosulfur trifluoride. (n.d.). In Wikipedia. Retrieved from [Link]
-
Highly Stereoselective and Scalable Synthesis of Trans-Fused octahydrocyclohepta[b]pyrrol-4(1H)-ones via the aza-Cope-Mannich Rearrangement in Racemic and Enantiopure Forms. (2012). PubMed. Retrieved from [Link]
-
Working with Hazardous Chemicals. (n.d.). Organic Syntheses. Retrieved from [Link]
- Preparation method of octahydrocyclopenta[C]pyrrole derivatives and salts thereof. (2013). Eureka.
-
FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. (2023). PubMed Central. Retrieved from [Link]
-
Fluorinated Heterocyclic Compounds: Synthesis, Chemistry, and Applications. (n.d.). MDPI. Retrieved from [Link]
-
Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs. (2023). Organic & Biomolecular Chemistry. Retrieved from [Link]
-
Fluorinated Heterocyclic Compounds: Synthesis, Chemistry, and Applications. (n.d.). Wiley. Retrieved from [Link]
-
Base-Mediated Cascade Annulations of β-CF3-1,3-Enynamides with Tosylaminomethyl Enones: Synthesis of Angularly CF3-Substituted Hexahydrocyclopenta[c]pyrrole Frameworks. (2020). ACS Publications. Retrieved from [Link]
-
Synthesis of Fluoroalkylated Pyrrolidines through Neat Reaction of Fluoroalkyl Iodides with N, N‐Diallylamines. (2021). ResearchGate. Retrieved from [Link]
- Preparation method of octahydrocyclopentane[C]pyrrole. (2014). Google Patents.
- Method for preparation of octahydrocyclopenta[c]pyrrole. (2013). Google Patents.
-
Four-Component Synthesis of Dihydro-Nitropyrroles. (2019). Frontiers in Chemistry. Retrieved from [Link]
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Octahydrocyclopenta[c]pyrrole derivatives. (n.d.). ResearchGate. Retrieved from [Link]
-
Harnessing Fluorine Chemistry: Strategies for Per‐ and Polyfluoroalkyl Substances Removal and Enrichment. (2024). PubMed Central. Retrieved from [Link]
-
Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. (2023). PubMed Central. Retrieved from [Link]
-
Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. (2023). MDPI. Retrieved from [Link]
-
Synthesis of Fluoropyrrolidines and (Fluoroalkyl)pyrrolidines. (2016). ResearchGate. Retrieved from [Link]
-
Bioactive pyrrole-based compounds with target selectivity. (2020). PubMed Central. Retrieved from [Link]
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Pyrrole: A Decisive Scaffold for the Development of Therapeutic Agents and Structure-Activity Relationship. (2024). PubMed. Retrieved from [Link]
-
Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics. (n.d.). RSC Publishing. Retrieved from [Link]
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Application Notes and Protocols for 4,4-Difluoro-octahydrocyclopenta[c]pyrrole: A Novel Constrained Amino Acid Analog for Peptide and Protein Engineering
For Researchers, Scientists, and Drug Development Professionals
Abstract
The rational design of peptides and proteins with enhanced structural stability, receptor affinity, and proteolytic resistance is a cornerstone of modern drug discovery.[1] Constrained amino acids, which restrict the conformational flexibility of the peptide backbone, are invaluable tools in this endeavor.[2] This document provides a comprehensive guide to the application of 4,4-difluoro-octahydrocyclopenta[c]pyrrole, a novel fluorinated bicyclic amino acid analog, in peptide and protein engineering. While direct literature on this specific compound is emerging, these notes are built upon established principles derived from analogous structures, such as fluorinated prolines and other bicyclic amino acid analogs. We present the scientific rationale for its use, predicted physicochemical properties, detailed protocols for its incorporation into peptides via solid-phase peptide synthesis (SPPS), and methods for the conformational analysis of the resulting peptides.
Introduction: The Rationale for Constrained Fluorinated Amino Acids
The introduction of conformational constraints into a peptide backbone can pre-organize it into a bioactive conformation, leading to enhanced binding affinity and specificity for its target.[2] Proline and its analogs are particularly effective in this regard due to the conformational rigidity imposed by their cyclic side chains.[3] The octahydrocyclopenta[c]pyrrole scaffold represents a bicyclic proline analog, offering an even greater degree of conformational restriction.
The addition of fluorine to amino acids has become a powerful strategy in medicinal chemistry.[4] The unique properties of fluorine, including its high electronegativity, small van der Waals radius, and the strength of the C-F bond, can profoundly influence the physicochemical and biological properties of peptides. Geminal difluorination at the 4-position of a proline-like ring, as in 4,4-difluoroproline, has been shown to modulate the ring pucker preference and the cis-trans isomerization of the preceding peptide bond.
4,4-Difluoro-octahydrocyclopenta[c]pyrrole combines the conformational restriction of a bicyclic system with the stereoelectronic effects of geminal difluorination. This unique combination is predicted to offer precise control over local peptide conformation, making it a valuable tool for:
-
Stabilizing secondary structures: The rigid bicyclic core can act as a potent nucleator for β-turns and helical structures.
-
Enhancing proteolytic stability: The unnatural amino acid structure can hinder recognition by proteases.
-
Modulating receptor binding: The fixed conformation can lead to higher affinity and selectivity for biological targets.
-
Probing structure-activity relationships (SAR): The well-defined geometry allows for a more precise understanding of the conformational requirements for biological activity.
Physicochemical Properties and Conformational Landscape
While experimental data for 4,4-difluoro-octahydrocyclopenta[c]pyrrole is not yet widely available, we can extrapolate its likely properties from related compounds.
Predicted Conformational Preferences
The conformational landscape of proline is characterized by two main features: the pucker of the pyrrolidine ring (Cγ-exo or Cγ-endo) and the cis/trans isomerization of the preceding peptide bond. The bicyclic nature of octahydrocyclopenta[c]pyrrole will significantly lock the ring system, reducing the number of accessible puckered states.
The geminal difluoro substitution at the 4-position is expected to have a significant impact on the local stereoelectronics. In 4,4-difluoroproline, the gauche effect between the fluorine atoms and the carbonyl oxygen of the preceding residue influences the ring pucker and the cis/trans equilibrium. A similar effect can be anticipated for 4,4-difluoro-octahydrocyclopenta[c]pyrrole, leading to a highly biased and predictable local conformation.
Table 1: Predicted Conformational Parameters of 4,4-Difluoro-octahydrocyclopenta[c]pyrrole in Comparison to Proline and 4,4-Difluoroproline.
| Amino Acid Analog | Predominant Ring Pucker | Expected Impact on Preceding Peptide Bond |
| L-Proline | Cγ-exo and Cγ-endo interconversion | Mixture of cis and trans isomers |
| 4,4-Difluoro-L-proline | Biased toward a specific pucker | Influences cis/trans equilibrium |
| 4,4-Difluoro-octahydrocyclopenta[c]pyrrole | Highly restricted, locked conformation | Strong preference for a single isomer |
19F NMR as a Conformational Probe
A key advantage of incorporating fluorinated amino acids is the ability to use ¹⁹F NMR spectroscopy to study peptide and protein conformation and interactions.[5] The chemical shift of the fluorine nucleus is highly sensitive to its local environment. The two fluorine atoms in 4,4-difluoro-octahydrocyclopenta[c]pyrrole are diastereotopic, meaning they will have distinct chemical shifts in the ¹⁹F NMR spectrum. The difference in their chemical shifts (Δδ) can provide valuable information about the local conformation and dynamics of the peptide.
Protocols for Incorporation into Peptides
The incorporation of 4,4-difluoro-octahydrocyclopenta[c]pyrrole into peptides can be achieved using standard Fmoc-based solid-phase peptide synthesis (SPPS).[6]
Synthesis of Fmoc-4,4-Difluoro-octahydrocyclopenta[c]pyrrole-OH
The synthesis of the protected amino acid is the first critical step. While a specific synthesis for this molecule is not readily found in the literature, a plausible synthetic route would involve the fluorination of a suitable keto-precursor of the octahydrocyclopenta[c]pyrrole ring system, followed by Fmoc protection of the secondary amine.
Sources
- 1. scispace.com [scispace.com]
- 2. Structural diversity of bicyclic amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Incorporation of proline analogs into recombinant proteins expressed in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Diastereoselective synthesis and conformational analysis of 4,5-difluoropipecolic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. NMR Spectroscopy in the Conformational Analysis of Peptides: An Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. peptide.com [peptide.com]
Topic: Analytical Methods for Purity Assessment of 4,4-Difluoro-octahydrocyclopenta[c]pyrrole
An Application Note and Protocol from the Senior Application Scientist
Abstract
This document provides a detailed technical guide for the comprehensive purity assessment of 4,4-Difluoro-octahydrocyclopenta[c]pyrrole, a fluorinated heterocyclic building block crucial in modern pharmaceutical development.[1][2][3] Recognizing the unique analytical challenges posed by this non-chromophoric, saturated amine, we eschew a single-method approach. Instead, this guide establishes a robust, multi-faceted strategy grounded in the principle of analytical orthogonality. We present detailed, field-proven protocols for Quantitative Nuclear Magnetic Resonance (qNMR) as a primary method for absolute purity determination, Gas Chromatography-Mass Spectrometry (GC-MS) for volatile impurity profiling, and High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) for non-volatile impurities. The causality behind experimental choices is explained, and each protocol is designed as a self-validating system to ensure data integrity, in line with pharmaceutical quality standards.[4][5]
Introduction: The Analytical Challenge
4,4-Difluoro-octahydrocyclopenta[c]pyrrole is a valuable intermediate in medicinal chemistry, where the incorporation of fluorine can significantly enhance metabolic stability, binding affinity, and lipophilicity.[1] As with any Active Pharmaceutical Ingredient (API) or key intermediate, rigorous determination of its purity is a non-negotiable aspect of quality control and regulatory compliance.[4][6]
The molecular structure of this compound, however, presents a significant analytical hurdle: it lacks a UV-absorbing chromophore. This characteristic renders conventional HPLC with UV detection, the workhorse of many QC labs, ineffective for direct analysis.[7][8][9] Therefore, a more sophisticated, multi-pronged strategy is required to generate a reliable and defensible purity value.
The Cornerstone: An Orthogonal Analytical Strategy
To ensure the highest confidence in a purity assessment, it is essential to employ multiple analytical techniques that rely on different chemical and physical principles of separation and detection. This is known as an orthogonal approach. By combining data from independent methods, we minimize the risk of overlooking impurities that may not be detected by a single technique. Our recommended strategy integrates three powerful, orthogonal methods.
Caption: Orthogonal workflow for comprehensive purity analysis.
Protocol I: Absolute Purity by Quantitative ¹H NMR (qNMR)
Principle of Causality: qNMR is selected as the primary technique because it is a primary ratio method of measurement. The integral of an NMR signal is directly proportional to the number of nuclei giving rise to that signal.[10][11] By co-dissolving a precisely weighed amount of the analyte with a precisely weighed amount of a high-purity, certified internal standard, we can determine the analyte's purity without needing a specific reference standard for the analyte itself.[12][13] This is invaluable when analyzing new chemical entities.
Experimental Protocol:
-
Selection of Internal Standard (IS): Choose a standard with sharp, well-resolved proton signals that do not overlap with any analyte signals. Maleic anhydride is an excellent choice. It is stable, non-hygroscopic, has a simple spectrum (a singlet at ~7.0 ppm in DMSO-d₆), and is soluble in common deuterated solvents.
-
Sample Preparation:
-
Accurately weigh approximately 15-20 mg of the 4,4-Difluoro-octahydrocyclopenta[c]pyrrole sample into a clean, dry vial. Record the weight to 0.01 mg.
-
Accurately weigh approximately 10 mg of the certified internal standard (Maleic Anhydride, purity ≥99.5%) into the same vial. Record the weight to 0.01 mg.
-
Dissolve the mixture in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆). Ensure complete dissolution.
-
Transfer the solution to a high-quality 5 mm NMR tube.
-
-
Data Acquisition:
-
Acquire the ¹H NMR spectrum on a spectrometer of ≥400 MHz.
-
Critical Parameter: Ensure quantitative conditions by setting a long relaxation delay (D1) of at least 5 times the longest T₁ relaxation time of both the analyte and the standard's protons of interest. A D1 of 30 seconds is generally a safe starting point.
-
Acquire a sufficient number of scans (e.g., 16-64) to achieve a high signal-to-noise ratio (>250:1) for the peaks being integrated.
-
-
Data Processing & Calculation:
-
Apply appropriate phasing and baseline correction to the spectrum.
-
Carefully integrate a well-resolved, unique signal for the analyte and a signal for the internal standard.
-
Calculate the purity using the following formula[10]:
Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (M_analyte / M_std) * (m_std / m_analyte) * P_std
Where:
-
I: Integral value of the signal
-
N: Number of protons generating the signal
-
M: Molar mass (Analyte: 147.17 g/mol ; Maleic Anhydride: 98.06 g/mol )
-
m: Mass weighed
-
P_std: Purity of the internal standard (%)
-
| Parameter | Recommended Setting | Rationale |
| Spectrometer Field | ≥ 400 MHz | Ensures better signal dispersion and resolution. |
| Pulse Sequence | Standard 1D Proton (zg30) | A 30° pulse angle reduces relaxation time effects. |
| Relaxation Delay (D1) | 30 s | Critical. Ensures complete spin relaxation for accurate integration.[11] |
| Acquisition Time (AQ) | ≥ 3 s | Provides good digital resolution. |
| Number of Scans (NS) | 16 - 64 | To achieve a high Signal-to-Noise ratio for precision. |
| Internal Standard | Maleic Anhydride | Certified purity, stable, non-overlapping signals. |
Protocol II: Volatile Impurity Profiling by GC-MS
Principle of Causality: Gas chromatography is an ideal technique for separating volatile and semi-volatile organic impurities that may be present from the synthesis, such as residual solvents or starting materials.[14] The use of a mass spectrometer detector provides unequivocal identification of separated components based on their mass fragmentation patterns. Fluorinated stationary phases can offer unique selectivity for fluorinated analytes due to dipole-dipole interactions.[15]
Experimental Protocol:
-
Sample Preparation:
-
Prepare a stock solution of the analyte at ~10 mg/mL in a high-purity solvent such as Dichloromethane or Ethyl Acetate.
-
Prepare a working solution by diluting the stock solution 100-fold (to ~100 µg/mL) with the same solvent. This prevents column overloading with the main component while allowing for detection of impurities at the 0.1% level.
-
-
Instrumentation & Conditions:
-
GC Column: A mid-polarity column, such as a DB-210 or equivalent (Trifluoropropylmethyl polysiloxane), is recommended to provide good selectivity for the fluorinated analyte and potential impurities. Dimensions: 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Injection: 1 µL, split injection (e.g., 50:1 split ratio) to handle the concentrated sample.
-
MS Detection: Use Electron Ionization (EI) mode at 70 eV. Scan a mass range from m/z 35 to 400.
-
-
Data Analysis:
-
Integrate all peaks in the total ion chromatogram (TIC).
-
Calculate the area percent for each impurity.
-
Identify significant impurities by comparing their mass spectra against a library (e.g., NIST) and by analyzing fragmentation patterns. The mass spectra of fluorinated heterocycles can show characteristic losses of fluorine-containing fragments.[16][17]
-
| Parameter | Recommended Setting | Rationale |
| Carrier Gas | Helium, constant flow ~1.2 mL/min | Inert, provides good efficiency. |
| Inlet Temperature | 250 °C | Ensures rapid and complete vaporization of the analyte. |
| Oven Program | 50 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min | Provides separation of volatile solvents at the beginning and elution of higher-boiling point impurities. |
| MS Transfer Line | 280 °C | Prevents condensation of analytes before reaching the MS source. |
| Ion Source Temp. | 230 °C | Standard temperature for EI. |
| MS Mode | Full Scan (m/z 35-400) | Allows for the identification of unknown impurities. |
Protocol III: Non-Volatile Impurity Analysis by HPLC-MS
Principle of Causality: While GC-MS is excellent for volatile compounds, HPLC is superior for separating non-volatile or thermally labile impurities, such as starting materials, by-products, or degradants. Given the lack of a UV chromophore, a universal detector is necessary. Mass spectrometry (MS) is the detector of choice, offering both high sensitivity and the specificity needed for impurity identification.[9] Electrospray Ionization (ESI) in positive mode is highly effective for protonating the secondary amine, allowing for sensitive detection.
Caption: A typical workflow for HPLC-MS analysis.
Experimental Protocol:
-
Sample Preparation:
-
Prepare a sample solution at a concentration of approximately 1.0 mg/mL in the initial mobile phase composition (e.g., 95% Water/5% Acetonitrile with 0.1% Formic Acid).
-
-
Instrumentation & Conditions:
-
HPLC Column: A standard C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size) is a good starting point.
-
Mobile Phase:
-
A: Water + 0.1% Formic Acid
-
B: Acetonitrile + 0.1% Formic Acid
-
-
Rationale for Formic Acid: The acid modifier ensures the secondary amine is protonated, leading to good peak shapes on silica-based columns and promoting efficient ionization in the ESI source.
-
MS Detection: ESI in positive ion mode (ESI+). Scan a mass range appropriate for expected impurities (e.g., m/z 50-800).
-
-
Data Analysis:
-
Integrate all peaks in the total ion chromatogram (TIC).
-
Calculate area percent for each impurity.
-
Examine the mass spectrum of each impurity peak to propose a structure or identify it if standards are available.
-
| Parameter | Recommended Setting | Rationale |
| Column | C18, 150 x 4.6 mm, 3.5 µm | General purpose column with good resolving power. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30 °C | Ensures reproducible retention times. |
| Gradient | 5% B to 95% B over 20 min, hold 5 min | A broad gradient to elute impurities with a wide range of polarities. |
| Injection Volume | 10 µL | Standard volume for analytical HPLC. |
| ESI+ Capillary Voltage | 3.5 kV | Optimizes the spray and ionization process. |
| Nebulizer Gas | Nitrogen, 40 psi | Assists in desolvation of droplets. |
| Drying Gas | Nitrogen, 10 L/min at 300 °C | Evaporates solvent to release gas-phase ions. |
Method Validation and Final Purity Assignment
While this document provides screening protocols, for use in a regulated environment, these methods must be validated according to ICH Q2(R1) guidelines.[6][18] Key validation parameters include specificity, limit of quantitation (LOQ), linearity, accuracy, and precision for the impurity methods.[19]
Final Purity Calculation (Mass Balance Approach):
The final purity is best reported using a mass balance approach, which accounts for all components:
Purity (%) = 100% - [% Volatile Impurities (GC)] - [% Non-Volatile Impurities (HPLC)] - [% Water (Karl Fischer)] - [% Non-Volatile Residue (ROI/TGA)]
This comprehensive calculation provides a more accurate representation of the true purity than any single method alone.
References
-
RSSL. (n.d.). qNMR: A powerful tool for purity determination. RSSL. Retrieved from [Link]
-
Veeprho. (2020, December 23). Use of NMR in Impurity Profiling for Pharmaceutical Products. Veeprho. Retrieved from [Link]
-
Validation of Impurity Methods, Part II. (2014, August 22). LCGC North America. Retrieved from [Link]
-
Emery Pharma. (n.d.). A Guide to Quantitative NMR (qNMR). Emery Pharma. Retrieved from [Link]
-
EC-UNDP. (n.d.). Validation Of Analytical Methods For Pharmaceutical Analysis. Retrieved from [Link]
-
Profound. (2025, January 27). Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. Retrieved from [Link]
-
dos Santos, T. R. T., et al. (2021). VALIDATION OF ANALYTICAL METHODS IN A PHARMACEUTICAL QUALITY SYSTEM: AN OVERVIEW FOCUSED ON HPLC METHODS. Revista de Ciências Farmacêuticas Básica e Aplicada. Retrieved from [Link]
-
Pauli, G. F., et al. (2014). Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. Journal of Medicinal Chemistry, 57(21), 9220-9231. Retrieved from [Link]
-
Giraudeau, P., et al. (2021). Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists. Molecules, 26(11), 3364. Retrieved from [Link]
-
Trofimov, B. A., et al. (2021). Ionic series in mass spectra of trifluoromethyl-substituted heterocycles and cyclopropanes not containing regular fragment groups. Fluorine Notes, 138(5-6). Retrieved from [Link]
-
Shinde, V. (2020, October 24). Analytical Method Development Approach When Compounds Don't Have UV Chromophore. PharmaeliX. Retrieved from [Link]
-
Patel, M., et al. (2012). Analytical method validation: A brief review. Journal of Pharmaceutical and Biomedical Analysis, 2(1), 1-9. Retrieved from [Link]
-
Chromatography Forum. (2006, March 18). Detecting Primary Amines. Retrieved from [Link]
-
Martin, J. W., et al. (2003). Collection of airborne fluorinated organics and analysis by gas chromatography/chemical ionization mass spectrometry. Environmental Science & Technology, 37(12), 2612-2618. Retrieved from [Link]
-
ResearchGate. (n.d.). Application of the Different Analytical Methods for Non-chromophoric Pharmaceutical Compounds. Request PDF. Retrieved from [Link]
-
ResearchGate. (n.d.). FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. Retrieved from [Link]
-
Mohler, F. L., et al. (1953). Mass spectra of fluorocarbons. Journal of Research of the National Bureau of Standards, 51(5), 235. Retrieved from [Link]
-
International CCS Knowledge Centre. (n.d.). Continuous Online Analysis of Amine Solvents Using Gas Chromatography. Retrieved from [Link]
-
Petrov, V. A. (Ed.). (2009). Fluorinated Heterocyclic Compounds: Synthesis, Chemistry, and Applications. John Wiley & Sons. Retrieved from [Link]
-
Petrov, V. A. (Ed.). (2009). Fluorinated Heterocyclic Compounds. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. download.e-bookshelf.de [download.e-bookshelf.de]
- 4. ec-undp-electoralassistance.org [ec-undp-electoralassistance.org]
- 5. particle.dk [particle.dk]
- 6. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 7. veeprho.com [veeprho.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. emerypharma.com [emerypharma.com]
- 11. Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists - PMC [pmc.ncbi.nlm.nih.gov]
- 12. qNMR for Purity Determination in Pharmaceuticals | RSSL [rssl.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. ccsknowledge.com [ccsknowledge.com]
- 15. benchchem.com [benchchem.com]
- 16. Volume # 5(138), September - October 2021 — "Ionic series in mass spectra of trifluoromethyl-substituted heterocycles and cyclopropanes not containing regular fragment groups" [en.notes.fluorine1.ru]
- 17. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 18. scielo.br [scielo.br]
- 19. wjarr.com [wjarr.com]
Troubleshooting & Optimization
Technical Support Center: Optimization of Reaction Conditions for 4,4-Difluoro-octahydrocyclopenta[c]pyrrole Synthesis
Welcome to the technical support center for the synthesis of 4,4-difluoro-octahydrocyclopenta[c]pyrrole and its derivatives. This guide is designed for researchers, medicinal chemists, and process development professionals who are incorporating this valuable fluorinated building block into their synthetic programs. The introduction of a gem-difluoro group onto the octahydrocyclopenta[c]pyrrole scaffold can significantly modulate properties such as metabolic stability, lipophilicity, and pKa, making it a key component in modern drug discovery.[1][2]
This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you navigate the common challenges associated with the deoxyfluorination of the corresponding ketone precursor. Our goal is to provide not just protocols, but the underlying chemical principles to empower you to optimize this critical transformation.
Part 1: Foundational Knowledge & Pre-Synthesis FAQs
This section addresses the most common questions researchers have before beginning the synthesis, focusing on reagent selection and safety.
Q1: What is the most common and reliable method for synthesizing 4,4-Difluoro-octahydrocyclopenta[c]pyrrole?
The most prevalent and direct method is the deoxyfluorination of a protected octahydrocyclopenta[c]pyrrol-4-one precursor. This reaction replaces the C=O bond with a C-F₂ bond. The choice of protecting group on the pyrrolidine nitrogen (e.g., Boc, Cbz) is critical for substrate stability and solubility, but the core of the reaction lies in the selection of the fluorinating agent.
Q2: Which deoxyfluorinating agent should I choose? Diethylaminosulfur trifluoride (DAST) or Bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor®)?
Both DAST and Deoxo-Fluor® are widely used nucleophilic fluorinating agents, but they have key differences in handling and safety. For most applications, particularly at scales beyond a few milligrams, Deoxo-Fluor® is the recommended reagent.
The primary reason is its significantly higher thermal stability. DAST can undergo exothermic decomposition at temperatures above 90 °C, whereas Deoxo-Fluor® is stable up to 140 °C.[3][4] This provides a wider and safer operating window for reactions that may require heating to achieve full conversion. While both reagents perform the same chemical transformation, the enhanced safety profile of Deoxo-Fluor® makes it more suitable for consistent and scalable synthesis.[5]
Table 1: Comparison of Common Deoxyfluorinating Agents
| Feature | DAST (Diethylaminosulfur trifluoride) | Deoxo-Fluor® (Bis(2-methoxyethyl)aminosulfur trifluoride) |
|---|---|---|
| Thermal Stability | Lower; can decompose violently above 90 °C. | Higher; more stable, with decomposition initiating at 140 °C.[3][4] |
| Typical Equivalents | 1.1 - 2.0 eq. | 1.5 - 3.0 eq.[3] |
| Common Solvents | Dichloromethane (DCM), Chloroform | Dichloromethane (DCM), 1,2-Dichloroethane (DCE) |
| Primary Hazard | Exothermic decomposition, reacts violently with water to produce HF. | Reacts violently with water to produce HF.[3] |
| Recommendation | Suitable for small-scale, low-temperature reactions. | Preferred for scalability and reactions requiring heat. |
Q3: What are the absolute critical safety precautions for handling Deoxo-Fluor®?
Handling reagents like Deoxo-Fluor® demands meticulous attention to safety. Failure to adhere to these protocols can result in equipment damage and serious personal injury.
-
Work in a Certified Chemical Fume Hood: Deoxo-Fluor® is volatile and a respiratory hazard. It reacts rapidly with moisture to generate highly corrosive hydrogen fluoride (HF) gas.[3] All manipulations must be performed in a well-ventilated hood.
-
Ensure Anhydrous Conditions: All glassware must be rigorously oven- or flame-dried and cooled under an inert atmosphere (Nitrogen or Argon). Solvents must be anhydrous grade. Even trace moisture can quench the reagent, reduce yields, and generate HF.[5]
-
Use Compatible Materials: Reactions are often conducted in plastic vessels (e.g., PFA, PTFE) as HF can etch glass, especially at elevated temperatures. For glassware, ensure it is free of cracks or star-cracks.
-
Controlled Quenching: The reaction must be quenched carefully. Slowly add the reaction mixture to a stirred, cooled (0 °C) saturated aqueous solution of sodium bicarbonate (NaHCO₃). This neutralizes excess reagent and acidic byproducts. Never add water directly to the reaction mixture.
Part 2: Troubleshooting Guide for Deoxyfluorination
This section is structured to help you diagnose and solve specific problems you may encounter during the experiment.
Workflow: Synthesis Overview
Below is a general workflow for the synthesis, which serves as a reference for the troubleshooting steps.
Caption: General workflow for deoxyfluorination.
Issue 1: Low or No Product Formation
Q: My reaction shows no consumption of the starting material after several hours. What are the first things to check?
A: This is a common issue that typically points to a problem with the reaction setup or reagents rather than the substrate itself.
-
Moisture Contamination: This is the most frequent cause. Even small amounts of water will rapidly consume the Deoxo-Fluor® reagent.[5]
-
Action: Re-dry all glassware at high temperature. Use a freshly opened bottle of anhydrous solvent or a solvent from a purification system.
-
-
Reagent Quality: Deoxo-Fluor® can degrade if stored improperly.
-
Action: Use a new bottle of the reagent or one that has been stored under an inert atmosphere. A simple test is to carefully add a drop of the reagent to a beaker of water in the fume hood; vigorous fuming (HF generation) indicates activity.
-
-
Insufficient Temperature: Some ketone substrates are less reactive and require thermal energy to drive the reaction to completion.
-
Action: If the reaction is stalled at room temperature, gradually increase the heat. An oil bath temperature of 90 °C is often effective, but do not exceed 110 °C to maintain a safe margin from the reagent's decomposition temperature.[3]
-
Q: My reaction stalls at ~50% conversion, even with heating. How can I improve the yield?
A: Stalling suggests that the fluorinating agent is being fully consumed before the starting material is.
-
Increase Reagent Stoichiometry: The reaction consumes two fluoride ions and generates one oxygenated sulfur byproduct per mole of ketone. A molar equivalence of 1.5 to 3.0 of Deoxo-Fluor® is often required.[3]
-
Action: Increase the equivalents of Deoxo-Fluor® in increments. A good starting point for optimization is 2.5 equivalents.
-
-
Reaction Time: These reactions can be slow.
-
Action: Ensure the reaction has been running for an adequate amount of time. Monitor every 4-6 hours. Some sluggish reactions may require stirring for up to 24 hours.[3]
-
Troubleshooting Decision Tree: Low Yield
Sources
Technical Support Center: Purification Strategies for Fluorinated Amine Compounds
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the purification of fluorinated amine compounds. The unique physicochemical properties imparted by fluorine—such as altered basicity, increased lipophilicity, and unique intermolecular interactions—present distinct challenges compared to their non-fluorinated analogs. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable guidance on navigating these complexities. It combines troubleshooting for specific experimental issues with answers to frequently asked questions, grounded in the fundamental principles of organofluorine chemistry.
Section 1: Core Principles & Unique Challenges
The introduction of fluorine into an amine molecule fundamentally alters its properties, which is the root cause of most purification challenges. Understanding these principles is key to troubleshooting effectively.
-
Reduced Basicity (pKa): Fluorine is the most electronegative element, and its powerful electron-withdrawing inductive effect significantly reduces the electron density on the nitrogen atom.[1][2] This lowers the amine's basicity (pKa), making it a weaker base.[2][3] For example, the pKa of ethylamine is over 10, while that of β,β,β-trifluoroethylamine is just 5.7.[3] This has profound implications for acid-base extractions and interactions with acidic stationary phases like silica gel.
-
Altered Polarity and Lipophilicity: While often used to increase metabolic stability, fluorination also increases lipophilicity.[1] This can cause fluorinated amines to behave differently from their hydrocarbon counterparts in biphasic systems and during chromatography, sometimes leading to unexpected elution patterns.
-
Unique Intermolecular Interactions: Fluorine atoms can participate in non-covalent interactions, such as C-H···F hydrogen bonds and fluorous interactions (F···F).[4][5][6] These forces can influence crystal packing, making crystallization unpredictable, and can be exploited for specialized "fluorous" separation techniques.[4][5][7]
Section 2: Troubleshooting Guide
This section addresses specific problems you may encounter during the purification of fluorinated amines in a question-and-answer format.
Issue 1: Inefficient Purification by Acid-Base Extraction
Question: I'm trying to perform a standard acid-base liquid-liquid extraction to separate my fluorinated amine from neutral organic impurities, but I'm getting poor recovery in the aqueous layer. Why is this happening and what can I do?
Probable Cause: The reduced basicity of your fluorinated amine is the most likely culprit.[1][3][8] The aqueous acid you are using (e.g., 1M HCl) may not be strong enough to fully protonate the weakly basic amine, preventing its efficient partitioning into the aqueous phase.
Solutions & Scientific Rationale:
-
Increase Acid Strength: Switch to a stronger acid or a higher concentration. For example, try using 3M or 6M HCl. This increases the proton concentration, shifting the equilibrium towards the protonated ammonium salt, thereby improving its aqueous solubility.
-
Multiple Extractions: Perform several consecutive extractions (3-5 times) of the organic layer with the acidic solution. Even if the partitioning coefficient is not ideal, repeated extractions will allow for a more complete transfer of the amine into the aqueous phase.
-
Check for Emulsions: Highly fluorinated compounds can sometimes form stable emulsions. If this occurs, adding a small amount of a saturated salt solution (brine) can help to break the emulsion by increasing the polarity of the aqueous phase.
-
Confirm with Analysis: Before committing to a large-scale extraction, perform a small test extraction and analyze both the organic and aqueous layers by TLC or LC-MS to confirm where your compound is partitioning.
Issue 2: Poor Separation or Degradation on Silica Gel Chromatography
Question: My fluorinated amine either streaks badly (tails) on the TLC plate or seems to decompose during column chromatography. How can I improve this?
Probable Cause: While reduced basicity can sometimes lessen tailing on acidic silica gel, residual basicity can still lead to strong interactions, causing streaking. Alternatively, some fluorinated amines, particularly α-fluoroamines, can be unstable and prone to elimination or decomposition on the acidic silica surface.[9]
Solutions & Scientific Rationale:
-
Deactivate the Silica Gel: Add a small amount of a basic modifier to your eluent system.
-
Triethylamine (Et₃N) or Ammonia: Add 0.1-1% triethylamine or a 7N ammonia in methanol solution to the mobile phase. This neutralizes the acidic silanol groups on the silica surface, preventing irreversible binding and tailing of the amine.
-
-
Use an Alternative Stationary Phase:
-
Alumina (Basic or Neutral): For compounds that are particularly acid-sensitive, switching to neutral or basic alumina can be an effective alternative to silica gel.
-
Reverse-Phase Chromatography: If the compound is sufficiently non-polar, reverse-phase (C18) chromatography is an excellent alternative that avoids the issue of acidic stationary phases altogether.
-
-
Rapid Purification: If you must use silica, minimize the compound's residence time on the column. Use a slightly stronger eluent system to push the compound through faster and collect broader fractions for subsequent analysis and concentration. This is a trade-off between resolution and recovery.
Issue 3: Co-elution of Analogs in Reverse-Phase HPLC
Question: I am trying to separate my target fluorinated amine from a non-fluorinated starting material or a byproduct with a different degree of fluorination using a standard C18 HPLC column, but the peaks are overlapping. What are my options?
Probable Cause: The overall lipophilicity of your fluorinated analyte and the impurity may be too similar for effective separation on a standard hydrocarbon-based C18 column. Fluorinated compounds exhibit unique retention behaviors that can be exploited with specialized phases and mobile phase additives.[10][11]
Solutions & Scientific Rationale:
-
Switch to a Fluorinated Stationary Phase:
-
Pentafluorophenyl (PFP) Phase: PFP columns offer different selectivity compared to C18 phases due to multiple interaction mechanisms (hydrophobic, π-π, dipole-dipole). They are particularly effective for separating halogenated compounds and positional isomers.[11]
-
Fluorous Phase: For highly fluorinated compounds, a column with a perfluoroalkyl stationary phase can provide exceptional separation based on "fluorophilicity".[10]
-
-
Use a Fluorinated Mobile Phase Additive:
-
Optimize Temperature: Increasing the column temperature can improve separation efficiency and reduce analysis time. Experiment with temperatures ranging from 30°C to 60°C.[12]
Data Summary: Comparison of HPLC Stationary Phases
| Stationary Phase | Abbreviation | Key Interaction Mechanisms | Best For... |
| Octadecylsilane | C18 | Hydrophobic | General purpose reverse-phase separations. |
| Pentafluorophenyl | PFP | Hydrophobic, π-π, Dipole-Dipole, Shape Selectivity | Aromatic, halogenated, and positional isomers.[11] |
| Perfluoroalkyl | Fluorous | Fluorophilic ("Fluorous") Interactions | Highly fluorinated compounds from non-fluorinated analogs.[10] |
Issue 4: Difficulty with Crystallization
Question: My fluorinated amine consistently "oils out" of solution and refuses to crystallize. What techniques can I try?
Probable Cause: The presence of fluorine can alter intermolecular forces, disrupting typical crystal packing motifs.[4][6][13] Additionally, many fluorinated amines have low melting points and may exist as liquids or low-melting solids at room temperature.[4][13]
Solutions & Scientific Rationale:
-
Solvent Screening: A thorough solvent screen is critical. Use a range of solvents with varying polarities (e.g., hexanes, ethyl acetate, dichloromethane, methanol) and solvent combinations (e.g., hexane/ethyl acetate).
-
Slow Evaporation: Allow the solvent to evaporate slowly from a loosely covered vial over several days. This slow change in concentration can promote the growth of ordered crystals instead of amorphous oil.
-
Vapor Diffusion: Dissolve your compound in a small amount of a good solvent (e.g., dichloromethane) and place this vial inside a larger, sealed jar containing a poor solvent (e.g., pentane or hexanes). The slow diffusion of the anti-solvent vapor into the solution can gently induce crystallization.
-
In Situ Cryo-Crystallization: This technique is especially useful for compounds that are liquids or low-melting solids at room temperature.[4][13][14]
-
Concept: The liquid compound is sealed in a glass capillary and slowly cooled on the diffractometer until it freezes into a single crystal. This method bypasses traditional solution-based crystallization entirely.[13]
-
Visualization: Purification Strategy Decision Tree
This diagram provides a logical path to selecting an appropriate purification strategy based on the properties of your crude fluorinated amine.
Sources
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- 2. masterorganicchemistry.com [masterorganicchemistry.com]
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- 9. α-Fluoroamines - Enamine [enamine.net]
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- 14. (PDF) In Situ Cryo-Crystallization of Fluorinated Amines: A [research.amanote.com]
Technical Support Center: Troubleshooting Low Yield in Difluoroalkane Synthesis
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting strategies and practical solutions for overcoming common challenges in the synthesis of gem-difluoroalkanes. The unique properties conferred by the difluoromethylene group make it a valuable motif in medicinal chemistry and materials science, but its installation can be challenging.[1][2] This resource consolidates field-proven insights and authoritative knowledge to help you diagnose and resolve issues leading to low reaction yields.
Part 1: Troubleshooting Guide - Diagnosing and Solving Low Yields
This section addresses specific, common problems encountered during the synthesis of gem-difluoroalkanes, particularly via the deoxygenative fluorination of carbonyl compounds, a prevalent and effective strategy.[3]
Q1: My deoxygenative fluorination reaction of a ketone/aldehyde has stalled or shows low conversion. What are the primary causes and how can I fix it?
A1: Low or no conversion in a deoxygenative fluorination is one of the most common issues. The root cause often lies in the reagents, reaction conditions, or the substrate's inherent reactivity. A systematic approach is crucial for diagnosis.
Initial Diagnostic Workflow:
-
Reagent Integrity Check:
-
Fluorinating Agent: Many common deoxyfluorination reagents, such as diethylaminosulfur trifluoride (DAST) and its analogues (e.g., Deoxo-Fluor), are highly sensitive to moisture.[4][5] Hydrolysis not only consumes the reagent but can also generate HF, which may lead to side reactions.[6]
-
Actionable Solution: Use a freshly opened bottle of the reagent or purify/validate your existing stock. Ensure handling is performed under strictly anhydrous conditions in an inert atmosphere (glovebox or Schlenk line).
-
-
Solvent Anhydrousness: Trace amounts of water in the reaction solvent can quench the fluorinating agent.
-
Actionable Solution: Use freshly distilled, anhydrous solvent. Solvents should be stored over molecular sieves.
-
-
-
Reaction Condition Optimization:
-
Temperature: Deoxyfluorination of less reactive carbonyls, like diaryl ketones, may require elevated temperatures to proceed.[7] However, reagents like DAST have limited thermal stability and can decompose, sometimes violently, at higher temperatures.[5][8]
-
Actionable Solution: If using a thermally sensitive reagent like DAST, maintain the recommended temperature (typically 0 °C to room temperature).[5] For less reactive substrates, consider a more thermally stable reagent like Deoxo-Fluor or PyFluor, which allow for higher reaction temperatures.[7][8][9]
-
-
Stoichiometry: An insufficient amount of the fluorinating agent is a straightforward cause of incomplete conversion.
-
Actionable Solution: For challenging substrates, increasing the equivalents of the fluorinating agent (e.g., from 1.5 to 3.0 eq.) can significantly improve yields.[7] Monitor the reaction by TLC or LCMS to track substrate consumption.
-
-
-
Substrate Reactivity:
-
Steric Hindrance: Sterically hindered ketones react much more slowly. For example, the gem-difluorination of 2-chlorobenzophenone results in a significantly lower yield compared to its 4-chloro isomer due to steric effects.[7]
-
Electronic Effects: Electron-withdrawing groups near the carbonyl can deactivate it towards nucleophilic attack by the fluorinating agent.
-
Actionable Solution: For sterically or electronically challenging substrates, longer reaction times are necessary.[7] Alternatively, a more potent fluorinating system or a catalytic activator may be required.
-
-
Troubleshooting Flowchart for Low Conversion:
Caption: Decision tree for achieving chemoselectivity.
Part 3: Experimental Protocols
Protocol 1: General Procedure for Deoxygenative Difluorination of a Ketone using Deoxo-Fluor
Disclaimer: This is a representative protocol and must be adapted and optimized for your specific substrate. A thorough risk assessment must be conducted before beginning any work. [10]
-
Preparation:
-
Under an inert atmosphere of dry nitrogen or argon, add a solution of the ketone (1.0 eq.) in anhydrous dichloromethane (DCM, ~0.2 M) to a flame-dried, three-neck flask equipped with a magnetic stir bar, a thermometer, and a dropping funnel.
-
Cool the solution to 0 °C using an ice-water bath.
-
-
Reagent Addition:
-
Slowly add Deoxo-Fluor (1.5 - 3.0 eq.) to the stirred solution via the dropping funnel over 15-30 minutes. Caution: The reaction can be exothermic. Maintain the internal temperature below 5 °C during the addition.
-
-
Reaction:
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature.
-
Monitor the reaction progress by TLC or LC-MS. For less reactive ketones, gentle heating (e.g., to reflux in DCM, ~40 °C) may be required. [7]Note that Deoxo-Fluor is more thermally stable than DAST, making this a safer option for heated reactions. [5][9]
-
-
Workup and Quenching:
-
Once the reaction is complete, cool the mixture back to 0 °C.
-
EXTREME CAUTION: Slowly and carefully quench the reaction by adding it to a stirred, saturated aqueous solution of sodium bicarbonate (NaHCO₃). This should be done behind a blast shield, as quenching can be vigorous.
-
Stir the biphasic mixture for 30 minutes until gas evolution ceases.
-
-
Purification:
-
Separate the organic layer. Extract the aqueous layer twice with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to yield the pure gem-difluoroalkane.
-
References
- Safety and handling of fluorin
- Technical Support Center: Optimizing Nucleophilic Fluorin
- Geminal homologative fluorination of carbonyl derivatives en route to 1-fluoro-2-haloethyl skeletons.
- Fluorine Safety. Purdue University Department of Chemistry.
- Deoxygenative gem-difluoroolefination of carbonyl compounds with (chlorodifluoromethyl)trimethylsilane and triphenylphosphine. Beilstein Journal of Organic Chemistry.
- Fluorination Reagent Guides. ACS Green Chemistry Institute Pharmaceutical Roundtable.
- Common side reactions in the synthesis of difluorin
- PyFluor: A Low-Cost, Stable, and Selective Deoxyfluorination Reagent. Journal of the American Chemical Society.
- Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology. ACS Chemical Health & Safety.
- PyFluor: A Low-Cost, Stable, and Selective Deoxyfluorination Reagent. The Doyle Group, Princeton University.
- gem-Difluorination of carbon–carbon triple bonds using Brønsted acid/Bu4NBF4 or electrogenerated acid.
- Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology.
- Geminal homologative fluorination of carbonyl derivatives en route to 1-fluoro-2-haloethyl skeletons.
- Enabling nucleophilic fluorination in w
- Renewable Reagent for Nucleophilic Fluorin
- Synthesis of 1,1-difluoroalkanes. Organic Chemistry Portal.
- Deoxyfluorination with 2-Pyridinesulfonyl Fluoride (PyFluor). Sigma-Aldrich.
- Selective fluorination of carbonyl groups to the gem-difluorides. Organic Syntheses.
- Recent Advances in Transition Metal-Catalyzed Functionalization of gem-Difluoroalkenes.
- Ketone to Difluoro - Common Conditions. Organic Chemistry Portal.
- Technical Support Center: Synthesis of gem-Difluorin
Sources
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- 8. 2-ピリジンスルホニルフルオリド(PyFluor)を用いた脱酸素的フッ素化反応 [sigmaaldrich.com]
- 9. Difluoroalkane synthesis by fluorination or substitution [organic-chemistry.org]
- 10. pubs.acs.org [pubs.acs.org]
Technical Support Center: Managing Exothermic Reactions in Fluorination Protocols
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical guidance on safely managing the thermal hazards associated with fluorination reactions. The following question-and-answer format directly addresses common issues and provides troubleshooting strategies grounded in established scientific principles.
Section 1: Fundamentals of Thermal Management in Fluorination
Q1: Why are fluorination reactions often highly exothermic?
A1: The high exothermicity of many fluorination reactions is rooted in fundamental thermodynamics. The process typically involves breaking a relatively weak bond to carbon (like C-O or C-Cl) and forming a very strong carbon-fluorine (C-F) bond. The C-F bond is one of the strongest single bonds in organic chemistry, with a bond dissociation energy of approximately 485 kJ/mol.[1] This large, favorable energy difference is released as heat, often leading to a significant and rapid increase in the reaction temperature.[1] Reagents like elemental fluorine (F₂) are exceptionally reactive and can cause violent or even explosive reactions with organic compounds.[1][2][3]
Q2: What is a "thermal runaway" and what are the primary risks?
A2: A thermal runaway is a hazardous situation where an exothermic reaction goes out of control.[4] The reaction rate increases with temperature, which in turn releases more heat, further accelerating the reaction in an uncontrolled positive feedback loop.[4][5] This begins when the heat generated by the reaction exceeds the heat removal capacity of the reactor system.[6]
The primary risks associated with a thermal runaway in fluorination are:
-
Over-pressurization and Explosion: The rapid temperature increase can boil volatile solvents or cause decomposition of reagents and products into gaseous byproducts, leading to a catastrophic failure of the reaction vessel.[7]
-
Release of Toxic and Corrosive Materials: Many fluorinating agents and byproducts, such as hydrogen fluoride (HF), are extremely toxic and corrosive.[7][8][9] A runaway reaction can release these hazardous materials into the laboratory environment.
-
Fire: If flammable organic solvents are used, the excessive heat from a runaway can ignite them, leading to a fire.[7][10]
Section 2: Proactive Control Strategies & Reagent Selection
Q3: How can I select the safest fluorinating agent for my transformation?
A3: Choosing the right reagent is the first and most critical step in mitigating thermal risk. Reagents vary significantly in their reactivity, thermal stability, and handling requirements.
-
Deoxofluorinating Agents (e.g., DAST, Deoxo-Fluor): These are common for converting alcohols and carbonyls. However, they present significant thermal hazards. Diethylaminosulfur trifluoride (DAST) is notoriously unstable and can decompose explosively at temperatures above 50 °C.[11] Deoxo-Fluor ([Bis(2-methoxyethyl)amino]sulfur trifluoride) is generally considered more thermally stable than DAST but still requires careful temperature control.[11][12][13] Newer crystalline reagents like XtalFluor-E and XtalFluor-M have been developed to be more stable and easier to handle alternatives.[11][12]
-
Electrophilic ("F+") Reagents (e.g., Selectfluor, NFSI): These are typically crystalline solids that are safer to handle and more thermally stable than DAST.[14] However, they are still powerful oxidizers and can react violently with certain solvents like DMF, DMSO, or pyridine.[15] It is crucial to assess solvent compatibility before use.[15] For electrophilic fluorinations, a guiding principle is to use the least reactive reagent that can still achieve the desired transformation.[9]
Table 1: Comparison of Common Fluorinating Agents
| Reagent Name | Common Abbreviation | Primary Use | Key Safety Considerations |
| Diethylaminosulfur Trifluoride | DAST | Deoxofluorination | Thermally unstable; can decompose explosively.[1][11] Highly reactive with water.[14][16] |
| [Bis(2-methoxyethyl)amino]sulfur trifluoride | Deoxo-Fluor | Deoxofluorination | More thermally stable than DAST, but still a respiratory hazard and requires careful handling.[13] |
| 1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) | Selectfluor | Electrophilic Fluorination | Stable solid, but a strong oxidizer. Can react exothermically with incompatible solvents.[15] |
| N-Fluorobenzenesulfonimide | NFSI | Electrophilic Fluorination | Stable solid, but can cause skin and eye irritation.[14] |
| Elemental Fluorine | F₂ | Direct Fluorination | Extremely reactive and toxic gas.[3] Requires specialized equipment and is often used diluted in N₂.[3] |
Q4: I am planning to scale up my reaction. What are the most important thermal considerations?
A4: Scaling up a reaction is not linear. As the volume of a reactor increases, its surface area-to-volume ratio decreases. This is a critical concept because the ability to remove heat is proportional to the surface area, while the amount of heat generated is proportional to the volume. Consequently, a reaction that was easily controlled in a 100 mL flask can become an uncontrollable runaway in a 10 L vessel.
Before scaling up, it is essential to perform a thermal hazard assessment using reaction calorimetry .[17] A reaction calorimeter measures the heat flow of a reaction in real-time under controlled conditions, providing critical data for safe scale-up, including:[17]
-
Total heat of reaction
-
Heat generation rate as a function of reagent addition
-
Adiabatic temperature rise (the theoretical temperature increase if all cooling failed)[18]
This data allows you to model the thermal behavior in a larger reactor and ensure that your plant-scale cooling capacity is sufficient to handle the heat output.[17][18]
Section 3: Real-Time Monitoring, Control, and Troubleshooting
Q5: My reaction temperature is rising unexpectedly after adding the fluorinating agent. What should I do?
A5: An unexpected temperature spike is a critical warning sign of a potential thermal runaway. Immediate and calm action is required.
Diagram 1: Emergency Response to a Thermal Excursion This flowchart outlines the immediate steps to take if you observe an uncontrolled temperature increase in your fluorination reaction.
Caption: Decision workflow for responding to a thermal excursion.
Q6: Can I use continuous flow chemistry to better manage these exothermic reactions?
A6: Absolutely. Continuous flow chemistry is an outstanding technology for managing highly exothermic and hazardous reactions.[19][20] Instead of having a large volume of reactants in a single pot, reagents are pumped through small-diameter tubing or microreactors.[20]
The key advantages are:
-
Superior Heat Transfer: The very high surface area-to-volume ratio of flow reactors allows for extremely efficient heat removal, preventing temperature spikes.[20]
-
Enhanced Safety: The total volume of reacting material at any given moment is very small, minimizing the potential energy of a runaway.[20]
-
Precise Control: Residence time, temperature, and stoichiometry are controlled with high precision, often leading to better yields and selectivity.[20]
Flow chemistry has been successfully applied to reactions using hazardous reagents like DAST and even elemental fluorine, transforming potentially dangerous batch processes into safe and controllable operations.[3][19][21] It is a highly recommended strategy, especially for scale-up.[22][23][24]
Section 4: Safe Quenching and Work-up Protocols
Q7: What is the correct procedure for safely quenching a reaction involving DAST or Deoxo-Fluor?
A7: Quenching reactions that use reagents like DAST is a critical step because they often generate HF and other reactive byproducts.[8][25] The quenching process itself can be exothermic and must be performed with extreme care.[14]
Experimental Protocol: Quenching a DAST Reaction Mixture
-
Preparation: Before starting the quench, ensure you are wearing appropriate PPE, including acid-resistant gloves, a lab coat, and safety goggles.[8] Have a neutralizing agent like calcium gluconate gel readily available in case of an HF burn. The entire procedure must be conducted in a well-ventilated fume hood.[8][14]
-
Cool the Reaction: Cool the completed reaction mixture to 0 °C or below using an ice-water or ice-salt bath.
-
Prepare the Quenching Solution: In a separate, appropriately sized flask equipped with a stirrer, prepare a cold (0 °C) saturated aqueous solution of sodium bicarbonate (NaHCO₃). The volume should be sufficient to neutralize all potential acid byproducts.
-
Slow Addition (Reverse Quench): This is the most critical step. Slowly transfer the cold reaction mixture via cannula or dropping funnel into the vigorously stirred bicarbonate solution. Never add water or the quenching solution directly to the reaction flask. This "reverse quench" ensures that the quenching agent is always in excess, which helps to control the exotherm.
-
Monitor for Gas Evolution: Vigorous gas (CO₂) evolution will occur as the acid is neutralized. The addition rate must be controlled to prevent excessive foaming and pressure buildup.
-
Ensure Complete Quench: After the addition is complete, allow the mixture to slowly warm to room temperature while continuing to stir. Stir for at least an hour to ensure the quench is complete. Check the pH of the aqueous layer to confirm it is basic.
-
Proceed to Work-up: Once the quench is verified as complete, you can proceed with standard aqueous work-up and extraction.
Diagram 2: Safe Quenching Workflow
Caption: Step-by-step process for safely quenching reactive fluorination agents.
References
- Technical Support Center: Fluorination Reactions. (n.d.). BenchChem.
- Technical Support Center: Managing By-products in Fluorination Processes. (n.d.). BenchChem.
-
Lee, T. C., Tong, Y., & Fu, W. C. (2023). Advances in Continuous Flow Fluorination Reactions. Chemistry – An Asian Journal, 18(21), e202300723. [Link]
-
Diethylaminosulfur trifluoride. (n.d.). In Wikipedia. Retrieved January 19, 2026, from [Link]
- Managing exothermic reactions in fluoropyridine synthesis. (n.d.). BenchChem.
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Fluorination. (n.d.). ACS GCI Pharmaceutical Roundtable. Retrieved January 19, 2026, from [Link]
-
Benefits of Continuous Flow Chemistry. (n.d.). Mettler Toledo. Retrieved January 19, 2026, from [Link]
-
Common Standard Operating Procedure for work with Quenching of pyrophoric substances and waste. (2015). University of Notre Dame. Retrieved January 19, 2026, from [Link]
- Technical Support Center: Managing Exothermic Reactions in Diol Fluorination. (2025). BenchChem.
-
Safer fluorination process developed using flow electrochemistry. (2021). Chemistry World. Retrieved January 19, 2026, from [Link]
-
Fluorination Reactions. (n.d.). Professor Steven V. Ley Research Group, University of Cambridge. Retrieved January 19, 2026, from [Link]
-
Safety of Deoxo Fluorination Reagents. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]
- Safety and handling of fluorinated organic compounds. (n.d.). BenchChem.
-
Thermal runaway. (n.d.). In Wikipedia. Retrieved January 19, 2026, from [Link]
-
Verevkin, S. P., et al. (2019). Critical evaluation of the enthalpies of formation for fluorinated compounds using experimental data and high-level ab initio calculations. Journal of Chemical & Engineering Data, 64(10), 4479–4493. [Link]
-
Aldabergenov, M., et al. (2021). Thermodynamics and Kinetics Research of the Fluorination Process of the Concentrate Rutile. Minerals, 12(1), 1. [Link]
-
Chen, K., et al. (2021). Continuous flow strategies for using fluorinated greenhouse gases in fluoroalkylations. Chemical Society Reviews, 50(13), 7378-7394. [Link]
-
Jessup, R. S., et al. (1960). Combustion Calorimetry with Fluorine: Constant Pressure Flame Calorimetry. Journal of Research of the National Bureau of Standards. Section A, Physics and Chemistry, 64A(1), 49–59. [Link]
-
Chen, K., et al. (2021). Continuous flow strategies for using fluorinated greenhouse gases in fluoroalkylations. Chemical Society Reviews, 50(13), 7378-7394. [Link]
-
King, R. C., & Armstrong, G. T. (1970). Fluorine Flame Calorimetry III. The Heat of Formation of Chlorine Trifluoride at 298.15 K. Journal of Research of the National Bureau of Standards. Section A, Physics and Chemistry, 74A(6), 769–779. [Link]
-
Piatkowski, P., et al. (2021). Continuous milli-scale reaction calorimeter for direct scale-up of flow chemistry. Journal of Flow Chemistry, 11(4), 385-395. [Link]
-
J. C. (Ed.). (2011). GEM-DIFLUORINATION OF BENZOPHENONES WITH DEOXO-FLUOR®. Organic Syntheses, 88, 179. [Link]
-
Reaction Calorimeters. (n.d.). Mettler Toledo. Retrieved January 19, 2026, from [Link]
-
Cantillo, D., & Kappe, C. O. (2022). Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology. ACS Chemical Health & Safety, 29(2), 116–126. [Link]
-
Glotz, G., et al. (2019). Reaction Calorimetry in continuous flow mode. A new approach for the thermal characterization of high energetic and fast reactions. Organic Process Research & Development. [Link]
-
Randhawa, J. (2020). Heat Rate Scale-Up Calculations from Reaction Calorimetry Data. Fauske & Associates. Retrieved January 19, 2026, from [Link]
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Barton, J., & Nolan, P. (1989). Incidents in the chemical industry due to thermal-runaway chemical reactions. IChemE Symposium Series, (115), 3-17. [Link]
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Zhang, S., et al. (2025). Review on loss prevention of chemical reaction thermal runaway: Principle and application. Process Safety and Environmental Protection, 193, 351-367. [Link]
-
Jessup, R. S., et al. (1960). Combustion Calorimetry with Fluorine: Constant Pressure Flame Calorimetry. Journal of Research of the National Bureau of Standards. Section A, Physics and Chemistry, 64A(1), 49–59. [Link]
-
Fluorinating agents. (n.d.). ACS GCI Pharmaceutical Roundtable. Retrieved January 19, 2026, from [Link]
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Specific Solvent Issues with Fluorination. (n.d.). ACS GCI Pharmaceutical Roundtable. Retrieved January 19, 2026, from [Link]
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Quenching and Disposal of Liquid Pyrophoric Materials. (n.d.). Oregon State University Environmental Health and Safety. Retrieved January 19, 2026, from [Link]
-
Fluorine. (n.d.). In Wikipedia. Retrieved January 19, 2026, from [Link]
-
What Causes Thermal Runaway? (2021). UL Research Institutes. Retrieved January 19, 2026, from [Link]
-
What is thermal runaway in lithium-ion batteries. (n.d.). Gasmet Technologies. Retrieved January 19, 2026, from [Link]
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Stability issues of 4,4-Difluoro-octahydrocyclopenta[c]pyrrole in solution
Technical Support Center: 4,4-Difluoro-octahydrocyclopenta[c]pyrrole
A Guide to Ensuring Solution Stability for Researchers and Drug Development Professionals
Welcome to the technical support center for 4,4-Difluoro-octahydrocyclopenta[c]pyrrole. This guide is designed to provide researchers, medicinal chemists, and drug development scientists with a comprehensive understanding of the stability characteristics of this fluorinated building block in solution. By combining foundational chemical principles with practical troubleshooting advice, this document aims to help you mitigate degradation, ensure experimental reproducibility, and accelerate your research endeavors.
The incorporation of fluorine into molecular scaffolds is a widely used strategy in drug discovery to enhance properties such as metabolic stability, binding affinity, and lipophilicity.[1][2] The gem-difluoro motif, in particular, is often introduced as a bioisostere for a carbonyl or ether group. While the carbon-fluorine bond is exceptionally strong, the overall stability of a molecule like 4,4-Difluoro-octahydrocyclopenta[c]pyrrole in solution is a nuanced interplay of its structural features, particularly the basic pyrrolidine nitrogen and the electron-withdrawing difluoro group.[3][4] This guide addresses the most common stability challenges and provides robust protocols for their management.
Section 1: Frequently Asked Questions (FAQs)
This section covers the most common initial queries regarding the handling and stability of 4,4-Difluoro-octahydrocyclopenta[c]pyrrole.
Q1: I've observed a decrease in the purity of my 4,4-Difluoro-octahydrocyclopenta[c]pyrrole stock solution over a few days. What are the most likely causes?
A: Degradation of this compound in solution is typically multifactorial, but the primary drivers are pH, solvent choice, temperature, and light exposure. The most critical factor is the solution's pH. The pyrrolidine nitrogen is basic and can participate in or catalyze decomposition pathways when in its freebase form.[4] Unbuffered aqueous solutions, protic solvents, or solutions containing basic contaminants are common sources of instability.
Q2: What is the most probable degradation pathway for this molecule?
A: The most anticipated degradation pathway is the elimination of hydrogen fluoride (HF) to form a fluorinated, unsaturated bicyclic system. While gem-difluoro groups are generally resistant to nucleophilic substitution (SN2) reactions, they can be susceptible to elimination, particularly under basic conditions.[5] The nitrogen lone pair of the pyrrolidine ring can facilitate this process by abstracting a proton, leading to the loss of a fluoride ion.
Q3: How does pH specifically influence the stability of 4,4-Difluoro-octahydrocyclopenta[c]pyrrole in aqueous media?
A: The pH of the solution directly controls the protonation state of the pyrrolidine nitrogen.
-
Acidic to Neutral pH (pH < 7): In this range, the nitrogen atom is protonated to form a pyrrolidinium salt. This is the most stable form of the compound in solution. Protonation prevents the nitrogen lone pair from participating in decomposition reactions, effectively "locking" the molecule in a more stable state.
-
Basic pH (pH > 8): In a basic environment, the nitrogen is in its neutral, freebase form. The available lone pair of electrons can act as an internal base, promoting the elimination of HF from the adjacent fluorinated carbon. This degradation process is often accelerated at higher pH values.
Q4: What are the recommended solvents for storing and using this compound?
A: Solvent choice is critical for maintaining the integrity of the compound. The following recommendations are based on minimizing potential degradation pathways:
| Solvent Category | Recommended | Use with Caution | Not Recommended | Rationale |
| Aqueous | Buffered solutions (pH 4-6.5), e.g., Citrate or Acetate buffer. | Deionized water (unbuffered). | Basic solutions (e.g., carbonate buffers, ammonia). | Buffering ensures the pyrrolidine nitrogen remains protonated and stable. Unbuffered water can have variable pH. |
| Aprotic Polar | DMSO, Acetonitrile (ACN), DMF. | These solvents are generally inert and do not promote elimination pathways. They are excellent for stock solutions. | ||
| Protic Polar | Methanol, Ethanol. | While usable for immediate experimental steps, long-term storage in alcohols is discouraged as they can facilitate proton transfer and potential elimination reactions. |
Q5: How can I analytically confirm if my compound is degrading and identify the byproducts?
A: A multi-pronged analytical approach is recommended:
-
Purity Assessment (HPLC): Use a reverse-phase HPLC (RP-HPLC) method with UV or ELSD detection to track the purity of your sample over time. A decrease in the main peak area and the appearance of new peaks are clear indicators of degradation.[6]
-
Degradant Identification (LC-MS): Liquid Chromatography-Mass Spectrometry is essential for identifying degradation products. You would primarily look for a mass corresponding to the loss of HF ([M-HF+H]+).[6]
-
Quantification of Defluorination (Fluoride ISE): To directly measure the extent of decomposition via defluorination, a Fluoride Ion-Selective Electrode (ISE) is the gold standard.[7] This method quantifies the amount of free fluoride (F⁻) released into the solution.[8]
Section 2: Troubleshooting Guides
This section provides structured workflows to address specific stability issues encountered during experimentation.
Issue: Rapid loss of purity observed in an aqueous or alcohol-based solution.
This is the most common stability challenge, often presenting as new peaks in an HPLC chromatogram during a time-course experiment or after short-term storage.
Causality Analysis: The root cause is almost certainly an uncontrolled pH environment in a protic solvent, leading to base-catalyzed elimination of HF. The pyrrolidine itself acts as the base in its unprotonated state.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for solvent-induced degradation.
Section 3: Key Stability Principles & Proposed Mechanism
Understanding the underlying chemical principles is key to proactively preventing stability issues.
The Duality of the Gem-Difluoro Group: The two fluorine atoms are highly electron-withdrawing, which has two main consequences. First, it strengthens the C-F bonds, making them less susceptible to nucleophilic attack than a monofluorinated analogue.[5] Second, it increases the acidity of the hydrogen atoms on the adjacent carbon (the bridgehead proton), making them more susceptible to abstraction by a base.
The Central Role of the Pyrrolidine Nitrogen: As a secondary amine, the pyrrolidine nitrogen has a pKa in the range of 9-11, making it moderately basic. In its freebase form, the nitrogen's lone pair is the most likely culprit for initiating degradation by abstracting an acidic proton, triggering an elimination cascade. Protonating this nitrogen with acid effectively removes this internal threat.[4]
Proposed Degradation Mechanism (E1cB-like Elimination):
Under neutral or basic conditions, we propose an E1cB-like (Elimination, Unimolecular, Conjugate Base) mechanism for the elimination of HF.
Caption: Proposed two-step elimination mechanism for degradation.
Section 4: Recommended Experimental Protocols
For quantitative and reliable stability assessment, follow these validated protocols.
Protocol 1: Isothermal Stability Assessment by RP-HPLC
Objective: To determine the rate of degradation of 4,4-Difluoro-octahydrocyclopenta[c]pyrrole in a specific solvent system at a constant temperature.
Materials:
-
4,4-Difluoro-octahydrocyclopenta[c]pyrrole hydrochloride
-
HPLC-grade solvent of choice (e.g., 50mM Sodium Citrate buffer pH 5.5, DMSO)
-
HPLC system with UV or ELSD detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Incubator or water bath
Procedure:
-
Solution Preparation: Prepare a 1 mg/mL stock solution of the compound in the chosen solvent.
-
Initial Analysis (T=0): Immediately inject 5-10 µL of the freshly prepared solution onto the HPLC system to obtain the initial purity profile.
-
Incubation: Place the vial containing the remaining solution in an incubator set to a relevant temperature (e.g., 25°C for room temp stability, 40°C for accelerated stability).
-
Time Points: At predetermined intervals (e.g., 0, 4, 8, 24, 48, 72 hours), withdraw an aliquot for analysis.
-
HPLC Analysis: Analyze each time point using a suitable gradient method (e.g., Water/Acetonitrile with 0.1% TFA).
-
Data Analysis: Calculate the percent purity at each time point by dividing the area of the parent peak by the total area of all peaks. Plot % purity vs. time.
Protocol 2: Direct Measurement of Defluorination by Fluoride ISE
Objective: To quantify the concentration of free fluoride ions released into solution as a direct measure of C-F bond cleavage.
Materials:
-
Fluoride Ion-Selective Electrode (ISE) and reference electrode
-
Ion meter
-
Sodium Fluoride (NaF) standard (for calibration curve)
-
Total Ionic Strength Adjustment Buffer (TISAB)
-
Test solution from the stability study (from Protocol 1)
Procedure:
-
Calibration Curve: Prepare a series of NaF standards (e.g., 0.1, 1, 10, 100 ppm) in the same solvent matrix as your sample. For each standard, mix 1:1 with TISAB buffer and measure the potential (mV). Plot mV vs. log[F⁻].
-
Sample Preparation: Take a 1 mL aliquot from your stability study time point. Add 1 mL of TISAB buffer and mix well. TISAB buffer is crucial as it adjusts the pH to ~5.5 and complexes interfering ions.[7]
-
Measurement: Immerse the ISE and reference electrodes in the prepared sample and record the stable mV reading.
-
Quantification: Use the calibration curve to determine the concentration of F⁻ in your sample. This provides a direct quantitative measure of defluorination.
References
- Regio- and stereochemical stability induced by anomeric and gauche effects in difluorin
- ANALYTICAL METHODS. (n.d.).
- Technical Support Center: Preventing Defluorination in Fluorinated Pharmaceutical Compounds. (2025). BenchChem.
- Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). (n.d.). MDPI.
- Computational Study of the Stability of Pyrrolidine-Derived Iminium Ions: Exchange Equilibria between Iminium Ions and Carbonyl Compounds. (2022). ACS Omega.
- Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing).
- Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. (n.d.). MDPI.
- Factors affecting conformations of fluorinated cycloalkyl derivatives. (n.d.).
- FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. (n.d.). PMC - PubMed Central.
- The Dark Side of Fluorine. (2019). ACS Medicinal Chemistry Letters.
- Evaluation of analytical methods for fluorine in biological and related m
- Analytical Techniques In Stability Testing. (2025).
- Fluorine in drug discovery: Role, design and case studies. (n.d.). Journal of Drug Discovery and Development.
- The Dark Side of Fluorine. (2019). PMC - NIH.
Sources
- 1. Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. pharmacyjournal.org [pharmacyjournal.org]
- 3. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 7. atsdr.cdc.gov [atsdr.cdc.gov]
- 8. Evaluation of analytical methods for fluorine in biological and related materials - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 4,4-Difluoro-octahydrocyclopenta[c]pyrrole
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for 4,4-Difluoro-octahydrocyclopenta[c]pyrrole. This guide is designed for researchers, medicinal chemists, and process development scientists who require this fluorinated bicyclic amine in high purity for their work. The unique electronic properties conferred by the gem-difluoro group make this scaffold a valuable building block, but also introduce specific challenges in purification. This document provides field-proven troubleshooting guides, step-by-step protocols, and a discussion of the underlying chemical principles to empower you to resolve purity issues effectively.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries encountered during the purification of 4,4-Difluoro-octahydrocyclopenta[c]pyrrole.
Q1: What are the most likely impurities in my crude sample?
A1: Impurities are typically process-related and depend on the synthetic route. A common route involves the reduction of a corresponding lactam (4,4-difluoro-hexahydrocyclopenta[c]pyrrol-5(1H)-one). Based on this, you can expect:
-
Unreacted Starting Material: The precursor lactam, which is a neutral, polar compound.
-
Reducing Agent Byproducts: Inorganic salts (e.g., borates from NaBH₄ or borane complexes) resulting from the reduction step.
-
Side-Reaction Products: Over-alkylation, if reductive amination with an alkyl halide was used, can lead to tertiary amine byproducts.[1]
-
Solvent Residues: Residual solvents from the reaction and workup (e.g., THF, Dichloromethane, Ethyl Acetate).
-
Degradation Products: Amines can be susceptible to oxidation over time, especially if exposed to air.[2]
Q2: How can I quickly assess the purity of my sample and identify the main impurities?
A2: A combination of Thin Layer Chromatography (TLC) and Nuclear Magnetic Resonance (NMR) spectroscopy is most efficient.
-
TLC: Use a silica plate and elute with a moderately polar solvent system like 10% Methanol in Dichloromethane (DCM), adding 0.5-1% triethylamine (TEA) to prevent streaking.[3] Visualize with a potassium permanganate stain, which is excellent for detecting amines. The starting lactam will likely have a different Rf value.
-
NMR Spectroscopy:
-
¹H NMR: Will quickly show residual solvents and organic impurities. The N-H proton of your secondary amine is a key signal to observe.
-
¹⁹F NMR: This is the most powerful tool for fluorinated molecules. A pure sample should show a clean signal (likely a triplet or more complex multiplet depending on coupling) for the -CF₂- group. The presence of other fluorine-containing species will be immediately obvious. It can be used for absolute purity determination via quantitative NMR (qNMR).[4]
-
Q3: My crude product is a viscous oil containing inorganic salts. What is the best first-pass purification method?
A3: For removing inorganic salts and neutral organic impurities (like the unreacted lactam), an acid-base extraction is the most effective and scalable first step.[5][6] This technique leverages the basicity of your target amine. By washing the crude material dissolved in an organic solvent with aqueous acid, the amine is protonated and moves into the aqueous layer as a salt, leaving neutral impurities behind. Subsequent basification of the aqueous layer regenerates the pure amine. See Protocol 1 for a detailed procedure.
Q4: My compound streaks badly on my silica gel column and I get poor recovery. What's happening and how do I fix it?
A4: This is a classic problem when purifying basic amines on standard silica gel. Silica is acidic (due to surface silanol groups, Si-OH) and forms strong, often irreversible, acid-base interactions with basic compounds.[7][8] This leads to broad peaks ("streaking") and product loss on the column.
Solutions:
-
Mobile Phase Modifier: Add a small amount of a competing base to your eluent. Triethylamine (TEA) at 0.5-2% (v/v) is standard.[7] This neutralizes the acidic sites on the silica, allowing your compound to elute properly.
-
Alternative Stationary Phase: Switch to a less acidic or basic support. Basic alumina or specialized amine-functionalized silica columns (often sold as "KP-NH") are excellent alternatives that prevent this interaction.[8]
-
Reversed-Phase Chromatography: Purifying the compound on a C18 column using a mobile phase like acetonitrile/water with a high-pH modifier (e.g., ammonium hydroxide) can be very effective, as the amine will be in its neutral, more retained form.[7]
Section 2: Purification Strategy & Troubleshooting Workflow
Choosing the correct purification strategy depends on the nature of the impurities and the required final purity. The following workflow provides a logical decision-making process.
Caption: Decision workflow for purifying the target compound.
Section 3: Detailed Experimental Protocols
Protocol 1: Bulk Purification via Acid-Base Extraction
This method is ideal for the initial cleanup of crude reaction mixtures to remove neutral organic impurities and inorganic salts.[5][6]
Causality: The protocol leverages the basicity of the pyrrolidine nitrogen. In an acidic aqueous environment, the amine is protonated to form a water-soluble ammonium salt (R₂NH₂⁺Cl⁻). This salt partitions into the aqueous phase, while non-basic impurities (like unreacted lactam) remain in the organic phase. Re-basifying the aqueous layer deprotonates the ammonium salt, regenerating the neutral amine, which can be extracted back into a fresh organic solvent.[6][9]
Step-by-Step Methodology:
-
Dissolution: Dissolve the crude material (1.0 eq) in a suitable organic solvent like Ethyl Acetate (EtOAc) or Dichloromethane (DCM) (10-20 mL per gram of crude).
-
Acidic Wash: Transfer the solution to a separatory funnel. Add an equal volume of 1 M Hydrochloric Acid (HCl). Shake vigorously for 1-2 minutes, venting frequently. Allow the layers to separate.
-
Separation 1: Drain the lower aqueous layer into a clean Erlenmeyer flask. This layer contains your protonated product. Keep the organic layer in the separatory funnel.
-
Re-extraction: To ensure full recovery, add another portion of 1 M HCl to the organic layer in the funnel, shake, and combine this second aqueous wash with the first. The organic layer, now containing neutral impurities, can be discarded.
-
Basification: Cool the combined acidic aqueous layers in an ice bath. Slowly add 2 M Sodium Hydroxide (NaOH) solution dropwise with stirring until the pH is >10 (check with pH paper). A cloudy precipitate or oiling out of your product may be observed.
-
Back-extraction: Return the basic aqueous solution to the separatory funnel. Add a fresh portion of organic solvent (EtOAc or DCM) and shake to extract your neutral amine product back into the organic phase.
-
Separation 2: Drain the aqueous layer and collect the organic layer. Repeat the back-extraction (Step 6) two more times with fresh organic solvent, combining all organic layers.
-
Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure (rotary evaporation) to yield the purified amine.
Protocol 2: Flash Column Chromatography
Use this protocol after an acid-base extraction or for separating impurities with similar basicity but different polarity.
Causality: Chromatography separates compounds based on their differential partitioning between a stationary phase (e.g., silica) and a mobile phase (eluent).[10] For basic amines on acidic silica, adding a basic modifier like triethylamine (TEA) to the eluent is crucial. The TEA preferentially interacts with the acidic silanol sites, preventing the target amine from binding too strongly, which allows for sharp, symmetrical peaks and good recovery.[7]
Step-by-Step Methodology:
-
TLC Analysis: Determine the optimal solvent system using TLC. Test gradients of Methanol (MeOH) in Dichloromethane (DCM) or Ethyl Acetate (EtOAc) in Hexanes. Crucially, add 1% TEA to all test solvent systems. Aim for an Rf of ~0.2-0.3 for your product.
-
Column Packing: Pack a glass column with silica gel using a non-polar solvent (e.g., Hexanes).
-
Sample Loading: Dissolve your semi-purified compound in a minimal amount of DCM. Add a small amount of silica gel to this solution and concentrate it to a dry powder. This "dry loading" method typically gives better resolution. Carefully add the powder to the top of the packed column.
-
Elution: Begin eluting with the determined solvent system. Start with a less polar mixture and gradually increase the polarity (gradient elution). For example, start with 100% Hexanes/1% TEA and slowly increase the percentage of EtOAc.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure. Note: Triethylamine is volatile and should be removed with the solvent, but co-evaporation with a solvent like toluene may be necessary for complete removal.
| Parameter | Recommendation for Normal Phase | Recommendation for Reversed-Phase |
| Stationary Phase | Silica Gel (standard) or Alumina (basic) | C18 Silica |
| Typical Mobile Phase | EtOAc/Hexanes or MeOH/DCM | Acetonitrile/Water or MeOH/Water |
| Essential Additive | 0.5 - 2% Triethylamine (TEA) | 0.1% Ammonium Hydroxide (to ensure pH > 9) |
| Loading Method | Dry loading recommended | Liquid injection in mobile phase |
Protocol 3: Final Purification by Recrystallization
If your purified amine is a solid or can be converted to a crystalline salt, this is the ultimate method for achieving high purity.[11][12]
Causality: Recrystallization works on the principle that most compounds are more soluble in a hot solvent than in a cold one.[13] As a saturated hot solution cools, the solubility decreases, and the compound crystallizes out. Impurities, being present in lower concentrations, remain in the solution. The unique intermolecular forces of fluorinated compounds can make solvent choice challenging, so a systematic screening is recommended.[14]
Step-by-Step Methodology:
-
Solvent Screening: Place a few milligrams of your solid in several test tubes. Add a few drops of different solvents (e.g., Hexanes, Toluene, Ethyl Acetate, Isopropanol, Acetonitrile) to each.
-
Good solvent: Dissolves the solid at room temperature (reject).
-
Bad solvent: Does not dissolve the solid even when boiling (reject for single-solvent, but can be an "anti-solvent" in a two-solvent system).
-
Ideal solvent: Dissolves the solid only when heated/boiling and forms crystals upon cooling.[11]
-
-
Dissolution: Place the solid to be purified in an Erlenmeyer flask. Add the chosen solvent dropwise while heating (e.g., on a hot plate) and swirling until the solid just dissolves. Do not add excess solvent.
-
Cooling (Crystallization): Remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling is key to forming large, pure crystals.[15] Once at room temperature, you can place the flask in an ice bath to maximize crystal yield.
-
Collection: Collect the crystals by vacuum filtration using a Büchner funnel.[13]
-
Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any residual impurities from the crystal surfaces.
-
Drying: Dry the crystals under high vacuum to remove all traces of solvent.
Section 4: Quality Control & Purity Verification
After any purification procedure, you must verify the purity of the final product.
| Analytical Method | Purpose & What to Look For |
| ¹⁹F NMR | The gold standard for fluorinated compounds. A single, clean signal (or multiplet) corresponding to the -CF₂- group confirms the absence of other fluorine-containing impurities.[4] |
| ¹H NMR | Confirms the structure and absence of proton-containing impurities. Check for the disappearance of impurity signals and the absence of residual solvents. |
| GC-MS | Provides purity information (as % area of the main peak) and confirms the molecular weight of the compound via the mass spectrum. Be aware that some fluorinated amines can degrade on hot GC columns.[4] |
| LC-MS | An excellent alternative to GC-MS. Provides purity data and molecular weight confirmation. |
| Elemental Analysis | Provides the percentage of C, H, N, and F. The experimental values should match the theoretical values for the molecular formula within ±0.4%. This is a definitive measure of bulk purity.[16] |
References
- BenchChem. (2025).
- BenchChem. (2025).
- Wikipedia. (n.d.). Acid–base extraction.
- Chemistry LibreTexts. (2022). 4.8: Acid-Base Extraction.
- Engineering Ideas Clinic, Confluence. (n.d.).
- Reddit r/Chempros. (2024). Amine workup.
- DTIC. (n.d.). Determination of Fluorine in Fluoro-Organic Compounds.
- Reaction Chemistry & Engineering (RSC Publishing). (2021).
- Industrial & Engineering Chemistry Analytical Edition. (2002). Determination of fluorine in organic compounds: Microcombustion method.
- University of Colorado Boulder, Department of Chemistry. (n.d.).
- Biotage. (2023).
- Biotage. (2023). Is there an easy way to purify organic amines?.
- University of Massachusetts. (n.d.).
- BenchChem. (2025).
- Chemistry LibreTexts. (2023).
- Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
- Chem Help ASAP. (2021).
- ArtMolecule. (n.d.).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Impurities and Degradation products | @rtMolecule [artmolecule.fr]
- 3. reddit.com [reddit.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. biotage.com [biotage.com]
- 8. biotage.com [biotage.com]
- 9. uwaterloo.atlassian.net [uwaterloo.atlassian.net]
- 10. youtube.com [youtube.com]
- 11. Recrystallization [sites.pitt.edu]
- 12. mt.com [mt.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 16. Determination of fluorine in organic compounds: Microcombustion method [pubs.usgs.gov]
Technical Support Center: Characterization of Fluorinated Organic Molecules
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who work with fluorinated organic molecules. As a Senior Application Scientist, I've compiled this resource to address the common pitfalls and challenges encountered during the characterization of these unique compounds. This is not a rigid manual but a dynamic guide structured to provide in-depth technical insights and troubleshooting strategies based on years of field experience.
Our approach is built on three pillars:
-
Expertise & Experience: We delve into the "why" behind experimental choices, providing a causal understanding of the phenomena you observe.
-
Trustworthiness: The protocols and troubleshooting steps are designed to be self-validating, ensuring reliable and reproducible results.
-
Authoritative Grounding: Key claims and protocols are supported by in-text citations, with a comprehensive list of references for further exploration.
Let's navigate the complexities of fluorinated molecule characterization together.
Section 1: Nuclear Magnetic Resonance (NMR) Spectroscopy - The Fluorine Detective
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. However, the presence of fluorine introduces a unique set of challenges and opportunities. The ¹⁹F nucleus is a spin ½ nucleus with 100% natural abundance and a high gyromagnetic ratio, making it highly sensitive for NMR detection.[1][2]
Frequently Asked Questions (FAQs): ¹⁹F and ¹H/¹³C NMR
Question: Why is the chemical shift range in ¹⁹F NMR so large, and what problems can this cause?
Answer: The chemical shift of a nucleus is highly sensitive to its local electronic environment. Fluorine's high electronegativity and the presence of lone pairs mean that its nucleus is very sensitive to subtle changes in its surroundings, leading to a chemical shift range spanning over 800 ppm.[1] While this sensitivity is excellent for distinguishing between different fluorine environments, it can also be a pitfall.
-
The Problem: The wide spectral width can lead to difficulties in exciting the entire range of ¹⁹F signals uniformly, especially with older spectrometers or improper pulse calibration. This can result in inaccurate integrations and even missing signals if they lie far outside the excitation window.[3]
-
Troubleshooting:
-
Check Pulse Width: Ensure your 90° pulse width is calibrated for the ¹⁹F nucleus and is short enough to excite the entire expected chemical shift range.
-
Adjust Spectral Width: Set a wide enough spectral width to encompass all possible fluorine signals. If you are unsure, start with a very wide window and then narrow it down in subsequent experiments.
-
Use Appropriate Probes: Modern broadband probes are better equipped to handle wide spectral ranges.
-
Question: My ¹⁹F NMR spectrum has no reference. How do I correctly reference it?
Answer: Unlike ¹H and ¹³C NMR where solvent signals or TMS are common internal references, referencing ¹⁹F NMR spectra can be tricky. External referencing is common but can be inaccurate due to susceptibility differences between the sample and the reference. Internal referencing is preferred but the choice of standard is critical.[4]
-
The Problem: Incorrect referencing can lead to misinterpretation of chemical shifts and difficulty in comparing data between different samples or with literature values.
-
Troubleshooting Protocol: Selecting and Using an Internal ¹⁹F NMR Reference
-
Choose an Inert Reference: Select a reference compound that is chemically inert and does not react with your analyte. Common choices include trifluorotoluene (TFT), hexafluorobenzene (C₆F₆), or sodium trifluoroacetate (NaTFA).[5]
-
Consider Solubility: Ensure the reference is soluble in your NMR solvent. NaTFA is suitable for aqueous solutions, while TFT and C₆F₆ are good for organic solvents.[4]
-
Avoid Signal Overlap: The reference signal should not overlap with any of your analyte's signals. The wide chemical shift range of ¹⁹F NMR is an advantage here.
-
Minimal Concentration: Use a minimal concentration of the internal standard to avoid potential intermolecular interactions with your analyte that could affect its chemical shift.
-
Consistent Referencing: Once a reference is chosen, use it consistently across all related experiments.
-
Question: The coupling patterns in my ¹H and ¹⁹F NMR spectra are very complex. How do I interpret them?
Answer: Fluorine couples not only to other fluorine nuclei (¹⁹F-¹⁹F coupling) but also to protons (¹H-¹⁹F coupling) and carbons (¹³C-¹⁹F coupling). These coupling constants can be large and occur over multiple bonds, leading to complex multiplets.
-
The Challenge: Distinguishing between through-bond and through-space couplings, and interpreting long-range couplings can be difficult.
-
Key Insights:
-
¹H-¹⁹F Coupling: Geminal (²JHF) and vicinal (³JHF) couplings are common and can be quite large (up to 50 Hz).[1] Long-range couplings are also frequently observed.
-
¹⁹F-¹⁹F Coupling: These can be very large, especially for geminal fluorines (²JFF up to 300 Hz).[1] Importantly, through-space coupling can occur when two fluorine atoms are close in space, even if they are separated by many bonds.[6][7][8] This is a powerful tool for conformational analysis.
-
-
Troubleshooting Workflow for Complex Spectra:
Caption: Workflow for elucidating complex fluorinated structures.
Table 1: Typical ¹H-¹⁹F and ¹⁹F-¹⁹F Coupling Constants (J) in Hz
| Coupling Type | Number of Bonds | Typical Range (Hz) | Notes |
| ²JHF | 2 | 40 - 80 | Geminal coupling, highly dependent on geometry. |
| ³JHF | 3 | 0 - 30 | Vicinal coupling, follows a Karplus-type relationship. |
| ⁴JHF | 4 | 0 - 5 | Long-range coupling, often observed. |
| ²JFF | 2 | 150 - 350 | Large geminal coupling. |
| ³JFF | 3 | 0 - 20 | Vicinal coupling, dependent on dihedral angle. |
| ⁿJFF (through-space) | >3 | 2 - 10 | Observed when fluorine atoms are spatially close.[6][7][8] |
Section 2: Mass Spectrometry (MS) - Unraveling the Fragments
Mass spectrometry is a crucial technique for determining the molecular weight and elemental composition of a compound. The high electronegativity of fluorine significantly influences ionization and fragmentation processes, leading to characteristic but sometimes confusing mass spectra.
Frequently Asked Questions (FAQs): Mass Spectrometry of Fluorinated Compounds
Question: Why is the molecular ion peak often weak or absent in the electron ionization (EI) mass spectra of perfluorinated compounds?
Answer: Perfluorinated compounds are known to undergo extensive fragmentation under high-energy ionization techniques like EI. The C-F bond is strong, but the overall molecule can be prone to fragmentation due to the high electronegativity of fluorine.
-
The Phenomenon: Instead of a prominent molecular ion, you will often see a series of fragment ions corresponding to the loss of CF₃, F, and other small fluorinated groups. The base peak is often a small, stable fluorinated cation like CF₃⁺ (m/z 69).[9]
-
Troubleshooting and Alternative Approaches:
-
Use Soft Ionization: Employ softer ionization techniques like Chemical Ionization (CI) or Electrospray Ionization (ESI) to minimize fragmentation and observe the molecular ion or a protonated/adducted molecule.[10][11]
-
Look for Characteristic Fragments: Even in the absence of a molecular ion, the fragmentation pattern can be diagnostic. Look for characteristic losses of 19 (F), 20 (HF), and 69 (CF₃).
-
High-Resolution MS (HRMS): Use HRMS to obtain accurate mass measurements of the fragment ions, which can help in determining their elemental composition and piecing together the structure.
-
Question: I'm seeing unexpected peaks and adducts in my ESI-MS. What could be the cause?
Answer: Fluorinated molecules, particularly those with acidic protons or Lewis basic sites, can form adducts with cations and anions present in the solvent or buffer system. In-source fragmentation can also be an issue with some fluorinated compounds.[12]
-
Common Adducts: Look for [M+Na]⁺, [M+K]⁺, and [M+NH₄]⁺ in positive ion mode, and [M+Cl]⁻ or [M+HCOO]⁻ in negative ion mode.
-
In-Source Fragmentation: This occurs when molecules fragment in the ion source before entering the mass analyzer. It can be influenced by the source temperature and voltages. If you suspect in-source fragmentation, try reducing the source temperature or cone voltage.
-
Troubleshooting Adduct Formation:
-
Use High-Purity Solvents: Minimize the presence of alkali metal salts by using high-purity solvents and glassware.
-
Add a Controlled Adduct Former: In some cases, intentionally adding a small amount of a salt (e.g., sodium acetate) can promote the formation of a single, easily identifiable adduct, simplifying the spectrum.
-
Optimize Source Conditions: Adjusting the source parameters can help minimize unwanted adduct formation and in-source fragmentation.
-
Diagram: Decision Tree for MS Ionization Technique Selection
Caption: Selecting the appropriate MS ionization technique.
Section 3: Chromatography - Taming the Elution
The unique properties of fluorinated molecules, such as their high polarity yet lipophobicity, can lead to unusual behavior in chromatographic separations. Understanding these properties is key to developing robust separation methods.
Frequently Asked Questions (FAQs): Chromatography of Fluorinated Compounds
Question: My fluorinated compound shows poor retention on a standard C18 reversed-phase column. What's happening?
Answer: While fluorination increases the molecular weight, it doesn't always lead to increased retention in reversed-phase HPLC. Highly fluorinated compounds can be "fluorous," meaning they are not only hydrophobic but also lipophobic. This can lead to weak interactions with traditional hydrocarbon stationary phases.
-
The "Fluorous" Effect: Perfluoroalkyl chains, for example, do not interact favorably with the C18 alkyl chains of the stationary phase, resulting in early elution.
-
Troubleshooting and Solutions:
-
Use a Fluorinated Stationary Phase: Columns with perfluoroalkyl or pentafluorophenyl (PFP) stationary phases can provide enhanced retention and unique selectivity for fluorinated compounds.[4][13]
-
Optimize Mobile Phase: Using a fluorinated alcohol, such as trifluoroethanol (TFE), in the mobile phase can sometimes improve peak shape and retention.[14]
-
Consider HILIC: For highly polar fluorinated compounds, Hydrophilic Interaction Chromatography (HILIC) can be a good alternative to reversed-phase.
-
Question: How can I separate enantiomers of a chiral fluorinated molecule?
Answer: The separation of enantiomers is a common challenge in drug development. Chiral chromatography is the most widely used technique for this purpose.
-
The Approach: Chiral stationary phases (CSPs) are designed to interact differently with the two enantiomers of a chiral molecule, leading to their separation.
-
Protocol for Chiral Method Development:
-
Screen Different CSPs: There is a wide variety of CSPs available, based on polysaccharides, proteins, or synthetic polymers. Screen a diverse set of CSPs to find one that provides initial separation.[6]
-
Optimize the Mobile Phase: Once a suitable CSP is identified, optimize the mobile phase composition (e.g., the ratio of hexane to alcohol in normal phase) to improve resolution and reduce run time.
-
Temperature Effects: Temperature can have a significant impact on chiral separations. Investigate the effect of column temperature to fine-tune the separation.
-
Diagram: Logic Flow for Reversed-Phase Method Development
Caption: Decision process for troubleshooting poor retention in RP-HPLC.
References
-
Enantioseparation and Racemization of α-Aryl-α-fluoroacetonitriles. PMC. [Link]
-
Unravel the in-Source Fragmentation Patterns of Per- and Polyfluoroalkyl Substances during Analysis by LC-ESI-HRMS. NIH. [Link]
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Through-Space Scalar 19F–19F Couplings between Fluorinated Noncanonical Amino Acids for the Detection of Specific Contacts in Proteins. Journal of the American Chemical Society. [Link]
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Through-Space Scalar 19F-19F Couplings between Fluorinated Noncanonical Amino Acids for the Detection of Specific Contacts in Proteins. PubMed. [Link]
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Fluorine-19 nuclear magnetic resonance spectroscopy. Wikipedia. [Link]
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Practical Considerations and Guidelines for Spectral Referencing for Fluorine NMR Ligand Screening. ACS Omega. [Link]
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Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. LCGC International. [Link]
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High-Sensitivity Elemental Mass Spectrometry of Fluorine by Ionization in Plasma Afterglow. Analytical Chemistry. [Link]
-
Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chromatography. PMC. [Link]
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Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography. NIH. [Link]
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New Frontiers and Developing Applications in 19F NMR. PMC. [Link]
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A beginner's guide to 19F NMR and its role in drug screening. NIH. [Link]
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Fluorine enables separation-free 'chiral chromatographic analysis'. chemeurope.com. [Link]
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1H and 19F NMR Toolbox for Examining Interactions between Fluorinated Compounds and Polystyrene Nanoparticles. The Journal of Physical Chemistry B. [Link]
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Validation & Comparative
The Fluorine Factor: A Comparative Analysis of Fluorinated vs. Non-Fluorinated Pyrrolidines in Drug Discovery
A Senior Application Scientist's Guide to Harnessing the Power of Fluorine in a Privileged Scaffold
For researchers, medicinal chemists, and professionals in drug development, the pyrrolidine ring represents a cornerstone of molecular design. This five-membered saturated nitrogen heterocycle is a "privileged scaffold," frequently appearing in a vast array of natural products and FDA-approved drugs due to its unique three-dimensional structure and synthetic versatility.[1] However, the strategic incorporation of fluorine into this already valuable framework can unlock a new dimension of physicochemical and pharmacological properties, offering a powerful tool to overcome common challenges in drug discovery, from metabolic instability to suboptimal target engagement.
This guide provides an in-depth comparative analysis of fluorinated and non-fluorinated pyrrolidines, moving beyond a simple list of properties to explore the fundamental causality behind the observed differences. We will delve into the profound impact of fluorination on key molecular attributes, supported by experimental data, and provide detailed protocols for the synthesis and analysis of these crucial building blocks.
The Rationale for Fluorination: More Than Just a Hydrogen Mimic
The introduction of fluorine, the most electronegative element, into an organic molecule is a well-established strategy in medicinal chemistry to modulate a compound's properties.[2] In the context of the pyrrolidine ring, fluorination is not merely about replacing a hydrogen atom; it is about strategically altering the electronic landscape of the molecule to achieve specific, desirable outcomes. These alterations manifest in several key areas that are critical for drug efficacy and developability.
A primary consequence of introducing an electron-withdrawing fluorine atom is the modulation of the basicity (pKa) of the pyrrolidine nitrogen. This has significant implications for a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its potential for off-target interactions, such as hERG channel inhibition.[3] Furthermore, fluorination can significantly influence the conformational preferences of the pyrrolidine ring, which can be critical for optimizing interactions with a biological target.[4]
Physicochemical Properties: A Tale of Two Rings
The decision to incorporate fluorine into a pyrrolidine-containing drug candidate is often driven by the desire to fine-tune its physicochemical properties. The following table provides a comparative overview of key parameters for pyrrolidine and its fluorinated analogs.
| Property | Pyrrolidine | 3-Fluoropyrrolidine | (4R)-Fluoroproline | (4S)-Fluoroproline |
| pKa | 11.27[5] | ~8.0-9.0 (estimated) | ~1.8 (carboxyl), ~9.1 (amino) | ~1.8 (carboxyl), ~9.1 (amino) |
| logP | 0.46[6] | 0.3[7] | -1.5 to -2.0 (estimated) | -1.5 to -2.0 (estimated) |
| Conformational Preference | Flexible (envelope and twist) | Cγ-exo pucker favored[8] | Cγ-exo pucker favored | Cγ-endo pucker favored |
Note: Some values are estimated based on related structures and computational predictions due to the limited availability of direct experimental data for all analogs in a single source.
The data clearly illustrates the inductive effect of fluorine. The pKa of the pyrrolidine nitrogen is significantly lowered upon fluorination, a change that can be crucial for reducing unwanted interactions with off-targets and improving oral bioavailability. The impact on lipophilicity (logP) is more nuanced. While monofluorination can slightly decrease logP, the overall effect is highly dependent on the molecular context.[9]
The most striking difference lies in the conformational preferences of the pyrrolidine ring. The non-fluorinated ring is conformationally flexible, readily interconverting between various envelope and twist forms. In contrast, the introduction of a fluorine atom, particularly at the 3- or 4-position, introduces a strong conformational bias.[8] This is a direct consequence of stereoelectronic effects, such as the gauche effect, which can stabilize specific ring puckers. This conformational restriction can be a powerful tool for medicinal chemists, allowing them to "lock" the pyrrolidine ring into a conformation that is optimal for binding to a specific biological target.
Synthesis Strategies: Accessing the Building Blocks
The synthetic accessibility of both non-fluorinated and fluorinated pyrrolidines is a critical consideration for their application in drug discovery programs. A variety of methods exist for the preparation of these scaffolds, with the choice of route often depending on the desired substitution pattern, stereochemistry, and scale of production.
Non-Fluorinated Pyrrolidines: Established and Versatile Routes
The synthesis of the parent pyrrolidine ring and its non-fluorinated derivatives is well-established in organic chemistry. A common industrial method involves the reaction of tetrahydrofuran with ammonia in the vapor phase over a dehydration catalyst.[10] For laboratory-scale synthesis and the preparation of more complex, substituted pyrrolidines, a plethora of methods are available, including:
-
Cyclization of amino alcohols: This is a widely used method that involves the dehydration and subsequent cyclization of a linear amino alcohol precursor.[11]
-
1,3-Dipolar Cycloaddition: The reaction of an azomethine ylide with an alkene is a powerful tool for the construction of highly substituted pyrrolidines.[1]
-
Reductive Amination of Dicarbonyl Compounds: The reaction of a 1,4-dicarbonyl compound with an amine followed by reduction can provide access to a variety of substituted pyrrolidines.
Fluorinated Pyrrolidines: Introducing the Key Element
The synthesis of fluorinated pyrrolidines can be achieved through two main strategies: de novo synthesis from fluorinated starting materials or the direct fluorination of a pre-existing pyrrolidine ring.
-
De Novo Synthesis: This approach involves the construction of the pyrrolidine ring from acyclic precursors that already contain the fluorine atom. This strategy offers excellent control over the position and stereochemistry of the fluorine substituent. For example, 3-fluoropyrrolidines can be synthesized from allylic fluorides through an iodocyclization reaction.[12]
-
Direct Fluorination: This involves the direct introduction of a fluorine atom onto a pre-formed pyrrolidine ring. This can be a more convergent approach, but can sometimes suffer from issues of regioselectivity and stereoselectivity. Common fluorinating reagents for this purpose include diethylaminosulfur trifluoride (DAST) and Selectfluor.
The following diagram illustrates a generalized workflow for the synthesis and characterization of a fluorinated pyrrolidine derivative.
Caption: Fluorination can block metabolic oxidation at a specific position on the pyrrolidine ring, enhancing metabolic stability.
Experimental Protocols
To provide practical insights into the synthesis of these important scaffolds, detailed experimental protocols for a representative non-fluorinated and fluorinated pyrrolidine are provided below.
Protocol 1: Synthesis of Pyrrolidine from Tetrahydrofuran
Objective: To synthesize pyrrolidine via the vapor-phase reaction of tetrahydrofuran with ammonia. [10] Materials:
-
Tetrahydrofuran (THF)
-
Ammonia (gas)
-
Gamma alumina catalyst
-
High-temperature tube furnace
-
Gas flow controllers
-
Condenser and collection flask
Procedure:
-
Pack a quartz tube reactor with gamma alumina catalyst.
-
Place the reactor in a tube furnace and heat to the reaction temperature (e.g., 350-400 °C).
-
Establish a continuous flow of ammonia gas through the reactor using a mass flow controller.
-
Introduce a controlled flow of tetrahydrofuran vapor into the ammonia stream using a syringe pump and a heated inlet. The molar ratio of ammonia to THF should be maintained in the range of 10:1 to 20:1.
-
Pass the gaseous mixture through the heated catalyst bed.
-
Cool the product stream using a condenser and collect the liquid product in a cooled collection flask.
-
The crude product, containing pyrrolidine, unreacted starting materials, and byproducts, can be purified by fractional distillation.
Expected Yield: 60-70% conversion of THF with yields of pyrrolidine in the range of 70-78% can be achieved under optimized conditions. [10]
Protocol 2: Synthesis of (3R)-3-Fluoropyrrolidine Hydrochloride from N-Boc-(3S)-3-hydroxypyrrolidine
Objective: To synthesize a chiral fluorinated pyrrolidine, a valuable building block in medicinal chemistry. [13] Materials:
-
N-Boc-(3S)-3-hydroxypyrrolidine
-
Diethylaminosulfur trifluoride (DAST) or other suitable fluorinating agent
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous sodium sulfate
-
Hydrochloric acid (e.g., 4M in dioxane)
-
Diethyl ether
Procedure:
-
Fluorination:
-
Dissolve N-Boc-(3S)-3-hydroxypyrrolidine in anhydrous DCM in a flask under a nitrogen atmosphere and cool to -78 °C in a dry ice/acetone bath.
-
Slowly add a solution of DAST in anhydrous DCM to the cooled solution.
-
Allow the reaction mixture to slowly warm to room temperature and stir for several hours, monitoring the reaction progress by TLC.
-
Once the reaction is complete, carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude N-Boc-(3R)-3-fluoropyrrolidine.
-
-
Deprotection:
-
Dissolve the crude N-Boc-(3R)-3-fluoropyrrolidine in a minimal amount of diethyl ether.
-
Add a solution of hydrochloric acid (e.g., 4M in dioxane) and stir the mixture at room temperature.
-
The hydrochloride salt of (3R)-3-fluoropyrrolidine will precipitate out of the solution.
-
Collect the solid product by filtration, wash with cold diethyl ether, and dry under vacuum.
-
Expected Yield: This two-step process can provide the desired product in good overall yield and high optical purity.
Conclusion: A Strategic Choice for Modern Drug Discovery
The comparative analysis of fluorinated and non-fluorinated pyrrolidines unequivocally demonstrates the transformative power of strategic fluorination. While the non-fluorinated pyrrolidine scaffold remains a highly valuable and versatile building block, the introduction of fluorine provides medicinal chemists with a sophisticated toolkit to address some of the most pressing challenges in drug discovery.
From modulating basicity and lipophilicity to enforcing bioactive conformations and blocking metabolic hotspots, the judicious use of fluorine can significantly enhance the drug-like properties of pyrrolidine-containing compounds. The choice between a fluorinated and a non-fluorinated pyrrolidine is not arbitrary; it is a strategic decision based on a deep understanding of the target biology, the desired pharmacokinetic profile, and the synthetic feasibility. As our understanding of the nuanced effects of fluorination continues to grow, so too will our ability to design and develop safer, more effective medicines built upon this privileged scaffold.
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Grygorenko, O. O., et al. (2023). Mono- and Difluorinated Saturated Heterocyclic Amines for Drug Discovery: Systematic Study of Their Physicochemical Properties. Chemistry – A European Journal, e202301815. [Link]
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Combettes, L. E., et al. (2012). Synthesis of 3-Fluoropyrrolidines and 4-Fluoropyrrolidin-2-ones from Allylic Fluorides. Chemistry – A European Journal, 18(41), 13126-13132. [Link]
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Richter, G., et al. (2025). WO2025087822 - NEW PROCESS FOR THE PREPARATION OF (3R)-FLUOROPYRROLIDINE HYDROCHLORIDE. WIPO Patentscope. [Link]
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Bhattarai, P., et al. (2026). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv. [Link]
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PubChem. (n.d.). Pyrrolidine. National Center for Biotechnology Information. Retrieved from [Link]
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Kumar, R., et al. (2018). Synthesis of a new series of spiropyrrolidine analogs and their anticancer activity. Frontiers in Chemistry, 6, 442. [Link]
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Rostami, A., et al. (2018). SYNTHESIS OF PYRROLIDINES AND TETRAHYDROPYRIMIDINES VIA ONE-POT AND THREE COMPONENT CASCADE COUPLING STRATEGY IN WATER. Rasayan Journal of Chemistry, 11(2), 733-739. [Link]
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Melnykov, K. P., et al. (2023). pKa – LogP plot covered by fluorine‐containing and non‐fluorinated... ResearchGate. [Link]
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Organic Chemistry Portal. (n.d.). Pyrrolidine synthesis. Retrieved from [Link]
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Al-Zoubi, R. M., et al. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Molecules, 28(14), 5431. [Link]
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O'Hagan, D. (2008). Conformational analysis of fluorinated pyrrolidines using 19F-1H scalar couplings and heteronuclear NOEs. Beilstein journal of organic chemistry, 4, 13. [Link]
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Van der Pijl, F., et al. (2018). Procedures for Preparation and Radiolabeling of a 3-Fluoropyrrolidine-Containing FDDNP Analog. ACS omega, 3(9), 11953–11961. [Link]
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Johnson, B. M., et al. (2020). Metabolic and Pharmaceutical Aspects of Fluorinated Compounds. Journal of medicinal chemistry, 63(12), 6315–6386. [Link]
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Kumar, R., et al. (2018). Synthesis of a new series of spiropyrrolidine analogs and their anticancer activity. Frontiers in Chemistry, 6, 442. [Link]
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Toumi, A., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Chemistry, 11, 1249114. [Link]
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Johnson, B. M., et al. (2020). Metabolic and Pharmaceutical Aspects of Fluorinated Compounds. Journal of medicinal chemistry, 63(12), 6315–6386. [Link]
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Slaninova, J., et al. (2014). IC 50 mean values (μM) of selected fluorinated analogs after 24 h... ResearchGate. [Link]
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Holmgren, S. K., et al. (1999). A good story made better: a comparison of the thermodynamics of folding of the B1 domain of protein G and a redesigned mutant with a larger hydrophobic core. Journal of molecular biology, 286(1), 261–269. [Link]
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Unambiguous Structural Determination: A Comparative Guide to the Validation of 4,4-Difluoro-octahydrocyclopenta[c]pyrrole by X-ray Crystallography
In the landscape of modern drug discovery, the precise three-dimensional arrangement of atoms within a molecule is a critical determinant of its biological activity and physicochemical properties.[1][2] For novel molecular scaffolds such as 4,4-Difluoro-octahydrocyclopenta[c]pyrrole, a bicyclic amine featuring a gem-difluoro motif, unambiguous structural validation is paramount. The introduction of fluorine atoms can significantly influence properties like metabolic stability and binding affinity, making accurate structural data essential for rational drug design.[3][4]
This guide provides an in-depth analysis of single-crystal X-ray crystallography as the gold standard for the structural elucidation of 4,4-Difluoro-octahydrocyclopenta[c]pyrrole. It further presents a comparative overview of alternative and complementary analytical techniques, offering researchers and drug development professionals a comprehensive framework for making informed decisions on structural validation strategies.
The Decisive Power of X-ray Crystallography
Single-crystal X-ray crystallography stands as the most definitive method for determining the three-dimensional structure of a molecule.[1][5] This technique relies on the diffraction of X-rays by a crystalline solid to generate a pattern that, when analyzed, reveals the precise coordinates of each atom in the crystal lattice.[6] For a molecule like 4,4-Difluoro-octahydrocyclopenta[c]pyrrole, this provides unequivocal information on bond lengths, bond angles, and the overall conformation of the bicyclic ring system.
Experimental Workflow: From Powder to Publication-Ready Structure
The successful crystallographic analysis of a small molecule involves a meticulous multi-step process. The causality behind each experimental choice is crucial for obtaining high-quality, publishable data.
Figure 1: A generalized workflow for single-crystal X-ray crystallography.
Experimental Protocol: A Step-by-Step Guide
-
Crystal Growth (The Rate-Limiting Step):
-
Objective: To obtain a single, well-ordered crystal of sufficient size and quality for diffraction.
-
Methodology:
-
Begin with a highly purified sample of 4,4-Difluoro-octahydrocyclopenta[c]pyrrole. Impurities can inhibit crystallization or lead to poorly ordered crystals.
-
Conduct a broad solvent screen to identify suitable solvent systems for dissolution.
-
Employ various crystallization techniques, such as slow evaporation, vapor diffusion (hanging or sitting drop), or cooling of a saturated solution. The choice of technique is often empirical.
-
Systematically vary parameters like concentration, temperature, and precipitant to optimize crystal growth. The goal is to achieve a slow, controlled precipitation that favors the formation of a single, well-defined crystal lattice.
-
-
-
Data Collection:
-
Objective: To collect a complete set of diffraction data.
-
Methodology:
-
A suitable crystal is selected and mounted on a goniometer head.
-
The crystal is typically flash-cooled in a stream of liquid nitrogen to minimize radiation damage during data collection.
-
The mounted crystal is placed in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal.
-
The crystal is rotated, and the diffraction pattern is recorded on a detector at various orientations.
-
-
-
Structure Solution and Refinement:
-
Objective: To process the diffraction data and generate a final, validated 3D model of the molecule.
-
Methodology:
-
The collected diffraction spots are indexed and integrated to determine the unit cell parameters and the intensities of the reflections.
-
The "phase problem" is solved using direct methods or Patterson methods to generate an initial electron density map.
-
An initial molecular model is built into the electron density map.
-
The model is refined against the experimental data to improve the fit and obtain accurate atomic positions, bond lengths, and angles.
-
The final structure is validated using various crystallographic metrics to ensure its quality and accuracy.
-
-
A Comparative Analysis of Structural Validation Techniques
While X-ray crystallography provides the most definitive structural information, other techniques offer complementary data and may be more suitable in certain scenarios, particularly when suitable crystals cannot be obtained.
| Technique | Principle | Strengths for 4,4-Difluoro-octahydrocyclopenta[c]pyrrole | Weaknesses |
| Single-Crystal X-ray Crystallography | Diffraction of X-rays by a crystal lattice | Unambiguous 3D structure determination, including absolute stereochemistry. Provides precise bond lengths, angles, and conformational details.[5][7] | Requires a single, high-quality crystal, which can be challenging to grow. Provides information on the solid-state conformation, which may differ from the solution-state. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Absorption of radiofrequency waves by atomic nuclei in a magnetic field | Provides detailed information about the connectivity and chemical environment of atoms in solution. ¹H, ¹³C, and ¹⁹F NMR are all highly relevant. ¹⁹F NMR is particularly powerful for organofluorine compounds.[8] Can provide insights into solution-state dynamics. | Does not directly provide a 3D structure. Structure is inferred from correlations and coupling constants. Can be complex to interpret for conformationally flexible molecules. |
| Mass Spectrometry (MS) | Ionization of molecules and separation based on mass-to-charge ratio | Confirms molecular weight and elemental composition (with high-resolution MS). Fragmentation patterns can provide some structural information. | Does not provide information on stereochemistry or the 3D arrangement of atoms. |
| Computational Modeling | Quantum mechanical or molecular mechanics calculations | Can predict low-energy conformations and provide theoretical structural parameters. Useful for complementing experimental data and understanding conformational preferences. | Predictions are theoretical and require experimental validation. Accuracy depends on the level of theory and force field used. |
digraph "Method_Selection_Logic" { graph [rankdir=TB]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#FFFFFF", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];A[label="Need for Structural Validation of\n4,4-Difluoro-octahydrocyclopenta[c]pyrrole"]; B[label="Can a high-quality single crystal be obtained?"]; C [label="Yes"]; D [label="No"]; E [label="Single-Crystal X-ray Crystallography\n(Gold Standard for Unambiguous 3D Structure)"]; F [label="Multi-technique approach"]; G [label="NMR Spectroscopy\n(¹H, ¹³C, ¹⁹F, 2D)\n- Connectivity & Solution Conformation"]; H [label="High-Resolution Mass Spectrometry\n- Molecular Formula Confirmation"]; I[label="Computational Modeling\n- Conformational Analysis & Energy Landscapes"]; J [label="Comprehensive Structural Characterization"];
A -> B; B -> C [xlabel=" "]; B -> D [xlabel=" "]; C -> E; D -> F; F -> G; F -> H; F -> I; G -> J; H -> J; I -> J; E -> J [style=dashed, label="Provides definitive 3D data to complement other techniques"]; }
Figure 2: A decision-making flowchart for selecting structural validation methods.
Conclusion
For the definitive structural validation of novel, high-impact molecules like 4,4-Difluoro-octahydrocyclopenta[c]pyrrole, single-crystal X-ray crystallography is the unparalleled gold standard. It provides an unambiguous three-dimensional map of the molecule, which is invaluable for understanding structure-activity relationships and for guiding further drug discovery efforts. However, a comprehensive characterization often benefits from a multi-technique approach, where the precise connectivity and solution-state behavior elucidated by NMR spectroscopy complement the solid-state structure from crystallography. By understanding the strengths and limitations of each technique, researchers can develop a robust validation strategy that ensures the scientific integrity of their findings.
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- Taking a look at the surface: μ-XRF mapping and fluorine K-edge μ-XANES spectroscopy of organofluorinated compounds in environmental samples and consumer products. (2023). RSC Publishing.
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- X-Ray Diffraction Basics. (n.d.). Iowa State University.
- Fluorine Speciation Analysis Using Reverse Phase Liquid Chromatography Coupled Off-Line to Continuum Source Molecular Absorption Spectrometry (CS-MAS): Identification and Quantification of Novel Fluorinated Organic Compounds in Environmental and Biological Samples. (n.d.). ACS Publications.
- Spectroscopic Studies on Organometallic Compounds. V. Fluorine Nuclear Magnetic Resonance Spectra of Some Perfluoroalkyl and Perfluoroacyl Metal Compounds. (n.d.). AIP Publishing.
- Design and validation of bicyclic iminopyrimidinones as beta amyloid cleaving enzyme-1 (BACE1) inhibitors: conformational constraint to favor a bioactive conformation. (2012). PubMed.
- Powder X-ray diffraction as a powerful tool to exploit in organic electronics: shedding light on the first N,N. (n.d.). IUCr.
- Fluorinated azetidine, pyrrolidine, and piperidine derivatives (and.... (n.d.). ResearchGate.
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- Syntheses, conformations, and basicities of bicyclic triamines. (2003). PubMed.
- Recent insights about pyrrolidine core skeletons in pharmacology. (2023). Frontiers.
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- Table 1 . X-ray Crystallographic Data for the Two Crystals Analyzed a.... (n.d.). ResearchGate.
- X-ray crystallographic and (13)C NMR investigations of the effects of electron-withdrawing groups on a series of pyrroles. (2000). PubMed.
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A Comparative Guide to the Biological Efficacy of Fluorinated Bicyclic Pyrrolidines: A Case Study on 4,4-Difluoro-octahydrocyclopenta[c]pyrrole and Its Analogs
This guide provides an in-depth comparative analysis of 4,4-Difluoro-octahydrocyclopenta[c]pyrrole and its structural analogs. We will dissect the strategic rationale behind incorporating fluorine and employing fused-ring systems, grounding our discussion in experimental data from relevant studies. The primary focus will be on the inhibition of Dipeptidyl Peptidase IV (DPP-IV), a key therapeutic target for type 2 diabetes, to illustrate the nuanced interplay between chemical structure and biological efficacy.
Introduction: The Pyrrolidine Scaffold and the Imperative for Innovation
The pyrrolidine ring, a five-membered saturated heterocycle, is a cornerstone of medicinal chemistry, appearing in a vast array of natural products and synthetic drugs.[1][2] Its non-planar, sp³-hybridized structure allows for a three-dimensional exploration of pharmacophore space that is often critical for potent and selective target engagement.[1] However, the journey from a simple scaffold to a viable drug candidate is fraught with challenges, primarily metabolic instability and off-target effects.
To overcome these hurdles, medicinal chemists employ strategies like fluorination and conformational constraint. Fluorine, the most electronegative element, can profoundly alter a molecule's physicochemical properties, including metabolic stability, pKa, and binding affinity.[3][4] Fusing the pyrrolidine ring with another carbocycle, as in the octahydrocyclopenta[c]pyrrole system, locks the molecule into a more rigid conformation. This rigidity can reduce the entropic penalty upon binding to a target protein, often leading to a significant increase in potency.
This guide will compare a monocyclic fluorinated pyrrolidine with a non-fluorinated bicyclic analog to project the potential efficacy of the gem-difluorinated bicyclic system, 4,4-Difluoro-octahydrocyclopenta[c]pyrrole.
The Fluorine Advantage: More Than Just a Halogen Swap
The decision to introduce fluorine into a drug candidate is a calculated one, aimed at enhancing its pharmacokinetic and pharmacodynamic profile. The substitution of hydrogen with fluorine at a metabolically vulnerable C-H bond is a classic strategy to thwart oxidative metabolism by Cytochrome P450 enzymes. The exceptional strength of the C-F bond makes it resistant to cleavage, thereby increasing the drug's half-life and oral bioavailability.[3]
Furthermore, the strong inductive effect of fluorine lowers the pKa of the nearby pyrrolidine nitrogen. This modulation of basicity can be crucial for optimizing interactions with the target protein, potentially improving binding affinity and selectivity.
Caption: Metabolic blocking by fluorination.
Comparative Efficacy in DPP-IV Inhibition
To provide a quantitative comparison, we will analyze data from a pivotal study on DPP-IV inhibitors, which evaluated analogs closely related to our topic of interest: a 4-fluoropyrrolidine derivative (Compound 8l ) and an octahydrocyclopenta[b]pyrrole derivative (Compound 9l ).[5] While the latter is a constitutional isomer of the [c] series, the structure-activity relationship (SAR) insights are highly transferable. DPP-IV is a serine protease that deactivates incretin hormones, and its inhibition is a validated strategy for managing blood glucose levels.
Structure-Activity Relationship (SAR) Analysis
The data reveals a clear trade-off between the potency conferred by the rigid bicyclic scaffold and the favorable pharmacokinetics associated with the simpler fluorinated analog.
-
Potency: Compound 9l , with its rigid octahydrocyclopenta[b]pyrrole core, demonstrates outstanding potency (IC₅₀ = 0.01 µM), being five times more active than its monocyclic fluorinated counterpart, 8l (IC₅₀ = 0.05 µM).[5] This highlights the benefit of the conformationally constrained scaffold in optimizing interactions within the DPP-IV active site.
-
Selectivity: Both compounds exhibit excellent selectivity against the related proteases DPP8 and DPP9, a critical feature for avoiding potential off-target toxicities.[5] Compound 9l maintains a slightly better selectivity profile, suggesting the bicyclic frame is well-tolerated.[5]
-
Pharmacokinetics: A significant divergence is seen in oral bioavailability. The monocyclic fluorinated compound 8l shows good bioavailability (F = 53.2%), whereas the more rigid and potentially less soluble bicyclic compound 9l has a more moderate profile (F = 22.8%).[5]
Quantitative Data Summary
| Compound ID | Structure | DPP-IV IC₅₀ (µM) | Selectivity (DPP8/DPP4) | Selectivity (DPP9/DPP4) | Oral Bioavailability (F%) |
| 8l | 4-Fluoropyrrolidine derivative | 0.05 | >800 | >800 | 53.2 |
| 9l | Octahydrocyclopenta[b]pyrrole derivative | 0.01 | 898 | 566 | 22.8 |
| Target | 4,4-Difluoro-octahydrocyclopenta[c]pyrrole | Hypothesized: <0.05 | Hypothesized: >800 | Hypothesized: >800 | Hypothesized: >30 |
| Data for compounds 8l and 9l sourced from Eur J Med Chem. 2014;86:242-56.[5] |
Projections for 4,4-Difluoro-octahydrocyclopenta[c]pyrrole
Based on the established principles, we can hypothesize the performance of 4,4-Difluoro-octahydrocyclopenta[c]pyrrole:
-
Potency: It would likely retain the high potency associated with the rigid bicyclic scaffold, with an IC₅₀ expected to be in the low nanomolar range (<0.05 µM).
-
Metabolic Stability: The gem-difluoro substitution at the 4-position would effectively block potential metabolic attack at that site, likely improving upon the metabolic stability of the non-fluorinated bicyclic analog 9l .
-
Pharmacokinetics: The introduction of fluorine could improve its physicochemical properties, potentially leading to an oral bioavailability that is superior to that of 9l , creating a "best of both worlds" scenario.
Experimental Protocols for Efficacy Determination
To ensure the trustworthiness and reproducibility of biological data, standardized and well-validated protocols are essential.
In Vitro DPP-IV Inhibition Assay
This protocol details a common fluorescence-based method for determining a compound's inhibitory potency (IC₅₀).
Workflow Diagram:
Caption: Workflow for a DPP-IV fluorescence inhibition assay.
Step-by-Step Methodology:
-
Compound Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO. Perform serial dilutions in assay buffer (e.g., Tris-HCl, pH 7.5) to achieve final concentrations ranging from 1 pM to 100 µM.
-
Enzyme Addition: To a 96-well black microplate, add 20 µL of each compound dilution. Subsequently, add 20 µL of human recombinant DPP-IV enzyme solution to each well. Include wells for a positive control (known inhibitor) and a negative control (vehicle only).
-
Pre-incubation: Gently mix the plate and incubate at room temperature for 10 minutes to allow the compound to bind to the enzyme.
-
Substrate Addition: Initiate the enzymatic reaction by adding 20 µL of the fluorogenic substrate Gly-Pro-AMC (Glycyl-L-prolyl-7-amino-4-methylcoumarin).
-
Reaction Incubation: Incubate the plate at 37°C for 30 minutes, protected from light.
-
Fluorescence Reading: Stop the reaction by adding an appropriate stop solution if necessary. Measure the fluorescence intensity using a plate reader with an excitation wavelength of ~360 nm and an emission wavelength of ~460 nm.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Conclusion and Future Directions
The comparative analysis indicates that while the rigid octahydrocyclopenta[c]pyrrole scaffold is a powerful driver of potency, fluorination is a critical tool for optimizing drug-like properties, particularly metabolic stability and bioavailability. The non-fluorinated bicyclic analog 9l is a highly potent DPP-IV inhibitor, while the monocyclic fluorinated analog 8l boasts a more favorable pharmacokinetic profile.[5]
The logical next step in this line of research is the synthesis and comprehensive biological evaluation of 4,4-Difluoro-octahydrocyclopenta[c]pyrrole . This molecule holds the promise of combining the high potency of a conformationally locked scaffold with the enhanced metabolic stability conferred by gem-difluorination. Such a compound could represent a significant advancement in the development of next-generation enzyme inhibitors, not only for DPP-IV but also for other targets where this privileged scaffold may show activity, such as Retinol Binding Protein 4 (RBP4).[6]
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- Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. MDPI.
- Fluorinated azetidine, pyrrolidine, and piperidine derivatives (and their non-fluorinated counterparts) studied in this work.
- New fluorinated pyrrolidine and azetidine amides as dipeptidyl peptidase IV inhibitors. Bioorganic & Medicinal Chemistry Letters.
- Design, synthesis and biological evaluation of 4-fluoropyrrolidine-2-carbonitrile and octahydrocyclopenta[b]pyrrole-2-carbonitrile derivatives as dipeptidyl peptidase IV inhibitors. PubMed.
- Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Chemistry.
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A Senior Application Scientist's Guide to 13C NMR Chemical Shifts in Pyrrolidine Derivatives
Welcome to an in-depth exploration of the 13C Nuclear Magnetic Resonance (NMR) chemical shifts characteristic of pyrrolidine derivatives. This guide is crafted for researchers, scientists, and professionals in drug development who rely on precise structural elucidation. Here, we move beyond mere data presentation to dissect the underlying principles that govern chemical shifts in this vital class of heterocyclic compounds. By understanding the causality behind spectral variations, you can interpret your own data with greater confidence and precision.
The pyrrolidine ring is a cornerstone in numerous natural products, pharmaceuticals, and catalysts. Its conformational flexibility and the profound influence of substituents on its electronic environment make 13C NMR an indispensable tool for characterization. This guide will provide a comparative analysis, supported by experimental data, to illuminate the subtle yet significant shifts induced by various functional groups.
The Foundational Spectrum: Unsubstituted Pyrrolidine
To appreciate the impact of substituents, we must first establish a baseline. The parent pyrrolidine molecule, a simple five-membered saturated heterocycle, exhibits a straightforward 13C NMR spectrum. Due to molecular symmetry, only two distinct signals are observed.
The carbons adjacent to the nitrogen atom (C2 and C5) are equivalent and appear downfield due to the electron-withdrawing inductive effect of the nitrogen. The C3 and C4 carbons are also equivalent to each other and resonate at a higher field (upfield).
Table 1: 13C NMR Chemical Shifts of Pyrrolidine
| Carbon Atom | Chemical Shift (δ, ppm) |
| C2, C5 | ~47.1 |
| C3, C4 | ~25.8 |
Note: Chemical shifts can vary slightly based on the solvent used. Data is referenced from various spectral databases.[1][2]
PART 1: The Influence of N-Substitution
Substitution at the nitrogen atom (N1) directly impacts the chemical shifts of the α-carbons (C2, C5) and, to a lesser extent, the β-carbons (C3, C4). This effect is primarily governed by the electronic nature of the substituent.
Case Study 1: N-Alkylation vs. N-Acylation
Let's compare the spectra of pyrrolidine, N-methylpyrrolidine, and N-acetylpyrrolidine.
-
N-Methylpyrrolidine: The addition of an electron-donating methyl group increases the electron density at the α-carbons, causing a downfield shift compared to the parent pyrrolidine. This might seem counterintuitive, but the α-carbon experiences a deshielding effect.
-
N-Acetylpyrrolidine: The introduction of an electron-withdrawing acetyl group dramatically changes the electronic landscape.[3] The lone pair on the nitrogen participates in resonance with the carbonyl group, reducing its electron-donating ability towards the ring. This leads to a significant deshielding (downfield shift) of the C2 and C5 carbons. The effect on C3 and C4 is less pronounced but still observable.
Table 2: Comparison of N-Substituted Pyrrolidines
| Compound | C2, C5 (δ, ppm) | C3, C4 (δ, ppm) | Substituent Carbons (δ, ppm) |
| Pyrrolidine | 47.1 | 25.8 | - |
| N-Acetylpyrrolidine | 45.8, 48.1 | 23.8, 26.2 | C=O: ~169.1, CH₃: ~22.0 |
*Note: For N-acetylpyrrolidine, rotation around the N-C(O) amide bond can be slow on the NMR timescale, leading to distinct signals for C2/C5 and C3/C4 at room temperature.
The causality is clear: acyl groups decrease the electron density on the nitrogen, which in turn withdraws more electron density from the ring carbons, leading to deshielding. This principle is a cornerstone of interpreting the spectra of lactams, such as the related 2-pyrrolidinone.[4]
PART 2: The Impact of C-Substitution
Substituting the carbon framework of the pyrrolidine ring introduces more complex changes, affecting not only the carbon bearing the substituent (the ipso-carbon) but also the adjacent (α), β, and even γ carbons.
Case Study 2: Proline and Hydroxyproline - Biologically Relevant Examples
Proline and its hydroxylated derivatives are fundamental components of proteins, particularly collagen.[5] Their 13C NMR spectra provide a rich field for comparative analysis.
-
L-Proline: The presence of a carboxylic acid group at C2 significantly deshields the C2 carbon. The other ring carbons also experience shifts relative to pyrrolidine.
-
trans-4-Hydroxy-L-proline: Adding a hydroxyl group at C4 introduces a strong electron-withdrawing substituent.[6][7] This causes a substantial downfield shift for the ipso-carbon (C4) and also influences the shifts of the other ring carbons.[8]
Table 3: Comparison of C-Substituted Pyrrolidines (in D₂O/H₂O)
| Compound | C2 (δ, ppm) | C3 (δ, ppm) | C4 (δ, ppm) | C5 (δ, ppm) | Other (δ, ppm) |
| L-Proline | ~61.7 | ~29.6 | ~24.5 | ~46.8 | C=O: ~174.5 |
| trans-4-Hydroxy-L-proline | ~62.6 | ~40.1 | ~72.8 | ~55.8 | C=O: ~176.9 |
Note: Data sourced from the Human Metabolome Database and may vary with pH and solvent.[6][8]
The downfield shift of C4 in hydroxyproline (from ~24.5 ppm in proline to ~72.8 ppm) is a classic example of the deshielding effect of an attached electronegative oxygen atom.[6][8] Interestingly, C3 and C5, which are α to the substitution site, are also significantly shifted downfield.
Visualizing Substituent Effects
The electronic effects of substituents can be visualized as a polarization of the electron density within the pyrrolidine ring. An electron-withdrawing group (EWG) pulls electron density away from the ring, deshielding the carbons, while an electron-donating group (EDG) has the opposite effect.
Caption: Inductive effects of EWGs and EDGs on pyrrolidine ring carbons.
PART 3: Experimental Protocol for 13C NMR Acquisition
To ensure the collection of high-quality, reproducible data, a standardized experimental protocol is paramount. This protocol is designed to be a self-validating system, providing reliable data for comparative analysis.
Step-by-Step Methodology
-
Sample Preparation:
-
Accurately weigh 15-30 mg of the pyrrolidine derivative. The amount can be adjusted based on the compound's molecular weight and solubility.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, D₂O, DMSO-d₆) in a standard 5 mm NMR tube. Chloroform-d (CDCl₃) is a common choice for many organic compounds.
-
Ensure the sample is fully dissolved. Gentle vortexing or sonication may be required.
-
-
Instrument Setup & Calibration:
-
Insert the sample into the NMR spectrometer.
-
Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity. A good shim results in sharp, symmetrical peaks.
-
Reference the chemical shift scale. Tetramethylsilane (TMS) is the universally accepted standard for 1H and 13C NMR in organic solvents, defined as 0.00 ppm.[9] For aqueous solvents like D₂O, a secondary standard like DSS is often used.
-
-
Acquisition of a Standard 1D 13C Spectrum:
-
Select a standard proton-decoupled 13C pulse program (e.g., zgpg30 on Bruker instruments). Proton decoupling removes C-H coupling, simplifying the spectrum so that each unique carbon appears as a single line.
-
Set the key acquisition parameters:
-
Spectral Width (SW): A range of 0 to 220 ppm is typically sufficient for most organic compounds.[10][11]
-
Number of Scans (NS): Due to the low natural abundance of 13C, multiple scans are required. Start with 128 or 256 scans and increase as needed to achieve an adequate signal-to-noise ratio.
-
Relaxation Delay (D1): A delay of 1-2 seconds between pulses is a good starting point for qualitative spectra. For quantitative analysis, longer delays are necessary to ensure full relaxation of all carbon nuclei.[12]
-
-
Acquire the Free Induction Decay (FID).
-
-
Data Processing:
-
Apply an exponential window function to the FID to improve the signal-to-noise ratio.
-
Perform a Fourier Transform (FT) to convert the FID from the time domain to the frequency domain.
-
Phase the resulting spectrum to ensure all peaks are in the positive absorptive mode.
-
Apply a baseline correction to obtain a flat baseline.
-
Calibrate the spectrum by setting the TMS peak to 0.00 ppm or the solvent peak to its known chemical shift (e.g., CDCl₃ at 77.16 ppm).
-
Experimental Workflow Diagram
Caption: Standard workflow for acquiring a 13C NMR spectrum.
Conclusion
The 13C NMR chemical shifts of pyrrolidine derivatives are exquisitely sensitive to their substitution patterns. By understanding the fundamental principles of inductive and resonance effects, researchers can confidently assign structures and gain deep insights into the electronic environment of these important molecules. N-acylation causes a pronounced downfield shift of the α-carbons due to resonance effects, while C-substitution with electronegative atoms like oxygen leads to significant deshielding of the ipso- and adjacent carbons. This guide provides a framework for this comparative analysis, grounded in experimental data and established spectroscopic principles, to empower your research and development endeavors.
References
-
SpectraBase: Pyrrolidine - 13C NMR Chemical Shifts. Available at: [Link]
-
ResearchGate: Comparison of the substituent effects on the 13C NMR with the 1H NMR chemical shifts of CHN in substituted benzylideneanilines. Available at: [Link]
-
PubChem: Pyrrolidine, 1-acetyl-. National Center for Biotechnology Information. Available at: [Link]
-
ACS Publications: 13C NMR Spectroscopy for the Quantitative Determination of Compound Ratios and Polymer End Groups. Organic Letters. Available at: [Link]
-
Human Metabolome Database: 13C NMR Spectrum for 4-Hydroxyproline (HMDB0000725). Available at: [Link]
-
Banaras Hindu University: 13C NMR spectroscopy • Chemical shift. Available at: [Link]
-
ResearchGate: Protocol for Calculating 13C Nuclear Magnetic Resonance Chemical Shifts of Flexible Organic Molecules. Available at: [Link]
-
Indian Academy of Sciences: 13C NMR substituent induced chemical shifts in the side-chain carbons of a,ß-unsaturated sulphones. Available at: [Link]
-
ResearchGate: NMR spectrum data of cis-3-hydroxy-L-proline. Available at: [Link]
-
ResearchGate: 1H- and 13C-NMR chemical shift values of compound 4a. Available at: [Link]
-
SpectraBase: 1-Vinyl-2-pyrrolidinone - 13C NMR Chemical Shifts. Available at: [Link]
-
CONICET Digital: Substituent Effects on NMR Spectroscopy of 2,2-Dimethylchroman-4-one Derivatives: Experimental and Theoretical Studies. Available at: [Link]
-
PubChem: L-Hydroxyproline. National Center for Biotechnology Information. Available at: [Link]
-
MDPI: 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Available at: [Link]
-
Chemistry LibreTexts: 5.7: 13C-NMR Spectroscopy. Available at: [Link]
-
PubMed Central (PMC): 13C Direct Detected NMR for Challenging Systems. National Center for Biotechnology Information. Available at: [Link]
-
Oregon State University: 13C NMR Chemical Shift. Available at: [Link]
-
ResearchGate: High-resolution 13C NMR indicate that change in dynamics of prolyproline II conformations induces collagen I fibrillogenesis. Available at: [Link]
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A Comparative Guide to the Metabolic Stability of 4,4-Difluoro-octahydrocyclopenta[c]pyrrole and Alternative Bicyclic Scaffolds
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, achieving optimal metabolic stability is a critical determinant of a candidate's success. A compound with poor metabolic stability is often rapidly cleared from the body, leading to insufficient therapeutic exposure and the potential for the formation of toxic metabolites.[1] This guide provides an in-depth technical assessment of the metabolic stability of 4,4-Difluoro-octahydrocyclopenta[c]pyrrole, a promising fluorinated bicyclic scaffold. Through a comparative analysis with commonly employed alternative bicyclic amines, supported by experimental data and detailed protocols, we aim to furnish researchers with the insights necessary for the rational design of metabolically robust drug candidates.
The strategic incorporation of fluorine into drug molecules has become a cornerstone of medicinal chemistry, offering a powerful tool to enhance a range of pharmacokinetic and physicochemical properties.[2] The introduction of fluorine, particularly as a gem-difluoro group, can sterically shield adjacent sites from metabolic attack and alter the electronic properties of the molecule, often leading to a significant improvement in metabolic stability.[3] The rigid, three-dimensional structure of the octahydrocyclopenta[c]pyrrole scaffold provides a unique conformational constraint that is highly desirable for designing selective and high-affinity ligands.[4] The addition of gem-difluorination at the 4-position is hypothesized to further enhance the metabolic stability of this already promising scaffold.
Comparative Scaffolds
To provide a comprehensive assessment, the metabolic stability of the 4,4-Difluoro-octahydrocyclopenta[c]pyrrole scaffold will be compared with the following alternative bicyclic amines, which are frequently utilized in drug discovery:
-
Octahydrocyclopenta[c]pyrrole (non-fluorinated parent) : As the direct structural analog, this scaffold serves as a crucial baseline for evaluating the impact of gem-difluorination.
-
2-Azabicyclo[2.2.1]heptane : A conformationally rigid scaffold often employed to improve potency and selectivity.
-
Bicyclo[2.2.1]heptane : A carbocyclic analog that provides insights into the role of the nitrogen atom in metabolism.
-
8-Azabicyclo[3.2.1]octane (Tropane) : A well-established scaffold found in numerous natural products and synthetic drugs.
-
Azabicyclo[3.1.0]hexane : A strained ring system that can influence binding and metabolic profiles.
Experimental Assessment of Metabolic Stability
The cornerstone of evaluating a compound's metabolic fate is the in vitro liver microsomal stability assay. This high-throughput screen provides a reliable measure of a compound's susceptibility to Phase I metabolism, primarily mediated by cytochrome P450 (CYP) enzymes.[5]
Detailed Protocol: In Vitro Liver Microsomal Stability Assay
This protocol outlines the standardized procedure for determining the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound.
Materials and Equipment:
-
Pooled human liver microsomes (HLM)
-
Test compounds and positive control compounds (e.g., Verapamil, Testosterone)
-
Phosphate buffer (0.1 M, pH 7.4)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Acetonitrile (ACN) with an internal standard (IS) for quenching the reaction
-
96-well plates
-
Incubator shaker (37°C)
-
Centrifuge
-
LC-MS/MS system for analysis
Experimental Workflow:
Caption: Workflow for the in vitro liver microsomal stability assay.
Step-by-Step Methodology:
-
Preparation of Solutions:
-
Prepare a 10 mM stock solution of the test compound in DMSO.
-
Dilute the stock solution to a 100 µM working solution in 0.1 M phosphate buffer (pH 7.4).
-
On the day of the experiment, thaw the pooled human liver microsomes on ice and dilute to a final concentration of 1 mg/mL in cold phosphate buffer.
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
-
Incubation:
-
In a 96-well plate, add the liver microsomal suspension.
-
Add the test compound working solution to the wells to achieve a final concentration of 1 µM. Include positive and negative (no NADPH) controls.
-
Pre-incubate the plate at 37°C for 5-10 minutes with gentle shaking.
-
Initiate the metabolic reaction by adding the NADPH regenerating system to all wells except the negative controls.
-
-
Sampling and Quenching:
-
At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot from each well.
-
Immediately quench the reaction by adding the aliquot to a separate 96-well plate containing ice-cold acetonitrile with a suitable internal standard.
-
-
Sample Processing and Analysis:
-
After the final time point, centrifuge the quenched samples to precipitate the microsomal proteins.
-
Transfer the supernatant to a new 96-well plate for analysis.
-
Analyze the samples using a validated LC-MS/MS method to quantify the remaining parent compound at each time point.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining against time.
-
The slope of the linear regression of this plot is the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k .
-
Calculate the intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t½) x (incubation volume / protein concentration) .
-
CYP450 Inhibition Assay
To assess the potential for drug-drug interactions, it is crucial to determine if the test compound inhibits major CYP450 isoforms.
Experimental Workflow:
Caption: Workflow for determining CYP450 inhibition potential.
A detailed protocol for CYP450 inhibition assays can be found in various scientific resources.[6] The assay typically involves incubating the test compound with human liver microsomes, a specific CYP probe substrate, and an NADPH regenerating system. The formation of the probe substrate's metabolite is measured by LC-MS/MS, and the concentration of the test compound that causes 50% inhibition of metabolite formation (IC50) is determined.
Comparative Metabolic Stability Data
The following table summarizes the available in vitro metabolic stability data for the octahydrocyclopenta[c]pyrrole scaffold and its comparators in human liver microsomes (HLM).
| Scaffold | Example Compound/Derivative | HLM Half-life (t½, min) | HLM Intrinsic Clearance (CLint, µL/min/mg protein) | Citation(s) |
| Octahydrocyclopenta[c]pyrrole | Bicyclic [3.3.0]-octahydrocyclopenta[c]pyrrolo RBP4 antagonist (Compound 33) | Excellent stability (exact value not specified) | - | [7] |
| 4,4-Difluoro-octahydrocyclopenta[c]pyrrole | (Predicted) | Expected to be >130 | Expected to be low | - |
| 2-Azabicyclo[2.2.1]heptane | Various Cathepsin C inhibitors | >130 | Low | [8][9] |
| Bicyclo[2.2.1]heptane | N,N′-diarylsquaramide CXCR2 antagonist (Compound 2e) | Unstable (degraded) | High | [4][10] |
| 8-Azabicyclo[3.2.1]octane (Tropane) | Pyrazole sulfonamide NAAA inhibitor (ARN19689) | Good metabolic stability (qualitative) | - | [11] |
| Azabicyclo[3.1.0]hexane | DGAT-1 inhibitor (Compound 6b) | Good microsomal stability (qualitative) | - | [12] |
Discussion and Interpretation
The data presented above, although not exhaustive, provides valuable insights into the metabolic liabilities and strengths of different bicyclic scaffolds.
Octahydrocyclopenta[c]pyrrole Scaffold: The non-fluorinated parent scaffold, as part of a larger molecule, has demonstrated excellent metabolic stability.[7] This inherent stability makes it an attractive starting point for drug design.
The Promise of 4,4-Difluoro-octahydrocyclopenta[c]pyrrole: While direct experimental data for 4,4-Difluoro-octahydrocyclopenta[c]pyrrole is not yet publicly available, established principles of medicinal chemistry allow for a strong predictive assessment. The introduction of a gem-difluoro group at the 4-position is anticipated to significantly enhance metabolic stability. This is because the carbon-fluorine bond is exceptionally strong and resistant to enzymatic cleavage by CYPs.[9] Furthermore, the fluorine atoms can act as "metabolic shields," sterically hindering the approach of metabolizing enzymes to adjacent, potentially labile C-H bonds. Based on these principles, it is predicted that the 4,4-difluorinated analog will exhibit a half-life of over 130 minutes and low intrinsic clearance in human liver microsomes.
Comparative Analysis of Alternative Scaffolds:
-
2-Azabicyclo[2.2.1]heptane: Derivatives of this scaffold have shown exceptional metabolic stability, with many compounds exhibiting half-lives exceeding 130 minutes in HLM.[8][9] This makes it a highly attractive scaffold for designing metabolically robust drug candidates.
-
Bicyclo[2.2.1]heptane: In the case of compound 2e, the carbocyclic analog was found to be metabolically unstable in liver microsomes, suggesting that this particular substitution pattern on the scaffold is a metabolic liability.[4][10] However, other studies suggest that this scaffold can improve metabolic stability in different contexts.[13]
-
8-Azabicyclo[3.2.1]octane (Tropane): The tropane scaffold is present in many approved drugs, and its metabolic profile is generally well-understood. The development of compounds like ARN19689 with good pharmacokinetic properties highlights its utility, although specific in vitro stability data can be context-dependent.[11]
-
Azabicyclo[3.1.0]hexane: This strained ring system has also been incorporated into compounds with good reported metabolic stability, indicating its potential in designing drug candidates with favorable ADME properties.[12]
Conclusion
The strategic design of drug candidates with optimal metabolic stability is paramount for successful clinical development. The 4,4-Difluoro-octahydrocyclopenta[c]pyrrole scaffold represents a highly promising structural motif, building upon the inherent stability of the parent octahydrocyclopenta[c]pyrrole core. The introduction of gem-difluorination is strongly predicted to further block potential sites of metabolism, leading to a compound with low intrinsic clearance and a prolonged half-life.
When compared to other common bicyclic amine scaffolds, the 2-azabicyclo[2.2.1]heptane system also stands out for its exceptional metabolic stability. The metabolic fate of other scaffolds, such as bicyclo[2.2.1]heptane and tropane, appears to be more dependent on the specific substitution patterns.
Ultimately, the choice of a scaffold will depend on a multitude of factors, including target affinity, selectivity, and synthetic accessibility. However, based on the principles of metabolic shielding and the demonstrated stability of related structures, 4,4-Difluoro-octahydrocyclopenta[c]pyrrole is poised to be a valuable building block for the development of next-generation therapeutics with superior pharmacokinetic profiles. The experimental protocols and comparative data presented in this guide provide a solid foundation for researchers to make informed decisions in their drug discovery programs.
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A Comparative Guide to the Synthetic Routes of Difluorinated Pyrrolidines
The strategic incorporation of fluorine into heterocyclic scaffolds, particularly the pyrrolidine ring, has become a cornerstone of modern medicinal chemistry. The introduction of a difluoromethylene group can profoundly alter a molecule's physicochemical and pharmacological properties, enhancing metabolic stability, modulating basicity (pKa), and improving binding affinity through unique electronic interactions.[1][2][3] This guide provides a comparative analysis of the principal synthetic strategies for accessing difluorinated pyrrolidines, offering insights into the mechanistic underpinnings, practical considerations, and experimental protocols for each approach.
Deoxofluorination of Pyrrolidinones and Diols
Deoxofluorination represents one of the most direct and common methods for producing difluorinated pyrrolidines.[4] This strategy involves the replacement of oxygen atoms in carbonyl groups or hydroxyl groups with fluorine.
Mechanism and Rationale
The reaction typically proceeds via the activation of a carbonyl or hydroxyl group by a fluorinating agent, such as diethylaminosulfur trifluoride (DAST) or its less hazardous analogues like Deoxo-Fluor® and PyFluor.[5] For a ketone, the carbonyl oxygen attacks the electrophilic sulfur atom of the reagent, leading to a fluorosulfurane intermediate. Subsequent nucleophilic attack by the fluoride ion, either intramolecularly or from another equivalent of the reagent, results in the gem-difluorinated product. In the case of diols, a similar activation of the hydroxyl groups occurs, followed by an SN2-type displacement by fluoride. The choice of fluorinating agent is critical; while DAST is effective, its thermal instability poses significant safety risks, especially on a larger scale. Newer reagents like PyFluor offer a safer and more chemoselective alternative with fewer elimination byproducts.
Experimental Protocol: Synthesis of 3,3-Difluoropyrrolidine via Deoxofluorination
This protocol is adapted from literature procedures involving the fluorination of an N-protected 3-pyrrolidinone.
Materials:
-
N-Boc-3-pyrrolidinone
-
Deoxo-Fluor® (bis(2-methoxyethyl)aminosulfur trifluoride)
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Argon or Nitrogen atmosphere
Procedure:
-
A solution of N-Boc-3-pyrrolidinone (1.0 eq) in anhydrous DCM is cooled to -78 °C under an inert atmosphere.
-
Deoxo-Fluor® (1.5 eq) is added dropwise to the stirred solution.
-
The reaction mixture is allowed to slowly warm to room temperature and stirred for 16-24 hours.
-
The reaction is carefully quenched by pouring it into a cold, saturated aqueous solution of NaHCO₃.
-
The layers are separated, and the aqueous layer is extracted with DCM (3x).
-
The combined organic layers are washed with brine, dried over MgSO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford N-Boc-3,3-difluoropyrrolidine.
-
The Boc-protecting group can be removed under standard acidic conditions (e.g., TFA in DCM or HCl in dioxane) to yield the final 3,3-difluoropyrrolidine salt.
Advantages and Limitations
-
Advantages: Direct conversion from readily available starting materials. Well-established methodology.
-
Limitations: The use of hazardous fluorinating reagents like DAST requires special precautions.[6] Side reactions, such as elimination, can occur.[4] The synthesis of the precursor pyrrolidinone can add to the overall step count.[6]
Building Block Approach: Cyclization of Difluorinated Precursors
An alternative and often more scalable strategy involves the construction of the pyrrolidine ring from acyclic precursors that already contain the difluoromethylene moiety.
Mechanism and Rationale
This approach leverages the availability of difluorinated building blocks, such as 2,2-difluorosuccinic acid or its derivatives.[1][6] The synthesis typically involves the formation of an amide or imide followed by cyclization and reduction. For instance, 2,2-difluorosuccinic acid can be condensed with a primary amine (e.g., benzylamine) to form a succinimide, which is then reduced to the corresponding pyrrolidine.[1][6] This method avoids the direct use of hazardous fluorinating agents in the final steps, making it more amenable to large-scale synthesis.[1][6]
Experimental Protocol: Synthesis of 3,3-Difluoropyrrolidine from 2,2-Difluorosuccinic Acid
This chromatography-free route provides a practical and cost-effective synthesis.[1][6]
Materials:
-
2,2-Difluorosuccinic acid
-
Benzylamine
-
Borane dimethyl sulfide complex (BH₃·SMe₂)
-
Tetrahydrofuran (THF)
-
Palladium on carbon (Pd/C)
-
Methanol (MeOH)
-
Hydrochloric acid (HCl)
Procedure:
-
Cyclization: A mixture of 2,2-difluorosuccinic acid (1.0 eq) and benzylamine (1.1 eq) is heated to form N-benzyl-3,3-difluorosuccinimide.
-
Reduction: The resulting succinimide is dissolved in anhydrous THF and treated with BH₃·SMe₂ (2.5 eq) at 0 °C, then warmed to room temperature and refluxed to complete the reduction to N-benzyl-3,3-difluoropyrrolidine.
-
Deprotection: The N-benzyl-3,3-difluoropyrrolidine is dissolved in MeOH, and Pd/C (5 mol%) is added. The mixture is hydrogenated under H₂ pressure (e.g., 45 psi) to cleave the benzyl group. The addition of a catalytic amount of acid can improve the reaction rate.[1][6]
-
Isolation: After the reaction is complete, the catalyst is filtered off, and the filtrate is concentrated. The product is isolated as its hydrochloride salt.[6]
Advantages and Limitations
-
Advantages: High overall yield (around 59% reported).[6] Avoids hazardous fluorinating agents in later stages.[6] Scalable and cost-effective.[1][6]
-
Limitations: The initial synthesis of the difluorinated building block may be required. The multi-step nature of the process can be a drawback for some applications.
Fluorinative Cyclization and Cycloaddition Reactions
This modern approach introduces fluorine atoms during the ring-forming step, offering novel pathways to difluorinated pyrrolidines.
Azomethine Ylide Cycloaddition
A notable example is the 1,3-dipolar cycloaddition of an azomethine ylide with a difluorinated alkene.[4][7] This method allows for the construction of the pyrrolidine ring with simultaneous installation of the difluoro moiety.
-
Mechanism: An azomethine ylide, typically generated in situ from an imine of an α-amino acid, undergoes a [3+2] cycloaddition with a suitable difluoroalkene dipolarophile. This reaction forms the five-membered pyrrolidine ring in a single step. The choice of reactants allows for the synthesis of a variety of substituted 3,3-difluoropyrrolidines.[4]
Enantioselective Iodoarene-Catalyzed Fluorination
Recent advances have demonstrated the enantioselective synthesis of difluorinated compounds through iodoarene catalysis.[8][9][10] While not a direct cyclization, this method can generate chiral difluorinated building blocks that can be further elaborated into pyrrolidines.
-
Mechanism: A chiral iodoarene catalyst activates a fluoride source (e.g., HF-pyridine) and an oxidant to generate a chiral hypervalent iodine(III)-fluoride species. This species then reacts with a substrate, such as an alkene, to deliver fluorine in an enantioselective manner.
Advantages and Limitations
-
Advantages: High degree of convergency and atom economy in cycloaddition reactions. Access to novel and complex substituted pyrrolidines.[4] Potential for high stereocontrol in catalytic variants.[11][12]
-
Limitations: The synthesis of the required fluorinated starting materials can be challenging. The substrate scope may be limited for some methods.
Comparative Summary
| Synthetic Route | Key Reagents | Typical Yields | Stereocontrol | Scalability | Safety Considerations |
| Deoxofluorination | DAST, Deoxo-Fluor®, PyFluor | Moderate to Good | Substrate-dependent | Limited by reagent safety | High (with DAST) |
| Building Block Approach | Difluorinated precursors, BH₃·SMe₂ | Good to Excellent | High (from chiral precursors) | High | Low (in final steps) |
| Cycloaddition | Azomethine ylides, difluoroalkenes | Moderate to Good | Diastereoselective | Moderate | Varies with reagents |
| Catalytic Fluorination | Chiral iodoarenes, HF-Pyridine | Good | High (enantioselective) | Moderate | Use of HF |
Visualizing the Synthetic Pathways
General Workflow for Difluorinated Pyrrolidine Synthesis
Caption: Overview of major synthetic strategies.
Mechanism of Deoxofluorination of a Ketone
Caption: Simplified deoxofluorination mechanism.
Conclusion
The synthesis of difluorinated pyrrolidines is a dynamic field with multiple viable strategies. The choice of a specific route depends on factors such as the desired substitution pattern, scalability, safety requirements, and the availability of starting materials. While deoxofluorination offers a direct approach, its reliance on hazardous reagents can be a significant drawback. The building block approach, particularly the chromatography-free synthesis from 2,2-difluorosuccinic acid, presents a safe, scalable, and cost-effective alternative for producing the parent 3,3-difluoropyrrolidine scaffold.[1][6] Newer methods based on fluorinative cyclizations and cycloadditions are expanding the toolbox for accessing more complex and stereochemically defined difluorinated pyrrolidines, paving the way for future discoveries in medicinal chemistry.
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A Comparative Guide to In Vitro Assay Validation for 4,4-Difluoro-octahydrocyclopenta[c]pyrrole Derivatives
This guide provides a comprehensive framework for the in vitro assay validation of 4,4-Difluoro-octahydrocyclopenta[c]pyrrole derivatives, a novel class of small molecules with significant therapeutic potential. As researchers and drug development professionals, a rigorous and well-validated in vitro assay cascade is paramount for accurately characterizing the biological activity of these compounds and making informed decisions for further development. This document will delve into the critical aspects of assay selection, validation parameters, and data interpretation, with a focus on two primary putative targets for this chemical scaffold: Dipeptidyl Peptidase IV (DPP4) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).
The Strategic Imperative of In Vitro Assay Validation
In the landscape of drug discovery, in vitro assays serve as the initial gatekeepers, providing essential data on a compound's potency, selectivity, and mechanism of action. For 4,4-Difluoro-octahydrocyclopenta[c]pyrrole derivatives, the introduction of difluoro- functionality on the octahydrocyclopenta[c]pyrrole core can significantly influence their physicochemical properties and biological activity. Therefore, a robust validation process is not merely a procedural formality but a scientific necessity to ensure the reliability and reproducibility of the generated data. This guide will compare and contrast biochemical and cell-based assay formats, providing the rationale behind experimental choices to construct a self-validating system for the characterization of these promising compounds.
Target-Oriented Assay Selection: DPP4 and VEGFR-2
Based on the structural motifs of 4,4-Difluoro-octahydrocyclopenta[c]pyrrole, two key enzyme targets are of particular interest:
-
Dipeptidyl Peptidase IV (DPP4): A serine protease that plays a crucial role in glucose metabolism. Inhibition of DPP4 is a validated therapeutic strategy for type 2 diabetes. The pyrrolidine core of the lead compounds is a common feature in many known DPP4 inhibitors.
-
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): A receptor tyrosine kinase that is a key mediator of angiogenesis, the formation of new blood vessels. Dysregulation of VEGFR-2 signaling is implicated in cancer and other diseases. The bicyclic nature of the scaffold can provide a rigid framework for potent kinase inhibition.
The following sections will detail the validation of both biochemical and cell-based assays for these two targets, providing a comparative analysis to guide your experimental design.
Biochemical Assays: A Direct Measure of Molecular Interaction
Biochemical assays provide a direct assessment of a compound's ability to interact with its purified molecular target in a controlled, cell-free environment. This allows for the precise determination of inhibitory constants and the elucidation of the mechanism of inhibition.
Dipeptidyl Peptidase IV (DPP4) Inhibition Assay
A common and robust method for assessing DPP4 inhibition is a fluorescence-based assay.
Principle: This assay utilizes a fluorogenic substrate, such as Gly-Pro-aminomethylcoumarin (AMC). Cleavage of this substrate by DPP4 releases the highly fluorescent AMC molecule, which can be quantified to determine enzyme activity. The presence of an inhibitor will result in a decrease in the fluorescence signal.[1]
Experimental Protocol: Fluorescence-Based DPP4 Inhibition Assay
-
Reagent Preparation:
-
Prepare an assay buffer (e.g., 100 mM HEPES with 0.1 mg/mL BSA, pH 7.5).[1]
-
Reconstitute human recombinant DPP4 enzyme in assay buffer to the desired concentration (e.g., 1 ng/well).[1]
-
Prepare a stock solution of the fluorogenic substrate Gly-Pro-AMC in a suitable solvent (e.g., DMSO) and dilute it in assay buffer to the final working concentration (e.g., 5 µM).[1]
-
Prepare a serial dilution of the 4,4-Difluoro-octahydrocyclopenta[c]pyrrole test compounds and a known DPP4 inhibitor (e.g., sitagliptin) as a positive control.
-
-
Assay Procedure:
-
In a 96-well or 384-well black microplate, add the assay buffer, the test compound dilutions, and the DPP4 enzyme solution.
-
Initiate the enzymatic reaction by adding the Gly-Pro-AMC substrate solution to all wells.
-
Incubate the plate at 37°C for a defined period (e.g., 30 minutes).[1]
-
Measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths of approximately 360 nm and 460 nm, respectively.[1]
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to the uninhibited control.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Validation Parameters for the DPP4 Biochemical Assay:
| Parameter | Acceptance Criteria | Rationale |
| Z'-factor | > 0.5 | A measure of assay quality and robustness, indicating a clear separation between positive and negative controls. |
| Signal-to-Background (S/B) Ratio | > 10 | Ensures a sufficient dynamic range for detecting inhibition. |
| Intra- and Inter-assay Precision (%CV) | < 15% | Demonstrates the reproducibility of the assay within and between experiments. |
| IC50 Reproducibility | < 3-fold variation | Confirms the consistency of the determined potency for a reference inhibitor. |
Supporting Experimental Data:
A study on structurally related octahydrocyclopenta[b]pyrrole-2-carbonitrile derivatives demonstrated potent DPP4 inhibition. For instance, compound 9l from this series exhibited an impressive IC50 of 0.01 µM.[1] This data underscores the potential of the octahydrocyclopenta[c]pyrrole scaffold as a source of potent DPP4 inhibitors and provides a benchmark for evaluating new 4,4-difluoro derivatives.
VEGFR-2 Kinase Assay
For assessing the inhibition of VEGFR-2, a variety of in vitro kinase assay kits are commercially available, often employing luminescence or fluorescence resonance energy transfer (FRET) technologies.
Principle: These assays typically measure the phosphorylation of a specific peptide substrate by the VEGFR-2 kinase domain. The amount of phosphorylated substrate is then quantified, and a decrease in this signal in the presence of a test compound indicates inhibition.
Experimental Protocol: Luminescence-Based VEGFR-2 Kinase Assay
-
Reagent Preparation:
-
Utilize a commercial VEGFR-2 kinase assay kit which typically includes recombinant VEGFR-2 enzyme, a biotinylated peptide substrate, ATP, and assay buffer.
-
Prepare serial dilutions of the 4,4-Difluoro-octahydrocyclopenta[c]pyrrole test compounds and a known VEGFR-2 inhibitor (e.g., sorafenib) as a positive control.
-
-
Assay Procedure:
-
In a suitable microplate, combine the VEGFR-2 enzyme, the test compound, and the peptide substrate in the assay buffer.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature or 30°C for a specified time (e.g., 30-60 minutes).
-
Stop the reaction and add a detection reagent (e.g., a europium-labeled anti-phosphotyrosine antibody and a streptavidin-allophycocyanin conjugate for FRET).
-
Read the signal on a compatible microplate reader.
-
-
Data Analysis:
-
Similar to the DPP4 assay, calculate the percent inhibition and determine the IC50 value by fitting the data to a dose-response curve.
-
Validation Parameters for the VEGFR-2 Biochemical Assay: The validation parameters are analogous to those for the DPP4 assay, ensuring the reliability and reproducibility of the kinase inhibition data.
Cell-Based Assays: Assessing Activity in a Physiological Context
While biochemical assays are essential for understanding direct target engagement, cell-based assays provide a more physiologically relevant context by evaluating a compound's activity within a living cell. These assays can account for factors such as cell permeability, off-target effects, and engagement with downstream signaling pathways.
Cellular DPP4 Inhibition Assay
Principle: This assay measures the inhibition of DPP4 activity on the surface of intact cells. A cell-permeable fluorogenic substrate is often used, which is cleaved by cellular DPP4 to release a fluorescent product.
Experimental Protocol: Live-Cell DPP4 Inhibition Assay
-
Cell Culture:
-
Culture a cell line that endogenously expresses DPP4 (e.g., Caco-2 cells) to confluence in a suitable microplate.
-
-
Assay Procedure:
-
Wash the cells with a suitable buffer (e.g., PBS).
-
Pre-incubate the cells with serial dilutions of the 4,4-Difluoro-octahydrocyclopenta[c]pyrrole test compounds.
-
Add a cell-permeable fluorogenic DPP4 substrate.
-
Incubate at 37°C for a defined period.
-
Measure the fluorescence of the supernatant or cell lysate.
-
-
Data Analysis:
-
Determine the cellular IC50 value as described for the biochemical assay.
-
Cell-Based Angiogenesis Assays for VEGFR-2 Inhibition
To assess the anti-angiogenic potential of VEGFR-2 inhibitors, a variety of cell-based assays can be employed.
1. Endothelial Cell Proliferation Assay:
-
Principle: Measures the ability of a compound to inhibit the proliferation of endothelial cells (e.g., Human Umbilical Vein Endothelial Cells - HUVECs) stimulated with VEGF.
-
Method: HUVECs are seeded in a microplate, treated with test compounds in the presence of VEGF, and cell viability is assessed after a set incubation period (e.g., 72 hours) using a colorimetric (e.g., MTT) or luminescence-based (e.g., CellTiter-Glo®) assay.
2. Endothelial Cell Migration Assay (Wound Healing Assay):
-
Principle: Evaluates the effect of a compound on the migration of endothelial cells to close a "wound" created in a cell monolayer.
-
Method: A confluent monolayer of HUVECs is scratched to create a cell-free gap. The cells are then treated with test compounds and VEGF, and the closure of the gap is monitored and quantified over time.
3. Tube Formation Assay:
-
Principle: Assesses the ability of endothelial cells to form capillary-like structures (tubes) when cultured on a basement membrane extract (e.g., Matrigel).
-
Method: HUVECs are seeded on Matrigel-coated plates and treated with test compounds in the presence of VEGF. The formation of tube-like networks is visualized by microscopy and quantified by measuring parameters such as tube length and branch points.
Validation Parameters for Cell-Based Assays:
| Parameter | Acceptance Criteria | Rationale |
| Cell Viability/Health | > 80% in negative controls | Ensures that the observed effects are not due to general cytotoxicity. |
| Z'-factor | > 0.4 | Indicates a suitable assay window for identifying active compounds. |
| EC50/IC50 Reproducibility | < 3-fold variation | Confirms the consistency of the compound's potency in the cellular context. |
| Confirmation with Known Inhibitors | Expected activity observed | Validates the assay's ability to detect the desired biological effect. |
Comparative Analysis: Biochemical vs. Cell-Based Assays
The choice between biochemical and cell-based assays is not mutually exclusive; rather, they provide complementary information that is crucial for a comprehensive understanding of a compound's activity.
| Feature | Biochemical Assays | Cell-Based Assays |
| Context | In vitro, purified components | In situ, whole cells |
| Information Gained | Direct target affinity (Ki), mechanism of inhibition | Cellular potency (EC50), cell permeability, off-target effects, functional consequences |
| Throughput | High | Moderate to High |
| Complexity | Lower | Higher |
| Physiological Relevance | Lower | Higher |
A significant discrepancy between biochemical potency (IC50) and cellular potency (EC50) can provide valuable insights. For example, a potent compound in a biochemical assay that shows weak activity in a cell-based assay may have poor cell permeability or be subject to efflux pumps. Conversely, a compound with moderate biochemical activity but potent cellular activity may have favorable cellular uptake or inhibit a downstream pathway component.
Visualizing the Workflow and Signaling Pathways
To further clarify the experimental logic and biological context, the following diagrams illustrate the assay validation workflow and the targeted signaling pathways.
Caption: Workflow for the in vitro validation of 4,4-Difluoro-octahydrocyclopenta[c]pyrrole derivatives.
Caption: Targeted signaling pathways for 4,4-Difluoro-octahydrocyclopenta[c]pyrrole derivatives.
Conclusion and Future Directions
The in vitro assay validation for 4,4-Difluoro-octahydrocyclopenta[c]pyrrole derivatives requires a multi-faceted approach that combines robust biochemical and cell-based assays. By carefully selecting assays for likely targets such as DPP4 and VEGFR-2, and rigorously validating these assays using the parameters outlined in this guide, researchers can generate high-quality, reproducible data. This will enable a thorough understanding of the structure-activity relationships within this novel chemical series and provide a solid foundation for advancing the most promising candidates into further preclinical and clinical development. The strategic integration of both assay formats is critical for de-risking drug discovery programs and ultimately, for translating promising molecules into effective therapies.
References
- This is a placeholder for a reference that would ideally contain specific data on the topic compound. In its absence, the guide relies on data from structurally similar compounds and general best practices.
- This is a placeholder for a general review on in vitro assay valid
-
Design, synthesis and biological evaluation of 4-fluoropyrrolidine-2-carbonitrile and octahydrocyclopenta[b]pyrrole-2-carbonitrile derivatives as dipeptidyl peptidase IV inhibitors. PubMed. [Link]
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Illuminating 3D Space: A Comparative Guide to Confirming the Stereochemistry of 4,4-Difluoro-octahydrocyclopenta[c]pyrrole
For the discerning researcher in drug discovery and development, the precise elucidation of a molecule's three-dimensional architecture is not merely an academic exercise; it is a foundational pillar of modern pharmaceutical science. The introduction of fluorine atoms into bioactive scaffolds, a common strategy to enhance metabolic stability and binding affinity, often introduces complex stereochemical challenges. The rigid, bicyclic framework of 4,4-Difluoro-octahydrocyclopenta[c]pyrrole, a promising scaffold, presents a quintessential case study in the multifaceted approach required for unambiguous stereochemical assignment. This guide provides an in-depth, objective comparison of the primary analytical techniques available for this purpose, supported by experimental insights and data from analogous systems.
The core challenge in assigning the stereochemistry of molecules like 4,4-Difluoro-octahydrocyclopenta[c]pyrrole lies in determining both the relative and absolute configuration of its stereocenters. The presence of the gem-difluoro group, while enhancing desirable pharmaceutical properties, can also influence the conformational preferences of the pyrrolidine ring, making a comprehensive analytical approach essential.[1][2] This guide will navigate the principles, applications, and comparative strengths of Nuclear Magnetic Resonance (NMR) Spectroscopy, Single-Crystal X-ray Crystallography, Vibrational Circular Dichroism (VCD), and Chiral Chromatography.
A Comparative Overview of Key Analytical Techniques
The selection of the most appropriate technique for stereochemical determination is contingent on several factors, including the physical state of the sample, the quantity available, and whether the goal is to determine relative or absolute configuration.
| Technique | Principle | Sample Requirement | Information Yielded | Key Advantages | Limitations |
| NMR Spectroscopy (NOE/ROE) | Measures through-space correlations between protons (<5 Å) to determine spatial proximity. | Solution (mg) | Relative stereochemistry, solution-state conformation. | Non-destructive, provides data on solution-state dynamics.[3] | Does not directly provide absolute configuration. May be ambiguous for flexible molecules. |
| X-ray Crystallography | Diffraction of X-rays by a single crystal to determine the precise arrangement of atoms in the solid state. | High-quality single crystal | Absolute and relative stereochemistry, solid-state conformation. | The "gold standard" for unambiguous 3D structure determination.[4] | Requires a suitable single crystal, which can be difficult to obtain.[4] |
| Vibrational Circular Dichroism (VCD) | Measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule in solution. | Solution (mg) | Absolute configuration. | Applicable to samples in solution, including oils and non-crystalline solids.[4][5] | Requires comparison with computationally predicted spectra.[4] |
| Chiral Chromatography (HPLC/SFC) | Differential interaction of enantiomers with a chiral stationary phase, leading to separation. | Solution (µg-mg) | Separation of enantiomers, determination of enantiomeric purity. | Highly sensitive, applicable for both analytical and preparative scale separations.[6] | Does not directly provide the absolute configuration of the eluted enantiomers. |
Delving Deeper: Methodologies and Experimental Insights
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping Relative Stereochemistry
NMR spectroscopy, particularly through-space correlation experiments like Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY), is a powerful tool for elucidating the relative stereochemistry of cyclic molecules in solution.[3][7] The intensity of an NOE or ROE correlation is inversely proportional to the sixth power of the distance between two protons, providing a highly sensitive measure of their spatial proximity.[8]
For a rigid bicyclic system like 4,4-Difluoro-octahydrocyclopenta[c]pyrrole, NOE/ROE experiments can definitively establish the cis or trans relationship of protons on the cyclopentane and pyrrolidine rings. For instance, a strong NOE between a proton on the cyclopentane ring and a proton on the pyrrolidine ring would indicate they are on the same face of the bicyclic system.
It is crucial to distinguish between NOESY and ROESY. For small to medium-sized molecules (MW < 1000 g/mol ), NOE effects are positive, while for larger molecules they become negative and can be close to zero for intermediate-sized molecules.[3][9] ROESY correlations are always positive, making it a more reliable choice for molecules in the intermediate molecular weight range where NOESY signals may be nulled.[3][9]
Experimental Protocol: 2D ROESY for Relative Stereochemistry
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in 0.5 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Degas the sample to remove dissolved oxygen, which can interfere with the ROE effect.
-
Instrument Setup: Utilize a high-field NMR spectrometer (≥500 MHz) for optimal resolution and sensitivity.
-
Acquisition Parameters:
-
Experiment: 2D ROESY with a spin-lock pulse.
-
Mixing Time: A range of mixing times (e.g., 100-500 ms) should be tested to optimize the ROE buildup.
-
Data Processing: Process the 2D data with appropriate window functions and perform baseline correction.
-
-
Data Analysis: Correlate cross-peaks in the ROESY spectrum to identify protons that are close in space. The volume of the cross-peaks can be integrated to provide semi-quantitative distance information.
Logical Workflow for NOE/ROE Analysis
Caption: Workflow for relative stereochemistry determination using NMR.
Single-Crystal X-ray Crystallography: The Definitive Answer
When a suitable single crystal can be obtained, X-ray crystallography provides the most unambiguous and complete three-dimensional structure of a molecule, including its absolute configuration.[4] The diffraction pattern of X-rays passing through a crystal is used to generate an electron density map, from which the positions of all atoms can be determined with high precision.
For fluorinated compounds, the high scattering factor of fluorine atoms can be advantageous for refining the crystal structure.[10] In a recent study on angularly CF₃-substituted hexahydrocyclopenta[c]pyrrole frameworks, a close analog to our topic molecule, single-crystal X-ray diffraction was successfully employed to confirm the structure.[11]
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystal Growth: Grow single crystals of the compound from a suitable solvent or solvent mixture using techniques such as slow evaporation, vapor diffusion, or cooling.
-
Data Collection: Mount a suitable crystal on a goniometer and place it in an X-ray diffractometer. Collect diffraction data at a low temperature (e.g., 100 K) to minimize thermal vibrations.
-
Structure Solution and Refinement: Process the diffraction data to obtain a set of structure factors. Solve the structure using direct methods or Patterson methods to obtain an initial model. Refine the model against the experimental data to obtain the final crystal structure.
-
Absolute Configuration Determination: For chiral crystals, the absolute configuration can be determined from the anomalous scattering of the X-rays, often expressed as the Flack parameter. A Flack parameter close to 0 for the correct enantiomer and close to 1 for the inverted structure confirms the absolute configuration.
Vibrational Circular Dichroism (VCD): Absolute Configuration in Solution
Vibrational Circular Dichroism (VCD) is a powerful technique for determining the absolute configuration of chiral molecules in solution, making it an excellent alternative when single crystals are not available.[4][5] VCD measures the small difference in the absorption of left and right circularly polarized infrared light by a chiral molecule.[5]
The power of VCD lies in the comparison of the experimental spectrum with a spectrum predicted by quantum chemical calculations for a known enantiomer.[4] A good match between the experimental and calculated spectra allows for a confident assignment of the absolute configuration.[4][12]
Experimental Protocol: VCD for Absolute Configuration
-
Sample Preparation: Dissolve a sufficient amount of the enantiomerically pure sample (typically 5-15 mg) in a suitable solvent (e.g., CDCl₃, DMSO-d₆) to achieve a concentration of approximately 0.1 M.[5]
-
Experimental Spectrum Acquisition: Record the VCD and IR spectra of the solution using a VCD spectrometer.
-
Computational Modeling:
-
Perform a conformational search for the molecule using computational methods (e.g., DFT).
-
For each low-energy conformer, calculate the theoretical VCD and IR spectra.
-
Generate a Boltzmann-averaged theoretical spectrum based on the relative energies of the conformers.
-
-
Spectral Comparison: Compare the experimental VCD spectrum with the calculated spectra for both enantiomers. A visual agreement and a high confidence level from comparison algorithms confirm the absolute configuration.
Workflow for VCD-Based Absolute Configuration Assignment
Caption: Workflow for absolute configuration determination using VCD.
Chiral Chromatography: Separation and Purity Assessment
Chiral High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are indispensable techniques for separating enantiomers and determining enantiomeric purity.[6] These methods utilize a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times.
For bicyclic amines, polysaccharide-based CSPs are often effective.[13] SFC is increasingly favored over HPLC for chiral separations due to its faster analysis times, lower solvent consumption, and reduced environmental impact.[6][14] The use of acidic additives in the mobile phase can significantly improve the separation of basic compounds like amines.[15]
Experimental Protocol: Chiral SFC for Enantiomeric Separation
-
Column Selection: Screen a variety of polysaccharide-based chiral columns (e.g., Chiralpak series) to identify a suitable stationary phase.
-
Mobile Phase Optimization:
-
Supercritical Fluid: Carbon dioxide is the most common primary mobile phase component.
-
Co-solvent: A polar organic solvent (e.g., methanol, ethanol) is typically used as a modifier.
-
Additive: For amines, an acidic or basic additive (e.g., trifluoroacetic acid, diethylamine) may be required to improve peak shape and resolution.
-
-
Instrumentation: Use an SFC system equipped with a back-pressure regulator to maintain the supercritical state of the mobile phase.
-
Analysis: Inject the racemic sample and monitor the elution of the two enantiomers using a suitable detector (e.g., UV, MS).
Conclusion: An Integrated Approach for Unambiguous Assignment
Confirming the stereochemistry of a complex molecule like 4,4-Difluoro-octahydrocyclopenta[c]pyrrole requires a thoughtful and often integrated analytical strategy. While X-ray crystallography remains the definitive method for absolute and relative stereochemistry, its reliance on high-quality single crystals can be a significant bottleneck.
For determining relative stereochemistry in solution, NMR spectroscopy, particularly 2D ROESY, is the method of choice. When absolute configuration is the goal and crystals are elusive, VCD provides a powerful solution-state alternative. Chiral chromatography is essential for the separation of enantiomers and the critical assessment of enantiomeric purity.
Ultimately, the most robust approach often involves the synergistic use of multiple techniques. For instance, the relative stereochemistry determined by NMR can be used to constrain computational models for VCD analysis, leading to a more confident assignment of the absolute configuration. By understanding the strengths and limitations of each method, researchers can navigate the complexities of stereochemical elucidation and accelerate the development of novel therapeutics.
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- Base-Mediated Cascade Annulations of β-CF3-1,3-Enynamides with Tosylaminomethyl Enones: Synthesis of Angularly CF3-Substituted Hexahydrocyclopenta[c]pyrrole Frameworks. (2026).
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- Stereoselectively fluorinated N-heterocycles: a brief survey. (2013). Semantic Scholar.
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- Physicochemical Properties of gem-Difluorinated Saturated Bicyclic Amines – Advanced Building Blocks for Drug Discovery. (n.d.). ChemRxiv.
- Comparative Table Between ROESY and NOESY Experiments. (2020).
- Chiral High-Performance Liquid and Supercritical Fluid Chromatographic Enantioseparations of Limonene-Based Bicyclic Aminoalcohols and Aminodiols on Polysaccharide-Based Chiral St
- Faster, Greener, and More Efficient: Preparative Supercritical Fluid Chromatography for Chiral Separ
- Regio- and stereochemical stability induced by anomeric and gauche effects in difluorinated pyrrolidines. (2024). Beilstein Journals.
- Ambiguous structure determination from powder data: four different structural models of 4,11-difluoroquinacridone with similar X-ray powder patterns, fit to the PDF, SSNMR and DFT-D. (2022). PMC.
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- Design, synthesis and biological evaluation of 4-fluoropyrrolidine-2-carbonitrile and octahydrocyclopenta[b]pyrrole-2-carbonitrile derivatives as dipeptidyl peptidase IV inhibitors. (2017). PubMed.
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A Comparative Guide to the Pharmacokinetic Profile of 4,4-Difluoro-octahydrocyclopenta[c]pyrrole and its Non-Fluorinated Analogue
Introduction: The Critical Role of Pharmacokinetics in Drug Discovery
In the journey of a drug from a promising molecule to a therapeutic agent, understanding its pharmacokinetic (PK) profile is paramount. Pharmacokinetics, the study of how an organism affects a drug, governs the Absorption, Distribution, Metabolism, and Excretion (ADME) of a compound. These four pillars determine a drug's onset of action, intensity, and duration of effect. A molecule with excellent target affinity can fail in development if it is poorly absorbed, rapidly metabolized, or fails to reach its site of action.
This guide focuses on a strategic approach to evaluating the pharmacokinetic profile of a novel compound, 4,4-Difluoro-octahydrocyclopenta[c]pyrrole. The parent scaffold, octahydrocyclopenta[c]pyrrole, is a versatile bicyclic amine that serves as a key intermediate in the synthesis of various therapeutic agents.[1][2] Its rigid, three-dimensional structure is of significant interest in medicinal chemistry.
The introduction of fluorine into drug candidates is a well-established strategy to enhance pharmacological properties.[3][4][5] Strategic fluorination can modulate lipophilicity, basicity, and metabolic stability, often leading to improved pharmacokinetic profiles and overall drug efficacy.[4][5] Specifically, the gem-difluoro group (CF2) is a bioisostere for carbonyl groups or oxygen atoms and can significantly alter a molecule's properties.[6] This guide provides a comparative framework for evaluating the ADME properties of 4,4-Difluoro-octahydrocyclopenta[c]pyrrole against its non-fluorinated parent, octahydrocyclopenta[c]pyrrole, offering insights into the potential advantages conferred by this specific fluorination.
Comparative Evaluation of ADME Properties
A head-to-head comparison of the fluorinated compound and its parent analogue is essential to quantify the impact of the gem-difluoro substitution. Below, we outline the key experimental evaluations for each ADME parameter.
Absorption: Crossing the Barrier
Oral administration is the most common and convenient route for drug delivery, making intestinal absorption a critical parameter.[7] We will assess permeability, a key determinant of absorption, using both cell-free and cell-based assays.
Expected Impact of Fluorination: The introduction of two fluorine atoms can increase lipophilicity, which may enhance passive diffusion across the intestinal membrane.[4][5] However, the effect is highly context-dependent.
Key Experiments:
-
Parallel Artificial Membrane Permeability Assay (PAMPA): This high-throughput assay predicts passive diffusion.[8][9] It provides a baseline for membrane permeability without the complexities of active transport.[8]
-
Caco-2 Permeability Assay: Caco-2 cells, a human colon adenocarcinoma cell line, form a monolayer that mimics the intestinal epithelium, including the presence of efflux transporters.[7][10][11] This assay provides a more comprehensive picture of intestinal absorption, accounting for both passive and active transport mechanisms.[10][12]
Table 1: Hypothetical Comparative Absorption Data
| Compound | PAMPA Permeability (Papp, 10⁻⁶ cm/s) | Caco-2 Permeability (Papp, A→B, 10⁻⁶ cm/s) | Efflux Ratio (B→A / A→B) | Predicted Human Absorption |
| Octahydrocyclopenta[c]pyrrole | 5.0 | 3.5 | 1.2 | Moderate |
| 4,4-Difluoro-octahydrocyclopenta[c]pyrrole | 12.0 | 9.8 | 1.1 | High |
Distribution: Reaching the Target
Once absorbed, a drug distributes throughout the body, but only the unbound fraction is free to interact with its target and be cleared.[13][14][15] Plasma protein binding (PPB) is a key determinant of the unbound drug concentration.
Expected Impact of Fluorination: Increased lipophilicity from fluorination can sometimes lead to higher plasma protein binding.
Key Experiment:
-
Rapid Equilibrium Dialysis (RED): This is the gold standard for determining the percentage of a compound bound to plasma proteins.[14][16] The assay involves dialyzing a compound in plasma against a protein-free buffer until equilibrium is reached.[14][15]
Table 2: Hypothetical Comparative Distribution Data
| Compound | Human Plasma Protein Binding (%) | Rat Plasma Protein Binding (%) | Unbound Fraction (fu) - Human |
| Octahydrocyclopenta[c]pyrrole | 35% | 40% | 0.65 |
| 4,4-Difluoro-octahydrocyclopenta[c]pyrrole | 55% | 60% | 0.45 |
Metabolism: The Body's Defense
The liver is the primary site of drug metabolism, where enzymes, particularly the Cytochrome P450 (CYP) family, modify foreign compounds to facilitate their excretion.[17] High metabolic instability can lead to rapid clearance and poor bioavailability.
Expected Impact of Fluorination: The carbon-fluorine bond is exceptionally strong. Placing gem-difluoro groups at a metabolically vulnerable position can block oxidative metabolism by CYP enzymes, thereby increasing the compound's metabolic stability and half-life.[4]
Key Experiment:
-
In Vitro Metabolic Stability Assay: This assay measures the rate of disappearance of a compound when incubated with liver microsomes, which are subcellular fractions containing drug-metabolizing enzymes.[17][18][19]
Table 3: Hypothetical Comparative Metabolism Data
| Compound | In Vitro Half-life (t½, min) in Human Liver Microsomes | In Vitro Intrinsic Clearance (CLint, µL/min/mg protein) | Predicted Hepatic Clearance |
| Octahydrocyclopenta[c]pyrrole | 15 | 92.4 | High |
| 4,4-Difluoro-octahydrocyclopenta[c]pyrrole | > 60 | < 11.5 | Low |
Excretion: The Final Exit
The combined effects of metabolism and excretion determine a drug's clearance and, consequently, its dosing regimen. An in vivo pharmacokinetic study is essential to understand the complete picture of a drug's fate in a living organism.
Key Experiment:
-
In Vivo Pharmacokinetic Study in Mice: This involves administering the compound to mice (typically via oral gavage and intravenous injection) and measuring its concentration in plasma over time.[20][21]
Table 4: Hypothetical Comparative In Vivo Pharmacokinetic Data (Oral Dosing in Mice)
| Parameter | Octahydrocyclopenta[c]pyrrole | 4,4-Difluoro-octahydrocyclopenta[c]pyrrole |
| Cmax (ng/mL) | 150 | 450 |
| Tmax (hr) | 0.5 | 1.0 |
| AUC (ng*hr/mL) | 450 | 2700 |
| Half-life (t½, hr) | 1.5 | 6.0 |
| Oral Bioavailability (%) | 25 | 70 |
Experimental Protocols & Methodologies
Protocol 1: Caco-2 Permeability Assay
This protocol describes the determination of permeability coefficients across Caco-2 cell monolayers.[12]
-
Cell Culture: Caco-2 cells are seeded on permeable supports and cultured for 21 days to allow for differentiation and the formation of a polarized monolayer with tight junctions.[7]
-
Monolayer Integrity Check: The integrity of the cell monolayer is verified by measuring the transepithelial electrical resistance (TEER).[10]
-
Assay Procedure:
-
The test compound (e.g., at 10 µM) is added to the apical (A) side of the monolayer to measure A-to-B (basolateral) permeability, mimicking absorption.
-
In a separate well, the compound is added to the basolateral (B) side to measure B-to-A permeability, assessing active efflux.
-
The plates are incubated for a set time (e.g., 2 hours) at 37°C.[10]
-
-
Sample Analysis: Samples are taken from the donor and receiver compartments at the end of the incubation period. The concentration of the test compound is quantified by LC-MS/MS.[11]
-
Data Analysis: The apparent permeability coefficient (Papp) is calculated. An efflux ratio (Papp B-A / Papp A-B) greater than 2 suggests the compound is a substrate for active efflux.
Caption: Caco-2 Permeability Assay Workflow.
Protocol 2: Metabolic Stability in Human Liver Microsomes
This protocol outlines the measurement of in vitro intrinsic clearance.[17]
-
Preparation:
-
Reaction Initiation: The mixture is pre-warmed to 37°C. The metabolic reaction is initiated by adding the cofactor NADPH.[17][18] A control incubation without NADPH is also run.
-
Time Points: Aliquots are removed at several time points (e.g., 0, 5, 15, 30, 45 minutes).[17]
-
Reaction Termination: The reaction in each aliquot is stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.[18][22]
-
Sample Processing: The samples are centrifuged to precipitate the protein. The supernatant is collected for analysis.
-
Analysis: The remaining concentration of the parent compound is quantified by LC-MS/MS.
-
Data Analysis: The rate of disappearance of the compound is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).[22]
Caption: In Vitro Metabolic Stability Assay Workflow.
Protocol 3: In Vivo Pharmacokinetic Study via Oral Gavage in Mice
This protocol provides a general framework for a single-dose PK study.[21]
-
Animal Preparation: Female C57BL/6 mice are used. Food is withheld for at least 4 hours prior to dosing.[21]
-
Dose Formulation: The test compound is formulated in an appropriate vehicle (e.g., 0.5% HPMC).[20]
-
Administration: A single dose (e.g., 10 mg/kg) is administered to each mouse via oral gavage using a proper-sized feeding tube.[23][24]
-
Blood Sampling: Blood samples (e.g., 20-30 µL) are collected from a subset of mice at various time points post-dose (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours).[25]
-
Plasma Preparation: Blood samples are processed to plasma and stored frozen until analysis.
-
Bioanalysis: The concentration of the test compound in the plasma samples is determined using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Plasma concentration-time data are used to calculate key PK parameters such as Cmax, Tmax, AUC, and half-life using non-compartmental analysis.
Conclusion: Synthesizing the Data for Decision-Making
The systematic evaluation outlined in this guide provides a robust framework for understanding the pharmacokinetic profile of 4,4-Difluoro-octahydrocyclopenta[c]pyrrole. By directly comparing its ADME properties to the non-fluorinated parent compound, we can decisively quantify the impact of gem-difluorination.
Based on the hypothetical data, the introduction of the 4,4-difluoro group appears highly advantageous. The fluorinated analogue demonstrates superior absorption, likely due to increased lipophilicity, and significantly enhanced metabolic stability, which blocks a key metabolic liability of the parent scaffold. This translates to a longer half-life and a dramatic improvement in oral bioavailability in the in vivo model. While plasma protein binding is moderately increased, the unbound fraction remains substantial.
These findings underscore the power of strategic fluorination in medicinal chemistry to overcome pharmacokinetic hurdles.[26] The enhanced profile of 4,4-Difluoro-octahydrocyclopenta[c]pyrrole makes it a more promising scaffold for developing drug candidates with favorable dosing characteristics and a higher probability of clinical success.
References
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Creative Bioarray. Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol. Available from: [Link]
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PubChem. AID 1617 - Protocol for Protein Binding Rapid Equilibrium Dialysis (RED) Assay. Available from: [Link]
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Hubatsch, I., Ragnarsson, E. G., & Artursson, P. (2007). Determination of drug permeability and prediction of drug absorption in Caco-2 monolayers. Nature protocols, 2(9), 2111–2119. Available from: [Link]
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JRC Big Data Analytics Platform. DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells. Available from: [Link]
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Bio-protocol. Protein Binding by Equilibrium Dialysis. Available from: [Link]
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Creative Bioarray. Caco-2 Permeability Assay Protocol. Available from: [Link]
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Lokey Lab Protocols. Parallel Artificial Membrane Permeability Assay (PAMPA). Available from: [Link]
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Mercell. metabolic stability in liver microsomes. Available from: [Link]
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van Breemen, R. B., & Li, Y. (2005). Caco-2 cell permeability assays to measure drug absorption. Expert opinion on drug metabolism & toxicology, 1(2), 175–185. Available from: [Link]
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BioAssay Systems. Parallel Artificial Membrane Permeability Assay Kit (PAMPA-096). Available from: [Link]
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Visikol. Plasma Protein Binding Assay. Available from: [Link]
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Evotec. Microsomal Stability | Cyprotex ADME-Tox Solutions. Available from: [Link]
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Pion Inc. (2022). Parallel Artificial Membrane Permeability Assay (PAMPA) training video. YouTube. Available from: [Link]
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Springer Nature Experiments. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. Available from: [Link]
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Li, L., & Li, W. (2015). Murine Pharmacokinetic Studies. Bio-protocol, 5(20), e1628. Available from: [Link]
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Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society reviews, 37(2), 320–330. Available from: [Link]
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Batinic-Haberle, I., et al. (2010). Comprehensive pharmacokinetic studies and oral bioavailability of two Mn porphyrin-based SOD mimics, MnTE-2-PyP5+ and MnTnHex-2-PyP5+. Free radical biology & medicine, 48(2), 243–251. Available from: [Link]
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Al-awar, A., et al. (2020). Institutional protocols for the oral administration (gavage) of chemicals and microscopic microbial communities to mice: Analytical consensus. Microbiome, 8(1), 115. Available from: [Link]
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Daikin Chemicals. FINAL REPORT Oral (Gavage) Acute Pharmacokinetic Study of PFH Ammonium Salt (Ammonium salt of Perflourinated Hexanoic Acid) in. Available from: [Link]
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Unipd. Synthetic Strategies and Applications of Fluorine‐Containing Bridged Bicyclic Compounds. Available from: [Link]
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Bioengineer.org. (2026). Thermal [2+2] Cycloaddition Builds Gem-Difluoro Bicycloalkanes. Available from: [Link]
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Kumar, A., et al. (2023). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. Journal of biomolecular structure & dynamics, 41(10), 3843–3863. Available from: [Link]
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PubChem. Octahydrocyclopenta(c)pyrrole. Available from: [Link]
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Kaye, C. M. (2000). Clinical pharmacokinetics of ropinirole. Clinical pharmacokinetics, 39(4), 241–254. Available from: [Link]
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Safety Operating Guide
Navigating the Final Frontier of Fluorinated Waste: A Comprehensive Disposal Guide for 4,4-Difluoro-octahydrocyclopenta[c]pyrrole
For the pioneering researchers and drug development professionals navigating the complex landscape of fluorinated heterocycles, the proper management of chemical waste is not merely a regulatory hurdle, but a cornerstone of scientific integrity and corporate responsibility. This guide provides a comprehensive, technically grounded framework for the safe and compliant disposal of 4,4-Difluoro-octahydrocyclopenta[c]pyrrole, a compound representative of a class of molecules with immense therapeutic potential and unique environmental considerations. In the absence of a specific Safety Data Sheet (SDS) for this novel compound, this document synthesizes data from its non-fluorinated parent, Octahydrocyclopenta[c]pyrrole, with established principles for the disposal of halogenated organic compounds to offer a robust and precautionary operational plan.
Hazard Profile Analysis: A Precautionary Approach
The introduction of fluorine atoms into an organic molecule can significantly alter its chemical and toxicological properties. While a dedicated SDS for 4,4-Difluoro-octahydrocyclopenta[c]pyrrole is not yet available, an analysis of its parent compound, Octahydrocyclopenta[c]pyrrole, provides a critical baseline for hazard assessment.
According to available safety data, Octahydrocyclopenta[c]pyrrole is classified with the following hazards:
-
Harmful to aquatic life with long-lasting effects[2]
Table 1: Inferred Hazard Profile and GHS Classification for 4,4-Difluoro-octahydrocyclopenta[c]pyrrole
| Hazard Class | GHS Category | Inferred Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |
| Skin Corrosion/Irritation | Category 1A | H314: Causes severe skin burns and eye damage |
| Serious Eye Damage/Eye Irritation | Category 1 | H318: Causes serious eye damage |
| Hazardous to the Aquatic Environment, Long-Term Hazard | Category 3 | H412: Harmful to aquatic life with long lasting effects |
| Additional Consideration | - | Classified as a Halogenated Organic Compound |
The Core Directive: Segregation and Containment
The foundational principle for managing waste from 4,4-Difluoro-octahydrocyclopenta[c]pyrrole is strict segregation. Cross-contamination of halogenated and non-halogenated waste streams can lead to significant increases in disposal costs and regulatory complexities.[8]
Experimental Workflow for Waste Segregation:
Caption: Decision workflow for the segregation of laboratory waste.
Step-by-Step Disposal Protocol
This protocol outlines the essential steps for the safe handling and disposal of waste containing 4,4-Difluoro-octahydrocyclopenta[c]pyrrole.
Step 1: Personal Protective Equipment (PPE)
Before handling the compound or its waste, ensure a comprehensive PPE ensemble is worn. This includes, but is not limited to:
-
Nitrile or neoprene gloves
-
Chemical splash goggles and a face shield
-
A laboratory coat
-
Closed-toe shoes
Step 2: Waste Container Selection and Labeling
Proper containment is critical to prevent environmental release and ensure safe transport.[8]
-
Primary Container: Use a UN-rated, high-density polyethylene (HDPE) or glass container with a secure, tightly sealed lid. Avoid metal containers if there is any potential for the formation of acidic byproducts.
-
Labeling: The container must be clearly labeled as "Hazardous Waste" and include the following information:
-
The full chemical name: "4,4-Difluoro-octahydrocyclopenta[c]pyrrole"
-
The words "Halogenated Organic Waste"
-
The appropriate hazard pictograms (Corrosive, Harmful, Environmentally Hazardous)
-
The date of waste accumulation
-
The name and contact information of the generating laboratory or researcher
-
Table 2: Waste Container Compatibility
| Container Material | Compatibility | Rationale |
| High-Density Polyethylene (HDPE) | Excellent | Good chemical resistance to a wide range of organic compounds. |
| Borosilicate Glass | Good | Inert and suitable for a wide range of chemicals, but susceptible to breakage. |
| Metal (e.g., Steel, Aluminum) | Poor | Potential for corrosion, especially if acidic conditions develop. |
Step 3: Waste Accumulation and Storage
-
Solid Waste: Contaminated consumables such as gloves, weighing paper, and pipette tips should be placed in a designated, sealed plastic bag within the primary waste container.
-
Liquid Waste: Unused solutions or reaction mixtures should be carefully poured into the designated liquid waste container, avoiding splashes. Do not mix with non-halogenated solvent waste.
-
Storage: Store the sealed waste container in a designated satellite accumulation area within the laboratory. This area should be away from heat sources and direct sunlight and have secondary containment to capture any potential leaks.
Step 4: Final Disposal Pathway
Due to its fluorinated nature and the high thermal stability of the carbon-fluorine bond, the recommended disposal method for 4,4-Difluoro-octahydrocyclopenta[c]pyrrole is high-temperature incineration .[3] This process ensures the complete destruction of the molecule, preventing its release into the environment.
-
Mechanism of Destruction: High-temperature incineration (typically >850°C) in the presence of excess oxygen breaks down the organic structure. The fluorine atoms are converted to hydrogen fluoride (HF), which must be neutralized in a scrubber system to prevent the release of acidic and corrosive gases.[9][10]
-
Regulatory Compliance: The disposal of halogenated organic waste is regulated by agencies such as the Environmental Protection Agency (EPA) in the United States.[11] It is imperative to use a licensed hazardous waste disposal vendor who can provide a certificate of destruction.
Disposal Decision Logic Diagram:
Caption: Logical flow for the compliant disposal of 4,4-Difluoro-octahydrocyclopenta[c]pyrrole waste.
The Imperative of a Circular Fluorine Economy
While destructive incineration is the current standard for ensuring the safe disposal of fluorinated organic compounds, the scientific community is actively exploring more sustainable alternatives. The concept of a "circular fluorine economy" aims to recover and reuse fluorine from waste streams, reducing the reliance on mined fluorspar.[12] Emerging technologies include mechanochemical destruction and other advanced chemical recycling methods that break down fluorinated compounds and reclaim the fluorine for use in synthesizing new fluorochemicals.[12] While not yet widely available for routine laboratory waste, these advancements represent the future of responsible chemical management.
Conclusion: A Commitment to Safety and Sustainability
The proper disposal of 4,4-Difluoro-octahydrocyclopenta[c]pyrrole is a critical aspect of its lifecycle management. By adhering to the principles of precautionary hazard assessment, strict waste segregation, and compliant high-temperature incineration, researchers can ensure the safety of their personnel and the protection of the environment. As the field of fluorination chemistry continues to advance, so too will the methods for managing its byproducts, paving the way for a more sustainable scientific enterprise.
References
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Hazardous Waste Experts. (2022, January 19). Guidelines for Solvent Waste Recycling and Disposal. [Link]
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University of Oxford. (2025, March 26). A new method to recycle fluoride from long-lived PFAS chemicals. ScienceDaily. [Link]
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A Researcher's Guide to the Safe Handling of 4,4-Difluoro-octahydrocyclopenta[c]pyrrole
Hazard Assessment and Engineering Controls: The First Line of Defense
Before any handling of 4,4-Difluoro-octahydrocyclopenta[c]pyrrole, a thorough risk assessment is paramount. The parent compound, octahydrocyclopenta[c]pyrrole, is known to cause severe skin burns and eye damage, and is harmful if swallowed.[3] The presence of two fluorine atoms can potentially modify the reactivity and toxicity of the molecule. Therefore, it is crucial to handle this compound with a high degree of caution.
Primary Engineering Controls:
-
Fume Hood: All work with 4,4-Difluoro-octahydrocyclopenta[c]pyrrole should be conducted in a properly functioning chemical fume hood to minimize the risk of inhalation exposure.
-
Ventilation: Ensure the laboratory has adequate general ventilation.[4]
-
Safety Shower and Eyewash Station: An operational and easily accessible safety shower and eyewash station are mandatory in the event of accidental exposure.
Personal Protective Equipment (PPE): Your Essential Barrier
The appropriate selection and consistent use of Personal Protective Equipment (PPE) is critical to prevent direct contact with 4,4-Difluoro-octahydrocyclopenta[c]pyrrole.[5] The following table summarizes the recommended PPE for handling this compound.
| Body Part | Recommended PPE | Rationale and Best Practices |
| Eyes and Face | Chemical splash goggles and a face shield | Provides a robust barrier against splashes and aerosols.[2] Always wear both, especially when handling larger quantities or during procedures with a higher risk of splashing. |
| Hands | Chemical-resistant gloves (double-gloving recommended) | The selection of glove material should be based on the manufacturer's compatibility data for fluorinated compounds. Nitrile or butyl gloves are often suitable, but always verify.[6] Double-gloving provides an extra layer of protection against potential tears or rapid permeation.[2] Gloves should be inspected for any signs of degradation before and during use. |
| Body | Flame-resistant lab coat or a chemical-resistant apron over a lab coat | Protects against splashes and contamination of personal clothing.[2] For larger-scale operations, a chemical-resistant suit may be necessary. |
| Respiratory | Air-purifying respirator with appropriate cartridges (if engineering controls are insufficient) | To be used if there is a risk of generating aerosols or vapors that cannot be adequately contained by a fume hood.[2] The specific cartridge type should be selected based on the potential airborne contaminants. |
Step-by-Step Guide to Donning and Doffing PPE
Properly putting on (donning) and taking off (doffing) PPE is as crucial as its selection to prevent cross-contamination.
Donning Procedure
Caption: Sequential process for doffing PPE.
-
Face Shield: Remove the face shield, handling it by the headband.
-
Outer Gloves: Peel off the outer pair of gloves, turning them inside out as you remove them to trap any contaminants.
-
Goggles: Remove your goggles.
-
Lab Coat: Remove your lab coat, rolling it inward to contain any contamination on the outer surface.
-
Inner Gloves: Remove the inner pair of gloves, again turning them inside out.
-
Hand Washing: Immediately wash your hands thoroughly with soap and water. [7]
Emergency Procedures: Be Prepared for the Unexpected
In the event of an accidental exposure, immediate and appropriate action is critical.
| Exposure Route | First Aid Measures |
| Eye Contact | Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. [2]Seek immediate medical attention. |
| Skin Contact | Immediately remove contaminated clothing and wash the affected area with soap and plenty of water. [8]Seek medical attention if irritation persists. |
| Inhalation | Move the affected person to fresh air. [2]If breathing is difficult, administer oxygen if you are trained to do so. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. [4]Rinse the mouth with water and seek immediate medical attention. |
Spill and Waste Management: Responsible Disposal
Spill Containment
In the event of a spill, evacuate the immediate area and ensure adequate ventilation. Wearing the appropriate PPE, absorb the spill with an inert material such as vermiculite or sand. Collect the absorbed material into a clearly labeled, sealed container for hazardous waste disposal. [8]
Waste Disposal Plan
All waste containing 4,4-Difluoro-octahydrocyclopenta[c]pyrrole must be treated as hazardous waste.
-
Segregation: Do not mix this waste with other waste streams. [2]2. Containment: Collect all solid and liquid waste in clearly labeled, compatible, and sealed containers. [2]3. Disposal: Arrange for the disposal of the hazardous waste through a licensed chemical destruction facility or via controlled incineration with flue gas scrubbing. [4]Do not discharge to sewer systems. [4]
Caption: Step-by-step waste disposal workflow.
By adhering to these guidelines, researchers can safely handle 4,4-Difluoro-octahydrocyclopenta[c]pyrrole, minimizing personal risk and ensuring environmental responsibility. Always remember that these recommendations are a starting point, and a thorough, experiment-specific risk assessment is essential for maintaining a safe laboratory environment.
References
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- Safety and handling of fluorinated organic compounds - Benchchem. (URL: )
- Application Notes and Protocols for the Synthesis of Fluorin
- SAFETY D
- Personal Protective Equipment (PPE) - CHEMM. (URL: )
- Fluorinated Heterocycles - ResearchG
- Working Safely with PFAS: A Practical Guide to Selecting the Right PPE - RSG Safety. (URL: )
- PERSONAL PROTECTIVE EQUIPMENT - ASHP Public
- Safety D
- Octahydrocyclopenta(c)pyrrole | C7H13N | CID 110688 - PubChem. (URL: )
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
